molecular formula C7H10Br2N2 B1382851 3-Bromo-6-isopropyl-pyridazine hydrobromide CAS No. 1373223-56-3

3-Bromo-6-isopropyl-pyridazine hydrobromide

Cat. No.: B1382851
CAS No.: 1373223-56-3
M. Wt: 281.98 g/mol
InChI Key: ABTSSNMDHVXCNJ-UHFFFAOYSA-N
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Description

3-Bromo-6-isopropyl-pyridazine hydrobromide is a useful research compound. Its molecular formula is C7H10Br2N2 and its molecular weight is 281.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-propan-2-ylpyridazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.BrH/c1-5(2)6-3-4-7(8)10-9-6;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTSSNMDHVXCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a key building block for pharmaceutical and agrochemical research. The synthesis is presented in a logical, step-by-step manner, with detailed experimental protocols and an in-depth discussion of the underlying chemical principles.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antihypertensive, cardiotonic, antiviral, and anticancer properties. Specifically, 3-bromo-6-substituted pyridazines serve as versatile intermediates for the introduction of various functional groups, enabling the exploration of a wide chemical space in drug discovery programs. This guide details a reliable two-step synthesis of 3-Bromo-6-isopropyl-pyridazine from a readily accessible pyridazinone precursor, followed by its conversion to the hydrobromide salt.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from the cyclocondensation of isopropylmaleic anhydride with hydrazine to form 6-isopropylpyridazin-3(2H)-one. This intermediate is then subjected to bromination using phosphorus oxybromide to yield the desired 3-Bromo-6-isopropyl-pyridazine. Finally, the free base is converted to its hydrobromide salt.

Part 1: Synthesis of 6-isopropylpyridazin-3(2H)-one

The initial step in the synthesis is the formation of the pyridazinone ring through the reaction of isopropylmaleic anhydride with hydrazine hydrate. This reaction is a classic example of a condensation reaction to form a six-membered heterocyclic ring.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of isopropylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol is prepared.

  • Addition of Hydrazine: Hydrazine hydrate (1.1 eq) is added dropwise to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water, and the solid product is collected by filtration.

  • Purification: The crude 6-isopropylpyridazin-3(2H)-one is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Synthesis of 3-Bromo-6-isopropyl-pyridazine

The second step involves the conversion of the hydroxyl group of the pyridazinone tautomer to a bromide using phosphorus oxybromide (POBr₃). This is a standard method for the halogenation of pyridazinones and other hydroxy-substituted heterocyclic compounds.[1]

Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 6-isopropylpyridazin-3(2H)-one (1.0 eq) is mixed with an excess of phosphorus oxybromide (2.0-3.0 eq).

  • Reaction: The reaction mixture is heated to 70-80 °C and stirred for 12-16 hours (overnight). The reaction should be carried out in a well-ventilated fume hood due to the evolution of HBr gas.

  • Work-up: Upon completion, the reaction mixture is cooled to approximately 40 °C and then slowly and carefully poured onto crushed ice with stirring. This will quench the excess phosphorus oxybromide.

  • Neutralization and Extraction: The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Bromo-6-isopropyl-pyridazine. The product can be further purified by column chromatography on silica gel.

Part 3: Formation of this compound

The final step is the formation of the hydrobromide salt, which can improve the compound's stability and handling properties.

Experimental Protocol
  • Dissolution: The purified 3-Bromo-6-isopropyl-pyridazine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen bromide in the same solvent (or a solution of HBr in acetic acid) is added dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the final product.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation Isopropylmaleic_anhydride Isopropylmaleic anhydride 6_isopropylpyridazin_3_2H_one 6-isopropylpyridazin-3(2H)-one Isopropylmaleic_anhydride->6_isopropylpyridazin_3_2H_one Reflux Hydrazine Hydrazine hydrate Hydrazine->6_isopropylpyridazin_3_2H_one 3_Bromo_6_isopropyl_pyridazine 3-Bromo-6-isopropyl-pyridazine 6_isopropylpyridazin_3_2H_one->3_Bromo_6_isopropyl_pyridazine 70-80 °C POBr3 POBr3 POBr3->3_Bromo_6_isopropyl_pyridazine Final_Product 3-Bromo-6-isopropyl-pyridazine hydrobromide 3_Bromo_6_isopropyl_pyridazine->Final_Product Anhydrous solvent HBr HBr HBr->Final_Product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is a key structural motif in various biologically active molecules, and understanding the properties of its derivatives is crucial for the development of new therapeutic agents.[1][2][3][4] This document delves into the synthesis, characterization, and key physicochemical parameters of this compound, offering both established data and predictive insights based on the analysis of structurally related compounds.

Introduction to Pyridazine Derivatives

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique electronic and physical properties, including a significant dipole moment and the ability to act as hydrogen bond acceptors.[1][5] These characteristics are pivotal in molecular recognition and drug-receptor interactions.[1] The introduction of substituents, such as a bromine atom and an isopropyl group, further modulates these properties, influencing factors like lipophilicity, metabolic stability, and target-binding affinity. The hydrobromide salt form is often utilized to enhance aqueous solubility and improve handling characteristics of the parent compound.

Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties.[2][3][4] The specific compound, 3-Bromo-6-isopropyl-pyridazine, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis and Structure

The synthesis of 3-Bromo-6-isopropyl-pyridazine typically involves the construction of the pyridazine ring from appropriate precursors, followed by bromination. While specific synthesis routes for this exact molecule are not extensively detailed in publicly available literature, general methods for the synthesis of substituted pyridazines can be adapted. A plausible synthetic pathway is outlined below.

Illustrative Synthetic Workflow

Synthesis_Workflow Precursors Precursors Cyclization Cyclization Precursors->Cyclization e.g., Hydrazine + Dicarbonyl Bromination Bromination Cyclization->Bromination Formation of Pyridazine Ring Final_Product Final_Product Bromination->Final_Product Introduction of Bromine Salt_Formation Salt_Formation Final_Product->Salt_Formation Reaction with HBr

Caption: A generalized workflow for the synthesis of this compound.

The structure of this compound consists of the pyridazine ring substituted at the 3-position with a bromine atom and at the 6-position with an isopropyl group. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms in the pyridazine ring by hydrobromic acid.

Physicochemical Properties

Detailed experimental data for this compound is limited. However, we can infer and predict its properties based on the known characteristics of the parent compound and related pyridazine derivatives.

PropertyPredicted/Known ValueSource/Method of Prediction
Molecular Formula C₇H₁₀Br₂N₂PubChem[6]
Molecular Weight 281.98 g/mol PubChem[6]
Appearance Colorless to light yellow solidSupplier Data[7]
Boiling Point 297.9±20.0 °C (Predicted for free base)ChemicalBook[7]
Density 1.414±0.06 g/cm³ (Predicted for free base)ChemicalBook[7]
pKa 1.14±0.10 (Predicted for free base)ChemicalBook[7]
LogP 2.36 (Predicted for free base)ChemScene[8]
Solubility Soluble in DMSO, Methanol (Slightly), Water (Slightly) (for a similar compound)BOC Sciences[]

Note: The hydrobromide salt is expected to have significantly higher aqueous solubility compared to the free base.

Experimental Protocols for Characterization

To rigorously determine the physicochemical properties of this compound, a series of standard analytical techniques should be employed.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of the hydrogen atoms. Expected signals would include those for the isopropyl group (a doublet and a septet) and the aromatic protons on the pyridazine ring.

    • ¹³C NMR: Will identify the carbon framework of the molecule. The spectrum would show distinct signals for the isopropyl carbons, the aromatic carbons of the pyridazine ring, and the carbon atom attached to the bromine.[10][11]

  • Infrared (IR) Spectroscopy: Will help identify the functional groups present in the molecule. Characteristic absorption bands for aromatic C-H stretching, C=N stretching of the pyridazine ring, and C-Br stretching would be expected.[12]

  • Mass Spectrometry (MS): Will determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol), would be suitable for purity determination.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.

Determination of Physicochemical Parameters
  • Melting Point: The melting point should be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

  • Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO, buffers at different pH values) should be determined. This is a critical parameter for drug development, affecting bioavailability and formulation.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-spectrophotometry at different pH values. The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

  • Stability Studies: The chemical stability of the compound should be assessed under various conditions (e.g., different pH values, temperatures, and light exposure) to determine its shelf life and potential degradation pathways.

Experimental Workflow for Characterization

Characterization_Workflow Compound_Synthesis Compound_Synthesis Structural_Elucidation Structural_Elucidation Compound_Synthesis->Structural_Elucidation Purity_Assessment Purity_Assessment Compound_Synthesis->Purity_Assessment Physicochemical_Profiling Physicochemical_Profiling Compound_Synthesis->Physicochemical_Profiling NMR NMR Structural_Elucidation->NMR IR IR Structural_Elucidation->IR MS MS Structural_Elucidation->MS HPLC HPLC Purity_Assessment->HPLC GC GC Purity_Assessment->GC Melting_Point Melting_Point Physicochemical_Profiling->Melting_Point Solubility Solubility Physicochemical_Profiling->Solubility pKa pKa Physicochemical_Profiling->pKa Stability Stability Physicochemical_Profiling->Stability

Caption: A standard workflow for the comprehensive characterization of a novel chemical entity.

Reactivity and Chemical Behavior

The this compound is expected to exhibit reactivity characteristic of a halopyridazine. The bromine atom can be displaced by various nucleophiles, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The pyridazine ring itself is relatively stable due to its aromatic character. The hydrobromide salt will likely be acidic in aqueous solution.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, following standard laboratory safety procedures. Based on data for similar brominated heterocyclic compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[14][15][16][17]

Recommended Handling Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential as a building block in drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with a roadmap for its comprehensive experimental characterization. A thorough understanding of these properties is fundamental for its effective utilization in the synthesis of novel therapeutic agents. The methodologies and insights presented herein are intended to support researchers in their efforts to explore the full potential of this and related pyridazine derivatives.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

  • Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... - ResearchGate. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

  • Calculated pKa values for C-H bonds in 1 and 3 - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (URL: [Link])

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate. (URL: [Link])

  • 3-Bromopyridazine | C4H3BrN2 | CID 13126699 - PubChem. (URL: [Link])

  • Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH. (URL: [Link])

  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])

  • Determination of the pKa values of some pyridine derivatives by computational methods - Bulgarian Chemical Communications. (URL: [Link])

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (URL: [Link])

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides - MDPI. (URL: [Link])

  • 3-Bromo-6-isopropylpyridazine | C7H9BrN2 | CID 45787810 - PubChem. (URL: [Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

  • 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem. (URL: [Link])

  • 3-BROMO-6-METHYLPYRIDAZINE - SpectraBase. (URL: [Link])

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

  • Pyridazine and its derivatives | PPTX - Slideshare. (URL: [Link])

  • CAS No : 446273-59-2 | Product Name : 4-Bromo-6-chloropyridazin-3-amine. (URL: [Link])

  • 4-Bromopyridazine hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem. (URL: [Link])

  • This compound 250mg - Dana Bioscience. (URL: [Link])

  • CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. (URL: [Link])

Sources

Spectroscopic Characterization of 3-Bromo-6-isopropyl-pyridazine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes predicted and analogous experimental data to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The guide emphasizes the causal relationships behind spectral features, providing a framework for the identification, purification, and structural elucidation of this and related pyridazine derivatives. Detailed experimental protocols and data interpretation strategies are presented to ensure scientific integrity and practical applicability.

Introduction: The Chemical Significance of Substituted Pyridazines

Pyridazine scaffolds are integral to a wide array of biologically active compounds, exhibiting properties that span from antimicrobial to anticancer activities. The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. 3-Bromo-6-isopropyl-pyridazine, as a hydrobromide salt, presents an interesting case for spectroscopic analysis due to the combined electronic effects of the bromine and isopropyl substituents, as well as the influence of protonation on the heterocyclic ring.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized compounds and for understanding their electronic and structural nuances. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a foundational reference for researchers working with this class of molecules.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure. The hydrobromide salt form implies the protonation of one of the nitrogen atoms in the pyridazine ring, creating a pyridazinium cation with a bromide counter-ion.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information. Due to the protonation of the pyridazine ring, the chemical shifts of the ring protons and carbons are expected to be shifted downfield compared to the free base, owing to the increased electron-withdrawing effect of the positively charged nitrogen.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the isopropyl group. The proton on the nitrogen will likely be broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HH-4
~7.8 - 8.0d1HH-5
~3.5 - 3.7sept1HCH (isopropyl)
~1.4 - 1.6d6HCH₃ (isopropyl)
>10 (broad)s1HN-H

Causality Behind Assignments:

  • Aromatic Protons (H-4 and H-5): These protons are on the pyridazine ring and are expected to appear as doublets due to coupling with each other. Their downfield shift is a result of the aromatic ring current and the electron-withdrawing nature of the bromine atom and the protonated nitrogen.

  • Isopropyl Group: The methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

  • N-H Proton: The proton attached to the nitrogen will be significantly deshielded and is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165 - 170C-6
~145 - 150C-3
~135 - 140C-4
~130 - 135C-5
~30 - 35CH (isopropyl)
~20 - 25CH₃ (isopropyl)

Causality Behind Assignments:

  • Aromatic Carbons: The carbons of the pyridazine ring are in the typical aromatic region. C-3 and C-6 will be the most downfield due to their direct attachment to the electronegative bromine and nitrogen/isopropyl groups, respectively. The presence of the electron-withdrawing bromine atom will deshield C-3.[2]

  • Isopropyl Carbons: The chemical shifts for the isopropyl carbons are in the expected aliphatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by vibrations of the pyridazinium ring and the isopropyl group. The formation of the hydrobromide salt is expected to cause shifts in the ring vibration frequencies compared to the free base.[3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~2970 - 2870Medium-StrongC-H stretching (aliphatic)
~2800 - 2400Broad, MediumN⁺-H stretching
~1620 - 1580StrongC=N and C=C stretching (ring vibrations)
~1470 - 1450MediumC-H bending (aliphatic)
~1100 - 1000MediumC-H in-plane bending (aromatic)
~850 - 800StrongC-H out-of-plane bending (aromatic)
~700 - 600Medium-StrongC-Br stretching

Causality Behind Assignments:

  • N⁺-H Stretching: The broad absorption in the 2800-2400 cm⁻¹ region is a characteristic feature of amine salts and is attributed to the stretching vibration of the N⁺-H bond.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazinium ring are expected at a higher frequency compared to the neutral pyridazine due to the increased bond order upon protonation.[3]

  • C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) would be a suitable technique to observe the cationic species.

Table 4: Predicted Mass Spectrometry Data for this compound (ESI+)

m/zAssignment
201/203[M+H]⁺ (protonated free base)
186/188[M+H - CH₃]⁺
122[M+H - Br]⁺

Causality Behind Assignments:

  • Molecular Ion Peak: The most prominent peak is expected to be the protonated molecular ion of the free base, [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[4]

  • Fragmentation: Common fragmentation pathways for pyridazines involve the loss of substituents. The loss of a methyl group from the isopropyl moiety would result in a fragment at m/z 186/188. Loss of the bromine radical is also a plausible fragmentation pathway.

Predicted Fragmentation Pathway

Figure 2: Plausible ESI-MS Fragmentation Pathway mol_ion [C₇H₁₀BrN₂]⁺ m/z = 201/203 frag1 [C₆H₇BrN₂]⁺ m/z = 186/188 mol_ion->frag1 - •CH₃ frag2 [C₇H₁₀N₂]⁺ m/z = 122 mol_ion->frag2 - •Br

Caption: A simplified representation of a potential fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion

The spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and structural verification. The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and analogies to related structures, offer a reliable reference for researchers. By following the detailed experimental protocols and understanding the causal relationships behind the spectral features, scientists can confidently work with this and similar pyridazine derivatives in their research and development endeavors.

References

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 24). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 3-Bromo-6-isopropyl-pyridazine Hydrobromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – As the landscape of pharmaceutical development continues to evolve, a deep understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount to ensuring drug product quality, safety, and efficacy. This in-depth technical guide offers a comprehensive exploration of the stability and storage conditions for 3-Bromo-6-isopropyl-pyridazine hydrobromide, a key intermediate in the synthesis of various biologically active molecules. Authored for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the compound's stability profile, potential degradation pathways, and best practices for its handling and storage.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural motif serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts specific electronic and steric properties that are crucial for molecular recognition and biological activity. The bromo and isopropyl substituents further modulate its physicochemical characteristics, influencing its reactivity and potential as a drug candidate.

The hydrobromide salt form is often utilized to enhance the solubility and handling properties of the parent molecule. However, the presence of the hydrobromide counter-ion also introduces considerations regarding hygroscopicity and solid-state stability, which are critical aspects to manage throughout the drug development lifecycle.

Physicochemical Properties and Intrinsic Stability

A thorough understanding of the intrinsic stability of this compound is the foundation for developing robust storage and handling protocols. Key physicochemical properties are summarized in the table below.

PropertyValue/InformationSource
Molecular FormulaC7H10Br2N2Inferred
Molecular Weight281.98 g/mol Inferred
AppearanceOff-white to light yellow solidSupplier Data
Storage Temperature-20°C (for the free base)

The stability of pyridazine derivatives can be influenced by several factors, including their susceptibility to oxidation at the nitrogen atoms and the potential for photodegradation.[1] The presence of the bromine atom may also influence the molecule's reactivity and degradation pathways.

Critical Stability Factors and Potential Degradation Pathways

The long-term stability of this compound is contingent on controlling key environmental factors. A proactive approach to understanding and mitigating potential degradation is essential.

Hydrolytic Stability

Pyridazinone derivatives, which share a similar core structure, have been noted to be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is crucial to investigate the hydrolytic stability of this compound across a range of pH values. The hydrobromide salt, upon dissolution, will create a mildly acidic environment.

Potential Hydrolytic Degradation: Under harsh acidic or basic conditions, the pyridazine ring could potentially undergo cleavage, or the bromo-substituent could be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of hydroxylated impurities.

Oxidative Stability

The nitrogen atoms in the pyridazine ring are potential sites for oxidation.[1] Exposure to oxidizing agents or atmospheric oxygen over time could lead to the formation of N-oxide derivatives.

Potential Oxidative Degradation: The primary degradation products under oxidative stress are likely to be the corresponding N-oxides. The presence of the electron-donating isopropyl group may influence the susceptibility of the ring to oxidation.

Thermal Stability

Supplier data for the free base form of 3-Bromo-6-isopropyl-pyridazine recommends storage at -20°C, suggesting that the compound may have limited stability at ambient temperatures over extended periods.[2] Thermal stress can accelerate various degradation reactions. For the hydrobromide salt, thermal stress can also lead to disproportionation, where the salt reverts to its free base and hydrobromic acid.[3]

Potential Thermal Degradation: At elevated temperatures, general decomposition of the molecule can occur. For the hydrobromide salt, disproportionation is a key concern, which can be exacerbated by the presence of moisture.

Photostability

Heterocyclic aromatic compounds are often susceptible to photodegradation upon exposure to UV or visible light. Studies on pyridazine have shown that it can undergo photocatalytic degradation.[3][4] The rate and pathway of photodegradation are influenced by the molecular structure.

Potential Photodegradation Pathway:

Figure 1: A simplified workflow illustrating a potential photodegradation pathway.

Exposure to light can lead to the formation of reactive intermediates that can then undergo a variety of reactions, including ring cleavage or reactions with other molecules, leading to a complex mixture of degradation products.

Hygroscopicity and Its Implications

The hydrobromide salt form of an API often increases its propensity to absorb moisture from the atmosphere, a property known as hygroscopicity. This can have significant consequences for the material's physical and chemical stability, as well as its handling and processing characteristics.

Characterization of Hygroscopicity

The hygroscopic nature of this compound should be quantitatively assessed using dynamic vapor sorption (DVS) analysis to generate a moisture sorption-desorption isotherm. This will reveal the extent and rate of water uptake at various relative humidity (RH) levels.

Based on the percentage of moisture absorbed under specific conditions (e.g., 24 hours at 25°C and 80% RH), the compound can be classified according to the European Pharmacopoeia standards.[5][6]

Hygroscopicity ClassWeight Increase
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Impact of Moisture

The presence of absorbed water can:

  • Induce chemical degradation: Water can act as a reactant in hydrolytic degradation pathways.

  • Promote solid-state changes: Moisture can lead to deliquescence (dissolving in absorbed water), amorphous-to-crystalline transitions, or polymorphic transformations.

  • Affect physical properties: Increased moisture content can lead to powder clumping, poor flowability, and difficulties in weighing and formulation.

Recommended Storage and Handling Conditions

Based on the potential stability liabilities, the following storage and handling conditions are recommended for this compound to ensure its integrity.

Storage
  • Temperature: Long-term storage at -20°C ± 5°C is recommended. For short-term storage, conditions should be maintained at 2-8°C.

  • Humidity: The compound should be stored in a dry environment, preferably in a desiccator with a suitable desiccant or in a controlled low-humidity chamber.

  • Light: Protect from light by storing in amber glass vials or other light-opaque containers.

  • Inert Atmosphere: For highly sensitive batches or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Handling
  • Controlled Environment: Weighing and handling of the powdered API should be performed in a controlled environment with low relative humidity, such as a glove box or a balance enclosure with humidity control.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. For handling larger quantities of the powder, respiratory protection may be necessary to avoid inhalation.[7][8]

  • Material Compatibility: Use glass or other inert materials for spatulas and containers to avoid any potential interactions.

  • Container Sealing: Ensure that containers are tightly sealed immediately after use to minimize exposure to atmospheric moisture and air.

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

To thoroughly investigate the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. The goal is to induce degradation to a level of 5-20% to ensure that potential degradation products are formed at detectable levels.

Forced Degradation Protocol

The following table outlines the recommended stress conditions for the forced degradation study. A control sample (unstressed) should be analyzed alongside the stressed samples.

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
Oxidation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound at 80°C for 48 hours.
Photostability Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be included.
Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the analytical technique of choice for monitoring the stability of small molecule APIs. The following provides a starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient elution may be required to resolve all degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, e.g., 254 nm)
Injection Volume 10 µL

Method Validation: Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the main peak from all potential degradation products and process-related impurities.

Figure 2: Workflow for forced degradation and stability-indicating method development.

Conclusion

The stability and appropriate storage of this compound are critical for maintaining its quality and ensuring the reliability of research and development outcomes. This technical guide has outlined the key stability considerations, including the potential for hydrolytic, oxidative, thermal, and photodegradation, as well as the importance of managing its hygroscopic nature. By implementing the recommended storage and handling procedures and conducting thorough stability studies using a validated stability-indicating analytical method, researchers and drug development professionals can ensure the integrity of this valuable chemical entity. A proactive and scientifically grounded approach to stability assessment is not merely a regulatory requirement but a cornerstone of good scientific practice that ultimately contributes to the successful development of new medicines.

References

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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridazine core is a recognized privileged structure, and understanding the nuanced structural features of its derivatives is paramount for rational drug design.[1] This document synthesizes experimental data from spectroscopic techniques and theoretical insights from computational modeling to offer a detailed exploration of the title compound's architecture, from its synthesis to its three-dimensional conformation. Key sections include a plausible synthetic pathway, in-depth analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a discussion of its conformational isomers and their relative energies. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyridazine-based therapeutic agents.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their wide range of biological activities.[1] The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including enhanced aqueous solubility and the ability to participate in hydrogen bonding, which are often desirable in drug candidates. The introduction of bromine and isopropyl substituents at the 3 and 6 positions, respectively, is anticipated to modulate the electronic and steric properties of the pyridazine core, potentially influencing its interaction with biological targets. The hydrobromide salt form is often utilized to improve the solubility and stability of parent compounds. A thorough understanding of the molecular structure and preferred conformation of this compound is therefore essential for elucidating its structure-activity relationships (SAR) and for the rational design of new, more potent analogs.

Synthesis and Purification

The synthesis of 3-Bromo-6-isopropyl-pyridazine can be approached through a multi-step pathway, leveraging established methodologies for the preparation of 3,6-disubstituted pyridazines. A plausible synthetic route is outlined below, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-6-isopropyl-pyridazine can be envisioned starting from 3,6-dichloropyridazine. This common precursor allows for sequential nucleophilic substitution and cross-coupling reactions to introduce the desired functionalities.

Synthesis_Workflow A 3,6-Dichloropyridazine B 3-Chloro-6-isopropyl-pyridazine A->B Isopropyl Grignard (Kumada Coupling) C 3-Bromo-6-isopropyl-pyridazine B->C Bromination (e.g., NBS) or Halogen Exchange D 3-Bromo-6-isopropyl-pyridazine Hydrobromide C->D HBr in ether

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Bromo-6-isopropyl-pyridazine

Step 1: Synthesis of 3-Chloro-6-isopropyl-pyridazine

  • To a solution of 3,6-dichloropyridazine in an anhydrous ethereal solvent such as THF, add a catalytic amount of a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of isopropylmagnesium chloride (a Grignard reagent) in THF to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-substitution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-chloro-6-isopropyl-pyridazine.

Step 2: Synthesis of 3-Bromo-6-isopropyl-pyridazine

  • Dissolve 3-chloro-6-isopropyl-pyridazine in a suitable solvent such as acetonitrile.

  • Add a brominating agent. A halogen exchange reaction using a bromide salt like sodium bromide in the presence of a catalyst, or direct bromination with a reagent like N-bromosuccinimide (NBS) under radical initiation, could be explored. For a halogen exchange, heating the reaction mixture may be necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-Bromo-6-isopropyl-pyridazine.

Experimental Protocol: Preparation of this compound
  • Dissolve the purified 3-Bromo-6-isopropyl-pyridazine in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in a suitable solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring.

  • A precipitate of the hydrobromide salt should form.

  • Collect the solid by filtration.

  • Wash the precipitate with cold, dry diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield this compound.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound has been elucidated through a combination of spectroscopic techniques and supported by computational modeling.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons on the pyridazine ring, a septet for the isopropyl CH, and a doublet for the isopropyl CH₃ groups. Protonation will likely cause a downfield shift of all signals.
¹³C NMR Aromatic carbons of the pyridazine ring and aliphatic carbons of the isopropyl group.
FT-IR Characteristic aromatic C-H and C=C stretching, C-Br stretching, and broad N-H stretching bands from the pyridazinium moiety.
Mass Spec. A molecular ion peak corresponding to the free base, with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of similar intensity). Fragmentation may involve loss of the isopropyl group.
¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are essential for confirming the substitution pattern of the pyridazine ring.

  • ¹H NMR: The spectrum of the free base, 3-Bromo-6-isopropyl-pyridazine, is expected to show two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions of the pyridazine ring. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. Upon protonation to form the hydrobromide salt, the electron-withdrawing effect of the pyridazinium cation will cause a downfield shift of all proton signals.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the four unique carbons of the pyridazine ring and the two carbons of the isopropyl group. The carbon attached to the bromine atom (C3) will be significantly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2900-2800 cm⁻¹: Aliphatic C-H stretching vibrations of the isopropyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridazine ring.

  • ~2700-2200 cm⁻¹ (broad): N-H stretching of the pyridazinium cation, often appearing as a broad band due to hydrogen bonding with the bromide counter-ion.[2]

  • ~700-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For 3-Bromo-6-isopropyl-pyridazine, the mass spectrum will show a characteristic isotopic pattern for bromine, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[3] Common fragmentation pathways may include the loss of the isopropyl group or the bromine atom.

Conformational Analysis

The conformation of this compound, particularly the orientation of the isopropyl group relative to the pyridazine ring, is of interest as it can influence the molecule's overall shape and its ability to interact with biological macromolecules.

Rotational Isomers

Rotation around the single bond connecting the isopropyl group to the pyridazine ring can lead to different conformational isomers. Computational modeling can be employed to predict the relative energies of these conformers.

Conformational_Isomers cluster_0 Rotational Energy Profile A Energy (kcal/mol) C D E B Dihedral Angle (°) C->D Rotational Barrier D->E

Figure 2: A conceptual diagram of the rotational energy profile for the isopropyl group.
Computational Modeling

Molecular mechanics and quantum chemical calculations can be used to determine the preferred conformation of the molecule. These calculations can provide insights into the dihedral angle between the isopropyl group and the pyridazine ring that corresponds to the lowest energy state. Steric hindrance between the isopropyl group and the adjacent nitrogen atom of the pyridazine ring is expected to be a key factor in determining the most stable conformation. In the hydrobromide salt, electrostatic interactions between the pyridazinium ring and the bromide anion will also play a role in the overall conformational preference.[4]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. Through a combination of proposed synthetic methodologies, predicted spectroscopic data, and theoretical conformational analysis, a detailed picture of this molecule has been constructed. The information presented herein is intended to be a valuable resource for researchers in the field of medicinal chemistry, aiding in the design and synthesis of novel pyridazine-based compounds with potential therapeutic applications. Further experimental work, particularly X-ray crystallographic analysis, would be beneficial to definitively confirm the solid-state structure and packing of this compound.

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review of synthetic routes for substituted pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes for Substituted Pyridazines

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique physicochemical properties—including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities—make it an attractive component in drug design.[1] Pyridazine derivatives are found in a range of pharmacologically active compounds, from the antidepressant Minaprine to the antihypertensive Hydralazine, and are key components in agrochemicals like the herbicide Chloridazone.[2] The recent FDA approval of drugs like relugolix and deucravacitinib, both containing a pyridazine moiety, underscores the continued relevance and potential of this heterocycle in developing next-generation therapeutics.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing and functionalizing the pyridazine ring. We will move beyond simple reaction schemes to explore the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route, ensuring a blend of technical accuracy and field-proven insight.

Pillar 1: Classical Synthesis via 1,4-Dicarbonyl Condensation

The most established and fundamental approach to the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[3] This method's enduring utility lies in its simplicity and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds through a sequential double condensation. One nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl carbons. The resulting hemiaminal dehydrates to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyridazine ring (or a dihydropyridazine, which can be subsequently oxidized).[4][5] The choice of a saturated or α,β-unsaturated dicarbonyl substrate determines whether the initial product is a dihydropyridazine or the fully aromatic pyridazine.[3][4][6]

Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound (or γ-Keto Acid/Ester) Condensation Cyclocondensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative (H₂N-NHR) Hydrazine->Condensation Oxidation Oxidation (if required) Condensation->Oxidation Dihydropyridazine Intermediate Product Substituted Pyridazine Condensation->Product Direct Aromatization Oxidation->Product

Caption: General workflow for pyridazine synthesis via dicarbonyl condensation.

Substrate Variations and Strategic Considerations

The versatility of this method stems from the wide array of accessible 1,4-dicarbonyl precursors:

  • Saturated 1,4-Diketones: Reacting saturated diketones with hydrazine typically yields a 1,4-dihydropyridazine intermediate, which requires a subsequent oxidation step (e.g., with chromium trioxide or DDQ) to achieve the aromatic pyridazine.[4][6]

  • γ-Keto Acids and Esters: These are among the most common precursors, directly yielding pyridazinone derivatives upon reaction with hydrazine.[6] The choice of a keto acid versus a keto ester can influence reaction conditions but ultimately leads to the stable pyridazinone core.

  • Maleic Anhydride Derivatives: Condensation of substituted maleic anhydrides with hydrazines is a powerful route to pyridazinediones, which are valuable intermediates for further functionalization.[6]

Precursor TypeHydrazine DerivativeTypical ConditionsProduct TypeYield Range
Saturated 1,4-DiketoneHydrazine Hydrate1. Reflux in EtOH; 2. Oxidation (CrO₃/AcOH)3,6-Disubstituted Pyridazine60-85%
γ-Keto AcidHydrazine HydrateReflux in AcOH or EtOH6-Substituted Pyridazin-3(2H)-one75-95%
Maleic AnhydridePhenylhydrazineReflux in Glacial AcOH2-Phenylpyridazinedione80-90%
α,β-Unsaturated DiketoneHydrazine HydrateReflux in EtOH3,6-Disubstituted Pyridazine70-90%

Table 1: Comparison of 1,4-dicarbonyl precursors for pyridazine synthesis.

Pillar 2: Modern Synthesis via Cycloaddition Reactions

Cycloaddition reactions represent a highly efficient and regioselective strategy for constructing the pyridazine ring, offering access to complex substitution patterns that are challenging to achieve through classical condensation.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is arguably one of the most powerful modern tools for pyridazine synthesis.[7] This strategy inverts the typical electronic demand of the Diels-Alder reaction, employing an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, which reacts with an electron-rich dienophile (e.g., an alkene, alkyne, or enol ether).[7][8]

Causality of the Mechanism: The reaction is initiated by a [4+2] cycloaddition between the tetrazine and the dienophile. This forms an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine.[9] If an alkyne is used as the dienophile, the aromatic pyridazine is formed directly. If an alkene is used, a subsequent oxidation or elimination step is often required to achieve aromatization. The high regioselectivity is governed by the frontier molecular orbital interactions between the diene and dienophile.[9]

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron-Deficient Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Alkyne / Alkene (Electron-Rich Dienophile) Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (-N₂) Intermediate->Retro_DA Product Substituted Pyridazine Retro_DA->Product

Caption: Mechanism of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

This method is exceptionally versatile and has been used in complex settings, including for the synthesis of pyridazines on DNA-encoded libraries.[8] The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to drastically accelerate the reaction, often leading to high yields of a single regioisomer.[10]

Aza-Diels-Alder Reactions of 1,2,3-Triazines

A related and highly effective strategy involves the aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich alkynes, such as 1-propynylamines.[11][12][13] This metal-free approach provides highly regioselective access to 6-aryl-pyridazin-3-amines under neutral conditions, making it attractive for synthesizing libraries of drug-like molecules.[11][14] The reaction proceeds via an inverse electron-demand mechanism where the triazine acts as the aza-diene.[11] The broad substrate scope and tolerance for various functional groups highlight its synthetic utility.[12][13]

Pillar 3: Transition-Metal Catalyzed Routes

Transition-metal catalysis offers unique pathways for both the construction and functionalization of the pyridazine core, often under mild conditions with high efficiency.

Catalytic Cyclization Reactions

Copper-catalyzed reactions have emerged as a valuable tool. For example, the aerobic 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones can provide either 1,6-dihydropyridazines or fully aromatic pyridazines depending on the choice of solvent.[14] Using acetonitrile favors the formation of the dihydropyridazine, while switching to acetic acid promotes in-situ oxidation to the pyridazine.[14] This demonstrates how reaction parameters can be rationally tuned to control the final product.

Tandem Catalysis for Fused Systems

For the synthesis of more complex, fused pyridazine systems, tandem catalytic processes are particularly powerful. A notable example is the synthesis of furo[2,3-c]pyridazines from an accessible 2-bromo-3-aminopyridizinone skeleton.[15] This transformation is achieved through a one-pot, tandem Sonogashira coupling–cycloisomerization sequence. The palladium-catalyzed Sonogashira reaction first couples a terminal alkyne to the bromo-pyridazine, and a subsequent gold- or copper-catalyzed cycloisomerization step constructs the furan ring. This approach elegantly builds molecular complexity in a single operation.

Tandem_Catalysis Start Bromo-Pyridazinone + Terminal Alkyne Step1 Sonogashira Coupling (Pd Catalyst) Start->Step1 Intermediate Alkynyl-Pyridazinone Intermediate Step1->Intermediate Step2 5-exo-dig Cycloisomerization (Au or Cu Catalyst) Intermediate->Step2 Product Fused Furo[2,3-c]pyridazine Step2->Product

Caption: Workflow for tandem Sonogashira/cycloisomerization synthesis.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic method is validated by its reproducibility. Below are detailed, step-by-step protocols for two key transformations described in this guide.

Protocol 1: Classical Synthesis of 6-phenylpyridazin-3(2H)-one from γ-Keto Acid

This protocol is adapted from common procedures for the condensation of γ-keto acids with hydrazine.[6]

Objective: To synthesize 6-phenylpyridazin-3(2H)-one via cyclocondensation.

Materials:

  • 4-oxo-4-phenylbutanoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-oxo-4-phenylbutanoic acid (e.g., 5.0 g, 28.1 mmol).

  • Add glacial acetic acid (50 mL) to dissolve the starting material.

  • Add hydrazine hydrate (e.g., 1.7 g, 33.7 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

  • After completion, allow the mixture to cool to room temperature, during which a precipitate should form.

  • Pour the cooled reaction mixture into ice-water (200 mL) with stirring to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from hot ethanol to yield pure 6-phenylpyridazin-3(2H)-one as a crystalline solid.

Protocol 2: IEDDA Synthesis of a 3,6-Disubstituted Pyridazine

This protocol is a representative example of an IEDDA reaction between a tetrazine and an alkyne, adapted from methodologies described in the literature.[10]

Objective: To synthesize 3,6-diphenylpyridazine via an IEDDA reaction.

Materials:

  • 3,6-Diphenyl-1,2,4,5-tetrazine (1.0 eq)

  • Norbornadiene (as an alkene dienophile that converts to a stable byproduct) (2.0 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)

Procedure:

  • In a clean, dry vial under an inert atmosphere (e.g., Argon), dissolve 3,6-diphenyl-1,2,4,5-tetrazine (e.g., 234 mg, 1.0 mmol) in HFIP (5 mL). The solution should be deep pink/purple.

  • Add norbornadiene (e.g., 184 mg, 2.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be visually monitored by the disappearance of the tetrazine's color (fading from purple to yellow/colorless). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete (confirmed by TLC), remove the solvent (HFIP) under reduced pressure.

  • The crude residue contains the desired pyridazine and the dinitrogen-extruded norbornadiene adduct. Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate 3,6-diphenylpyridazine.

Conclusion and Future Outlook

The synthesis of substituted pyridazines has evolved from classical condensation reactions to highly sophisticated cycloaddition and transition-metal-catalyzed strategies. The choice of method is dictated by the desired substitution pattern, functional group tolerance, and the need for stereochemical or regiochemical control. Classical methods remain invaluable for their simplicity and scalability in accessing foundational pyridazinone cores. In contrast, modern IEDDA and other cycloaddition reactions provide unparalleled efficiency and precision for constructing highly decorated pyridazine scaffolds, which is essential for modern drug discovery programs.

Looking forward, the field is advancing toward even more efficient and sustainable methodologies. The development of novel multicomponent reactions and the application of skeletal editing techniques to interconvert different heterocyclic cores (e.g., pyridine-to-pyridazine) are poised to further expand the accessible chemical space of pyridazine derivatives, promising new innovations in medicine and materials science.[16]

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

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  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. ACS Publications. [Link]

  • Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. ACS Publications. [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC - NIH. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ResearchGate. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Brominated Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Brominated pyridazines are a class of halogenated heterocyclic compounds integral to modern medicinal chemistry and drug development. Their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make them valuable pharmacophores and synthetic building blocks.[1][2] However, their utility is matched by significant potential hazards that demand a comprehensive and rigorous approach to laboratory safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of brominated pyridazines, grounding every recommendation in the principles of risk assessment, the hierarchy of controls, and emergency preparedness.

Core Principles: Hazard Identification and Risk Assessment

The foundational step in handling any chemical is a thorough understanding of its intrinsic hazards. For many specific brominated pyridazine derivatives, comprehensive toxicological data may not be readily available.[3] In such cases, a conservative approach is mandated: the compound should be handled as if it possesses the highest potential hazard for its chemical class until proven otherwise.[4][5]

General Hazard Profile

Based on available Safety Data Sheets (SDS) for various brominated pyridazines and related halogenated heterocycles, these compounds are frequently classified with multiple acute and chronic hazards.[6][7][8] The primary routes of occupational exposure are inhalation of dust or vapors, dermal contact, ocular contact, and accidental ingestion.

Table 1: Common GHS Hazard Classifications for Brominated Pyridazines

Hazard Statement Description Significance for Researchers Common Citations
H301 / H302 Toxic / Harmful if swallowed Accidental ingestion can lead to severe systemic toxicity or be fatal. [6][8]
H311 Toxic in contact with skin Dermal absorption is a significant route of exposure; even minor skin contact can be hazardous. [6]
H315 Causes skin irritation Direct contact can lead to localized inflammation, redness, and discomfort. [8][9][10]
H318 / H319 Causes serious eye damage / irritation Ocular exposure can result in severe, potentially irreversible damage. [6][8][10]

| H331 / H335 | Toxic if inhaled / May cause respiratory irritation | Inhalation of dust or aerosols can damage the respiratory tract and lead to systemic poisoning. |[3][6][10] |

Toxicological Considerations: Beyond the Label

The hazards of brominated compounds extend beyond immediate toxicity. As a class, some brominated aromatic compounds have been associated with long-term health effects, including hepatotoxicity (liver damage).[11]

A critical, often overlooked, hazard is the potential for thermal decomposition. In the event of a fire, or during improper incineration, brominated organic compounds can be transformed into highly toxic polybrominated dibenzodioxins and dibenzofurans, which pose an extreme health risk.[11] This underscores the importance of stringent fire safety and correct disposal protocols.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures.

  • Elimination/Substitution: While often impractical in a research context where the specific molecule is required, this should always be the first consideration.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For brominated pyridazines, they are non-negotiable .

    • Chemical Fume Hood: All handling of solid and liquid brominated pyridazines must be conducted within a certified chemical fume hood to prevent inhalation of dust, aerosols, and vapors.[5][9]

    • Ventilation: The laboratory must have adequate general ventilation.[6][7]

    • Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[5][7]

  • Administrative Controls: These are work policies and procedures that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these compounds.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for brominated pyridazines.

    • Restricted Access: Limit access to storage and handling areas to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Causality Common Citations
Eye & Face Tightly fitting chemical safety goggles and a full-face shield. Protects against splashes and airborne particles, preventing severe eye irritation or damage.[5][6] [4][5][6]
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. Provides a barrier against skin contact and absorption. Nitrile/neoprene are effective for many halogenated organics.[5] Double-gloving provides added protection against tears and contamination during doffing.[4] [3][4][5]
Body Flame-resistant lab coat or chemical-resistant apron. Protects skin and personal clothing from contamination.[4][5] [4][5]

| Respiratory | Not required if all work is performed within a certified fume hood. | The fume hood provides primary respiratory protection. A NIOSH-approved respirator may be required for spill cleanup outside a hood.[3][5] |[3][5] |

Standard Operating Protocol: From Weighing to Workup

The following protocol outlines a self-validating system for the safe handling of brominated pyridazines, where each step is designed to minimize risk.

Step-by-Step Methodology
  • Preparation (Pre-Operation):

    • Review the Safety Data Sheet (SDS) for the specific brominated pyridazine and any other reagents being used. If no SDS exists, review data for structurally similar compounds and adopt the most stringent precautions.[5]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Clear the workspace within the hood of all unnecessary equipment and materials.[4]

    • Assemble all necessary apparatus (glassware, spatulas, weighing paper, etc.) and labeled waste containers within the hood.[4]

  • Donning PPE:

    • Put on the lab coat, followed by safety goggles and face shield.

    • Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

  • Chemical Handling (Execution):

    • Perform all manipulations, including weighing, transfers, and reactions, deep within the chemical fume hood.

    • When handling solids, use techniques that minimize dust generation.[5] Do not "dry sweep" powders.

    • Use non-sparking tools and take precautions against static discharge, especially when flammable solvents are present.[6][9][12]

    • Keep containers tightly sealed when not in active use to prevent the release of vapors and contamination.[9][13]

  • Decontamination & Doffing PPE (Post-Operation):

    • Decontaminate all surfaces within the fume hood with an appropriate solvent.

    • Seal all waste containers before removing them from the hood.

    • To doff PPE, remove the outer pair of gloves first, peeling them off without touching the exterior surface.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove the inner pair of gloves.

    • Wash hands and forearms thoroughly with soap and water.[7][12]

Visualization of the Safe Handling Workflow

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handle 3. Chemical Handling cluster_decon 4. Decontamination prep Review SDS & SOPs Prepare Fume Hood Assemble Equipment ppe Lab Coat Goggles & Face Shield Double Gloves prep->ppe handle Work Deep in Fume Hood Minimize Dust/Aerosols Keep Containers Sealed ppe->handle decon Clean Work Area Seal Waste Containers Doff PPE Correctly Wash Hands Thoroughly handle->decon

Caption: A logical workflow for the safe handling of brominated pyridazines.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount. All laboratory personnel must be familiar with these procedures before beginning work.

Spill Response

The response protocol is dictated by the scale and location of the spill.

  • Minor Spill (Contained within a fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[3][4]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[4]

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the laboratory immediately. Alert all personnel and activate the nearest fire alarm to initiate an institutional response.[4]

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact the institution's emergency response team (e.g., Environmental Health & Safety).[4]

    • Do not re-enter the area until cleared by emergency professionals.

Visualization of the Spill Response Workflow

cluster_minor Minor Spill (in Fume Hood) cluster_major Major Spill (outside Hood) start Spill Detected assess Assess Severity & Location start->assess minor_alert Alert Colleagues assess->minor_alert Minor major_evac EVACUATE AREA Activate Alarm assess->major_evac Major minor_ppe Don Additional PPE (if necessary) minor_alert->minor_ppe minor_contain Contain & Absorb with Inert Material minor_ppe->minor_contain minor_collect Collect into Labeled Hazardous Waste Container minor_contain->minor_collect minor_decon Decontaminate Area minor_collect->minor_decon major_alert Contact Emergency Response Team major_evac->major_alert major_iso Isolate Area (Close Doors) major_alert->major_iso major_wait Await Professionals major_iso->major_wait

Caption: Decision workflow for responding to spills of brominated pyridazines.

First Aid Measures

Immediate and correct first aid is critical to mitigating injury.

Table 3: First Aid for Brominated Pyridazine Exposure

Exposure Route Immediate Action Medical Attention Citations
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [3][6][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [3][6][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][7][12]

| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | Call a Poison Control Center or doctor immediately. |[4][6][9] |

Waste Disposal and Storage

Waste Management

All materials contaminated with brominated pyridazines, including unused product, reaction residues, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4]

  • Containment: Collect all waste in suitable, clearly labeled, and tightly sealed containers.[4][6]

  • Segregation: As brominated organic compounds, this waste stream may need to be segregated from other chemical waste.[4] Consult your institution's EHS guidelines.

  • Disposal: Waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[14][15][16] Do not pour down the drain.[7]

Safe Storage

Proper storage is essential to maintain chemical integrity and prevent accidental release.

  • Location: Store in a cool, dry, and well-ventilated area.[6][12][14]

  • Container: Keep in the original, tightly closed container.[9][13]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids, as well as sources of heat, sparks, or ignition.[6][7][17]

References

  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.[Link]

  • MSDS of 6-bromoimidazo[1,2-b]pyridazine. Capot Chemical.[Link]

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Ingenta Connect.[Link]

  • Bromination safety. YouTube.[Link]

  • Flame retardant - Wikipedia. Wikipedia.[Link]

  • Bromine: incident management. GOV.UK.[Link]

  • 3-Bromopyridazine | C4H3BrN2 | CID 13126699. PubChem.[Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. ACS Publications.[Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.[Link]

  • Synthesis of pyridazines. Organic Chemistry Portal.[Link]

  • Pyridazine Presentation. University of Florida.[Link]

  • [Toxicity of selected brominated aromatic compounds]. PubMed.[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.[Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).[Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).[Link]

  • 1910 Subpart Z - Toxic and Hazardous Substances. Occupational Safety and Health Administration (OSHA).[Link]

  • Pyridazine - Wikipedia. Wikipedia.[Link]

  • Pyridazine | C4H4N2 | CID 9259. PubChem.[Link]

  • Hazard Communication - Appendix C. Occupational Safety and Health Administration (OSHA).[Link]

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  • Pyridazines and their Benzo Derivatives. ResearchGate.[Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold and the Power of Suzuki-Miyaura Cross-Coupling

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] The introduction of diverse substituents onto this core is crucial for modulating biological activity and tuning material properties. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[3][4]

This guide provides a comprehensive overview and detailed protocols for the effective use of a specialized building block, 3-Bromo-6-isopropyl-pyridazine hydrobromide , in Suzuki-Miyaura coupling reactions. Directed at researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes. We will explore the synthesis of the pyridazine starting material, address the specific challenges posed by its hydrobromide salt form, and provide optimized protocols for its successful coupling with a range of boronic acids.

Understanding the Substrate: this compound

The reactivity of 3-Bromo-6-isopropyl-pyridazine in Suzuki coupling is dictated by the electronic nature of the pyridazine ring. As an electron-deficient heterocycle, the carbon-bromine bond is activated towards oxidative addition to the Palladium(0) catalyst, a key step in the catalytic cycle.[5] The isopropyl group at the 6-position provides steric bulk and modulates the electronic properties of the ring.

A critical consideration for this specific reagent is its formulation as a hydrobromide salt . This means the pyridazine nitrogen is protonated, which can inhibit the catalytic cycle by coordinating to the palladium center. Therefore, in-situ neutralization is a mandatory first step in any coupling protocol. This is typically achieved by the addition of an extra equivalent of the base to the reaction mixture to liberate the free pyridazine base before the catalytic cycle commences.

Synthesis of 3-Bromo-6-isopropyl-pyridazine

While 3-Bromo-6-isopropyl-pyridazine may be commercially available, understanding its synthesis provides valuable context and a route for its preparation if needed. A plausible and efficient synthesis involves a two-step process starting from a suitable precursor, likely proceeding through the formation of 6-isopropylpyridazin-3(2H)-one.

Part 1: Synthesis of 6-isopropylpyridazin-3(2H)-one

A common route to 6-substituted pyridazinones involves the cyclization of a γ-keto acid with hydrazine hydrate.[6]

Reaction Scheme:

Protocol:

  • To a solution of 4-methyl-3-oxopentanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 6-isopropylpyridazin-3(2H)-one.

Part 2: Bromination of 6-isopropylpyridazin-3(2H)-one

The pyridazinone is then converted to the corresponding 3-bromo-pyridazine using a brominating agent such as phosphorus oxybromide (POBr₃).[6]

Reaction Scheme:

Protocol:

  • A mixture of 6-isopropylpyridazin-3(2H)-one (1.0 eq) and phosphorus oxybromide (2.0 eq) is heated at 110-120 °C for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The mixture is then basified with a cold aqueous solution of sodium carbonate or ammonia to neutralize the excess acid.

  • The resulting precipitate is filtered, washed with water, and dried to afford 3-Bromo-6-isopropyl-pyridazine.

  • To obtain the hydrobromide salt, the free base can be treated with a solution of HBr in a suitable organic solvent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Palladium catalyst.[4] Understanding this mechanism is key to troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B Ar-Br C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar' Product 3-Aryl-6-isopropyl-pyridazine D->Product ArBr 3-Bromo-6-isopropyl-pyridazine ArBr->B ArB Aryl Boronic Acid ArB->C

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-6-isopropyl-pyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the pyridazine ring.[5]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step requires the presence of a base to activate the boronic acid.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols for Suzuki Coupling

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following protocols provide a robust starting point for the coupling of this compound.

General Experimental Workflow

Caption: A generalized workflow for Suzuki coupling reactions.

Protocol 1: General Purpose Coupling with Pd(PPh₃)₄

This protocol utilizes a commonly available and versatile catalyst, suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

ReagentM.W.StoichiometryAmount (for 1 mmol scale)
This compound~282.061.0 eq282 mg
Arylboronic AcidVariable1.2 eq1.2 mmol
Pd(PPh₃)₄1155.560.05 eq (5 mol%)58 mg
Sodium Carbonate (Na₂CO₃)105.993.0 eq318 mg
1,2-Dimethoxyethane (DME) / Water--4:1 v/v, 5 mL

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (3.0 eq). Note: The use of 3.0 equivalents of base ensures neutralization of the hydrobromide salt and activation of the boronic acid.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Yielding Coupling with a Modern Catalyst System

For more challenging couplings or to achieve higher yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.

Materials:

ReagentM.W.StoichiometryAmount (for 1 mmol scale)
This compound~282.061.0 eq282 mg
Arylboronic AcidVariable1.2 eq1.2 mmol
Pd₂(dba)₃915.720.02 eq (2 mol% Pd)18.3 mg
SPhos410.530.04 eq (4 mol%)16.4 mg
Potassium Phosphate (K₃PO₄)212.273.0 eq637 mg
1,4-Dioxane / Water--10:1 v/v, 5.5 mL

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq) in a reaction vessel.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst activation or decomposition.Use a pre-catalyst or screen different palladium sources (e.g., Pd(OAc)₂). Ensure rigorous exclusion of oxygen.
Insufficiently active catalyst system for the specific substrate.Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos). Increase catalyst loading.
Incomplete neutralization of the hydrobromide salt.Ensure at least 3 equivalents of a sufficiently strong base are used.
Dehalogenation Presence of a hydride source.Use anhydrous solvents and reagents. Consider a milder base (e.g., K₂CO₃, CsF).[8]
Homocoupling of Boronic Acid Slow transmetalation or high catalyst concentration.Use a less concentrated reaction mixture. Ensure the base is appropriate for the chosen boronic acid.
Poor Reproducibility Inconsistent quality of reagents or reaction setup.Use freshly purchased and properly stored reagents. Ensure consistent degassing and inert atmosphere techniques.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel, substituted pyridazine derivatives. By understanding the underlying reaction mechanism and the specific considerations for this hydrobromide salt, researchers can confidently and efficiently generate diverse molecular architectures. The protocols provided herein serve as a robust starting point, and the troubleshooting guide offers a framework for overcoming common challenges. With careful execution and a systematic approach to optimization, this methodology can be a valuable asset in the fields of drug discovery and materials science.

References

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The Versatile Building Block: 3-Bromo-6-isopropyl-pyridazine Hydrobromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic cores, the pyridazine moiety has emerged as a "privileged structure," consistently appearing in compounds with a wide spectrum of biological activities. This guide focuses on a particularly valuable derivative, 3-Bromo-6-isopropyl-pyridazine hydrobromide , offering an in-depth exploration of its properties, reactivity, and its pivotal role as a versatile building block in the synthesis of medicinally relevant compounds. This document serves as a detailed application note and protocol guide for researchers navigating the synthesis of next-generation therapeutics.

Compound Profile and Physicochemical Properties

This compound is a key synthetic intermediate characterized by a pyridazine ring substituted with a bromine atom at the 3-position and an isopropyl group at the 6-position. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group can play a crucial role in modulating the compound's lipophilicity and steric profile, which can significantly influence its binding affinity and pharmacokinetic properties. The hydrobromide salt form often enhances the compound's stability and handling characteristics.

PropertyValueSource
CAS Number 1373223-56-3
Molecular Formula C₇H₁₀Br₂N₂
Molecular Weight 281.98 g/mol
Appearance Off-white to light yellow solidTypical observation
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSOGeneral chemical knowledge

Synthesis and Reactivity: A Gateway to Molecular Diversity

reagent 3-Bromo-6-isopropyl-pyridazine (from Hydrobromide salt) suzuki Suzuki-Miyaura Coupling reagent->suzuki R-B(OH)₂ Pd catalyst, Base buchwald Buchwald-Hartwig Amination reagent->buchwald R₂NH Pd catalyst, Base nucleophilic Nucleophilic Substitution reagent->nucleophilic Nu⁻ aryl Aryl/Heteroaryl Derivatives suzuki->aryl amino Amino Derivatives buchwald->amino other Other Functionalized Pyridazines nucleophilic->other

Figure 1: Key reaction pathways for 3-Bromo-6-isopropyl-pyridazine.

Application in Medicinal Chemistry: Building Blocks for Targeted Therapies

The 3-bromo-6-isopropyl-pyridazine scaffold is a valuable precursor for the synthesis of a range of biologically active molecules, particularly targeting kinases and nuclear receptors.

Kinase Inhibitors in Oncology

The pyridazine nucleus is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 6-bromo-pyridazine core allows for the strategic introduction of various aryl and heteroaryl substituents through cross-coupling reactions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases.[2] For instance, derivatives of 3,6-disubstituted pyridazines have been explored as potent inhibitors of key cell cycle regulators.

Pantothenate Kinase (PANK) Modulators

Recent research has highlighted the potential of pyridazine derivatives as modulators of pantothenate kinase (PANK), a key regulator of coenzyme A biosynthesis.[3][4] PANK dysfunction is associated with neurodegenerative disorders. The pyridazine core has been shown to be crucial for the activity of these modulators, with the nitrogen atoms of the pyridazine ring forming key hydrogen bond interactions with the target enzyme.[3] The isopropyl group at the 6-position can contribute to optimizing the lipophilic ligand efficiency and overall drug-like properties of these compounds.[3]

Thyroid Hormone Receptor β (THR-β) Agonists

A significant application of the isopropyl-pyridazine scaffold is in the development of selective thyroid hormone receptor β (THR-β) agonists.[5][6] These agonists are promising therapeutic agents for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The drug Resmetirom (MGL-3196), a selective THR-β agonist, features a 6-isopropoxypyridazin-3(2H)-one core. While the synthesis of Resmetirom in published patents starts from 3,6-dichloro-4-isopropyl pyridazine, the structural similarity highlights the importance of the isopropyl-pyridazine moiety for achieving potent and selective THR-β activation.[5][6]

Experimental Protocols: Harnessing the Power of Cross-Coupling

The true utility of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. Below are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational for diversifying this scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8]

Reaction Principle:

start 3-Bromo-6-isopropyl-pyridazine + R-B(OH)₂ pd_catalyst Pd(0) Catalyst Base start->pd_catalyst product 3-Aryl/Heteroaryl-6-isopropyl-pyridazine pd_catalyst->product

Figure 2: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equivalent), the aryl- or heteroaryl-boronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (5 mol%) under a stream of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be crucial for optimizing yield and reaction time, especially with challenging substrates.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[9] K₂CO₃ is a mild and effective base for many Suzuki couplings.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11]

Reaction Principle:

start 3-Bromo-6-isopropyl-pyridazine + R₂NH pd_catalyst Pd(0) Catalyst Base, Ligand start->pd_catalyst product 3-(Dialkylamino)-6-isopropyl-pyridazine pd_catalyst->product

Figure 3: Buchwald-Hartwig amination workflow.

Materials:

  • 3-Bromo-6-isopropyl-pyridazine (from the hydrobromide salt, neutralized)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried reaction vessel.

  • Add 3-Bromo-6-isopropyl-pyridazine (1.0 equivalent) and the anhydrous solvent.

  • Add the amine (1.2 equivalents) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium precatalyst and a phosphine ligand is crucial for an efficient Buchwald-Hartwig amination. The choice of ligand is often substrate-dependent and can significantly impact the reaction outcome.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cs₂CO₃ is a commonly used base for this purpose.

  • Anhydrous Conditions: The reaction is sensitive to moisture, so the use of anhydrous solvents and an inert atmosphere is essential for optimal results.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility in constructing diverse molecular architectures through robust and reliable cross-coupling methodologies provides a direct and efficient route to novel compounds with significant therapeutic potential. As the demand for targeted therapies continues to grow, the strategic application of such well-defined and reactive scaffolds will undoubtedly remain a cornerstone of successful drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this important synthetic intermediate in their quest for the next generation of innovative medicines.

References

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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition

The relentless pursuit of novel therapeutics for a myriad of diseases, most notably cancer, has positioned protein kinases as paramount drug targets.[1] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the vast chemical space of potential inhibitors, nitrogen-containing heterocycles are prominent, with the pyridazine moiety emerging as a particularly valuable scaffold.[3][4]

The unique physicochemical properties of the pyridazine ring, including its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, contribute to its favorable interactions within the ATP-binding pocket of various kinases.[5] This has led to the successful development of several pyridazine-containing drugs, such as the multi-targeted tyrosine kinase inhibitor ponatinib.[5] The 3,6-disubstituted pyridazine framework, in particular, offers a versatile platform for generating libraries of potential kinase inhibitors with diverse substitution patterns to modulate potency, selectivity, and pharmacokinetic properties.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-6-isopropyl-pyridazine hydrobromide as a key starting material for the synthesis of novel kinase inhibitors. We will delve into the core synthetic strategies, provide detailed, field-proven protocols for its elaboration, and outline the subsequent steps in the drug discovery workflow.

Strategic Elaboration of the 3-Bromo-6-isopropyl-pyridazine Core

The bromine atom at the 3-position of the pyridazine ring serves as a versatile handle for introducing molecular complexity through modern cross-coupling methodologies. The two most powerful and widely adopted strategies for this purpose are the Suzuki-Miyaura coupling for the formation of carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen (C-N) bonds. The choice between these reactions dictates the nature of the substituent introduced at the C3 position, thereby influencing the kinase binding profile of the resulting compound.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is ideal for introducing aryl, heteroaryl, or vinyl groups by coupling the bromopyridazine with a corresponding boronic acid or boronate ester.[7][8] This strategy is fundamental for accessing biaryl or hetero-biaryl kinase inhibitors, a common motif in approved drugs. The reaction is celebrated for its mild conditions and broad functional group tolerance.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the direct formation of a C-N bond between the bromopyridazine and a primary or secondary amine.[2] This is a critical transformation for synthesizing compounds where a nitrogen linkage is essential for interacting with the kinase's hinge region or for modulating solubility and other drug-like properties.

The isopropyl group at the 6-position of the starting material provides a lipophilic anchor that can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

Visualizing the Path to Kinase Inhibition

To provide a clear conceptual framework, the following diagrams illustrate a key signaling pathway often targeted in cancer, the overall workflow for developing a kinase inhibitor from our starting material, and the catalytic cycles of the cornerstone reactions we will employ.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Novel Pyridazine Kinase Inhibitor Inhibitor->RAF inhibits

Caption: A representative kinase signaling pathway (MAPK pathway).

Drug_Discovery_Workflow Start 3-Bromo-6-isopropyl-pyridazine hydrobromide Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Library Library of Novel Pyridazine Derivatives Coupling->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Biochemical Biochemical Assays (Kinase Activity, IC50) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Target Engagement) Biochemical->Cellular Lead Lead Optimization Cellular->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: General workflow for kinase inhibitor development.

Detailed Synthetic Protocols

Important Note on Starting Material: this compound is the salt form. For the following reactions, it is essential to use the free base. The free base can be obtained by neutralizing the hydrobromide salt with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) and extracting with an organic solvent (e.g., ethyl acetate), followed by drying and removal of the solvent.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of 3-Bromo-6-isopropyl-pyridazine with a generic arylboronic acid.

Reaction Scheme: (Image of the Suzuki-Miyaura reaction of 3-Bromo-6-isopropyl-pyridazine with an arylboronic acid)

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromo-6-isopropyl-pyridazine201.061.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane-8 mL-
Water-2 mL-
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-isopropyl-pyridazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Under a counterflow of inert gas (Argon or Nitrogen), add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Seal the flask with a septum and evacuate and backfill with the inert gas three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[9]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.[9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OA Oxidative Addition PdII_R R-Pd(II)-R' L2 Pd0->PdII_R R-R' PdII R-Pd(II)-Br L2 PdII->Pd0 R-Br TM Transmetalation PdII_R->PdII R'-B(OH)2 + Base RE Reductive Elimination Product R-R' Reagents1 R-Br Reagents2 R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the coupling of 3-Bromo-6-isopropyl-pyridazine with a representative amine. The choice of ligand is critical, especially for less reactive or sterically hindered amines.

Reaction Scheme: (Image of the Buchwald-Hartwig amination of 3-Bromo-6-isopropyl-pyridazine with an amine)

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromo-6-isopropyl-pyridazine201.061.01.0
Amine (Primary or Secondary)Varies1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous, degassed)-10 mL-
  • Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add 3-Bromo-6-isopropyl-pyridazine (1.0 mmol, 1.0 equiv.). Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (10 mL) via syringe.

  • Amine Addition: Add the amine coupling partner (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyridazine.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA Oxidative Addition PdII_Amido R-Pd(II)-NR'R'' L Pd0->PdII_Amido R-NR'R'' PdII R-Pd(II)-Br L PdII->Pd0 R-Br Amine_Coord Amine Coordination & Deprotonation PdII_Amido->PdII HNR'R'' + Base RE Reductive Elimination Product R-NR'R'' Reagents1 R-Br Reagents2 HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Characterization and Biological Evaluation

Following synthesis and purification, the novel pyridazine derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Once characterized, the compounds enter the biological evaluation phase of the drug discovery workflow.

  • Biochemical Assays: The initial step is to assess the compound's ability to inhibit the target kinase in a cell-free system. This is typically done to determine the IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.

  • Kinase Profiling: To understand the selectivity of the compound, it should be screened against a panel of other kinases. This helps to identify potential off-target effects.

  • Cell-Based Assays: Promising compounds are then tested in relevant cancer cell lines to evaluate their ability to inhibit cell proliferation and to confirm target engagement within a cellular context.

  • In Vivo Studies: The most promising candidates from cellular assays are advanced to preclinical testing in animal models to evaluate their efficacy, pharmacokinetics, and safety profile.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of robust and reliable cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a straightforward and efficient means to generate diverse libraries of 3,6-disubstituted pyridazines. The protocols and workflows outlined in this guide are designed to be both informative for seasoned medicinal chemists and accessible to researchers new to the field, providing a solid foundation for the discovery and development of the next generation of targeted therapeutics.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Maccallini, C., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 30(9), 1649–1679.
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  • BenchChem. (2025).
  • Google Patents. (2014). Fused heterocyclic compounds as protein kinase inhibitors. WO2014173289A1.
  • Gundla, R., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
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  • Google Patents. (2012). Substituted acetylenic imidazo[1,2-B]pyridazine compounds as kinase inhibitors. US8114874B2.
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  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • National Institutes of Health. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(49), 29337–29353.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • El-Sayed, M. A. A., et al. (2024).
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854.

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Application Notes and Protocols for 3-Bromo-6-isopropyl-pyridazine Hydrobromide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Agrochemical Discovery

The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents.[1] Within the vast landscape of heterocyclic chemistry, the pyridazine ring system has emerged as a "privileged scaffold" in both pharmaceutical and agrochemical research.[2][3] This six-membered heterocycle, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a valuable component in the design of novel bioactive molecules.[4][5] The inherent polarity and hydrogen bonding capacity of the pyridazine core can enhance a molecule's solubility and its interaction with biological targets, crucial attributes for effective agrochemicals.[2]

The pyridazine structure is a key feature in a number of commercial herbicides, such as credazine, pyridafol, and pyridate, underscoring its proven utility in agriculture.[6] The versatility of the pyridazine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's biological activity and spectrum.[2][7] This document provides detailed application notes and protocols for a specific pyridazine derivative, 3-Bromo-6-isopropyl-pyridazine hydrobromide , outlining its potential as a key building block in synthetic chemistry and as a candidate for primary screening in the discovery of new agrochemicals.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the known and estimated properties of this compound.

PropertyValueSource/Method
CAS Number 1373223-56-3Chemical Supplier Databases
Molecular Formula C₇H₁₀Br₂N₂Calculated
Molecular Weight 281.98 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Analogy to similar compounds
Solubility Soluble in water, methanol, DMSO (predicted)Inferred from hydrobromide salt form
Melting Point >150 °C (decomposition likely, predicted)Analogy to similar compounds
Boiling Point Not applicable (solid)---
pKa ~2.5 (of pyridazine ring, estimated)[5]

Part 1: this compound as a Synthetic Intermediate

The bromine atom at the 3-position of the pyridazine ring is a versatile functional handle for a variety of cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. The isopropyl group at the 6-position can also influence the steric and electronic properties of the final compounds, potentially leading to novel structure-activity relationships (SAR).

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound A 6-Isopropylpyridazin-3(2H)-one B 3-Bromo-6-isopropyl-pyridazine A->B  POBr₃, Heat C 3-Bromo-6-isopropyl-pyridazine Hydrobromide B->C  HBr (aq)

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol (Hypothetical)

Objective: To synthesize 3-Bromo-6-isopropyl-pyridazine from 6-Isopropylpyridazin-3(2H)-one, followed by conversion to its hydrobromide salt.

Materials:

  • 6-Isopropylpyridazin-3(2H)-one

  • Phosphorus oxybromide (POBr₃)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Bromination of 6-Isopropylpyridazin-3(2H)-one

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 6-Isopropylpyridazin-3(2H)-one (1 equivalent).

  • Add anhydrous toluene to the flask to form a slurry.

  • Carefully add phosphorus oxybromide (POBr₃) (1.5 equivalents) portion-wise at room temperature under a nitrogen atmosphere. Caution: The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Bromo-6-isopropyl-pyridazine.

Step 2: Formation of the Hydrobromide Salt

  • Dissolve the crude 3-Bromo-6-isopropyl-pyridazine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification and Characterization:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Part 2: Application in Agrochemical Lead Discovery

This compound can serve as a lead compound for screening in various agrochemical discovery programs.[1][9] The presence of the pyridazine core, a known pharmacophore in herbicides and fungicides, along with the bromo and isopropyl substituents, provides a unique chemical entity for biological evaluation.

Workflow for Primary Agrochemical Screening

A systematic approach is essential for the efficient evaluation of new chemical entities. The following workflow outlines a typical primary screening cascade.

G cluster_1 Primary Agrochemical Screening Workflow Start 3-Bromo-6-isopropyl-pyridazine Hydrobromide Herbicide Herbicidal Screening (Whole Plant Assay) Start->Herbicide Fungicide Fungicidal Screening (In Vitro Assay) Start->Fungicide Insecticide Insecticidal Screening (Contact/Ingestion Bioassay) Start->Insecticide Data Data Analysis & Hit Identification Herbicide->Data Fungicide->Data Insecticide->Data Lead Lead Optimization Data->Lead

Caption: A streamlined workflow for the primary screening of a new chemical entity.

Protocol for Primary Herbicidal Screening (Whole Plant Assay)

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound on a panel of representative monocot and dicot weed species.

Materials:

  • Seeds of test species (e.g., Lolium rigidum (ryegrass), Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed), Chenopodium album (lambsquarters))

  • Potting soil mix

  • Pots or trays

  • This compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Commercial herbicide standard (e.g., glyphosate or atrazine)

  • Track sprayer for application

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Planting: Fill pots with soil mix and sow seeds of each test species at an appropriate depth. For pre-emergence testing, proceed directly to application. For post-emergence testing, grow plants until they reach the 2-4 leaf stage.

  • Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent. For application, dilute the stock solution with water containing a surfactant (e.g., 0.1% v/v) to achieve the desired application rate (e.g., 1000 g a.i./ha).

  • Application:

    • Pre-emergence: Spray the soil surface of the newly planted pots evenly using a track sprayer.

    • Post-emergence: Spray the foliage of the young plants to ensure uniform coverage.

  • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the plants as needed, avoiding washing the compound off the foliage in post-emergence tests.

  • Evaluation: Assess the plants for signs of phytotoxicity at 7, 14, and 21 days after treatment (DAT). Use a rating scale (e.g., 0 = no effect, 100 = complete kill) to quantify the herbicidal effect, comparing to untreated and commercial standard-treated controls.[10]

Protocol for Primary Fungicidal Screening (In Vitro Poisoned Food Technique)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of economically important plant pathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound

  • Solvent (e.g., sterile DMSO)

  • Sterile petri dishes

  • Cork borer

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the medium to approximately 45-50 °C.

  • Test Solution Incorporation: Prepare a stock solution of the test compound in sterile DMSO. Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a solvent control (PDA with DMSO only) and a negative control (PDA only).

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus (e.g., 25 ± 2 °C) in the dark.

  • Evaluation: When the fungal growth in the negative control plate has reached the edge of the dish, measure the colony diameter of all plates. Calculate the percentage of growth inhibition using the following formula:[11][12]

    • % Inhibition = ((dc - dt) / dc) * 100

    • Where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treatment.

Protocol for Primary Insecticidal Screening (Contact and Ingestion Bioassay)

Objective: To assess the insecticidal activity of this compound against representative pest insects.

Materials:

  • Test insects (e.g., Myzus persicae (aphids) for sucking pests, Spodoptera littoralis (armyworm larvae) for chewing pests)

  • This compound

  • Solvent (e.g., acetone)

  • Surfactant

  • Leaf discs (for ingestion assay) or filter paper (for contact assay)

  • Petri dishes

  • Micro-syringe or sprayer

  • Host plants (e.g., cabbage or cotton)

Procedure (Leaf-Dip Bioassay for Aphids): [13]

  • Test Solution Preparation: Prepare serial dilutions of the test compound in an acetone-water solution with a surfactant.

  • Treatment: Excise leaf discs from the host plant and dip them into the test solutions for approximately 10-15 seconds. Allow the leaf discs to air dry.

  • Exposure: Place the treated leaf discs in petri dishes lined with moist filter paper. Introduce a set number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Incubation: Keep the petri dishes in a controlled environment.

  • Evaluation: Record mortality at 24, 48, and 72 hours after exposure. Correct for control mortality using Abbott's formula if necessary.

Procedure (Topical Application for Armyworm Larvae): [14][15]

  • Test Solution Preparation: Prepare serial dilutions of the test compound in acetone.

  • Application: Using a micro-syringe, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.

  • Exposure: Place the treated larvae in individual containers with an untreated food source.

  • Incubation: Maintain the containers in a controlled environment.

  • Evaluation: Assess mortality at 24, 48, and 72 hours post-application.

Conclusion and Future Directions

This compound represents a promising starting point for agrochemical research. Its utility as a synthetic intermediate allows for the creation of diverse chemical libraries, while its inherent structural features, common to known agrochemicals, justify its inclusion in primary screening campaigns. The protocols outlined in this document provide a robust framework for researchers to explore the potential of this and similar pyridazine derivatives. Positive results in these primary screens would warrant further investigation, including dose-response studies to determine EC₅₀/LC₅₀ values, mode of action studies, and optimization of the chemical structure to enhance potency and selectivity.

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Application Notes and Protocols for the Derivatization of 3-Bromo-6-isopropyl-pyridazine Hydrobromide for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of 3-bromo-6-isopropyl-pyridazine hydrobromide. This key heterocyclic building block serves as a versatile starting material for the synthesis of novel compound libraries aimed at Structure-Activity Relationship (SAR) studies. The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities including anti-inflammatory, anticancer, and neuroprotective properties.[1] This document outlines the strategic derivatization at the C3 position of the pyridazine ring through widely-used and reliable synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each protocol is presented with a step-by-step methodology, rationale for experimental choices, and guidance on product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of modern pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an attractive scaffold for interacting with a diverse range of biological targets. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and assessing the resulting changes in efficacy and potency, researchers can identify key structural motifs responsible for the desired pharmacological effect. The derivatization of this compound offers a strategic entry point for building a focused library of analogues to probe the SAR of a given biological target.

The Starting Material: this compound

The choice of this compound as a starting material is predicated on its inherent reactivity and structural features. The bromine atom at the C3 position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The isopropyl group at the C6 position provides a degree of steric bulk and lipophilicity that can be explored for its impact on target binding and overall molecular properties. The hydrobromide salt form enhances the stability and shelf-life of the compound.

Caption: Structure of this compound.

Handling and Safety Precautions

Preparatory Protocol: Neutralization of the Hydrobromide Salt

Prior to its use in most coupling reactions, the hydrobromide salt must be neutralized to the free base form of 3-bromo-6-isopropyl-pyridazine. This is a critical step as the acidic nature of the hydrobromide can interfere with the basic conditions typically required for cross-coupling reactions.

Protocol: Free Base Generation
  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the solution and stir vigorously for 15-30 minutes. The use of a mild base is crucial to avoid any potential side reactions with the pyridazine ring.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Extract the aqueous layer with two additional portions of the organic solvent.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base of 3-bromo-6-isopropyl-pyridazine as an oil or solid.

  • Characterization (Optional but Recommended): Confirm the structure and purity of the free base using ¹H NMR and mass spectrometry before proceeding to the next step.

Derivatization Protocols at the C3 Position

The bromine atom at the C3 position is the primary site for derivatization. The following protocols outline key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of a wide range of substituents to explore the SAR of the aromatic region of the molecule.

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-6-isopropyl-pyridazine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.), and a base, typically sodium carbonate (Na₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for coupling of heteroaryl halides.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Essential for the transmetalation step.
Solvent Toluene/Ethanol/H₂O, Dioxane/H₂OPromotes solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the introduction of a wide variety of primary and secondary amines at the C3 position, a crucial transformation for modulating polarity, basicity, and hydrogen bonding potential of the final compounds.

Caption: Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-bromo-6-isopropyl-pyridazine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heating: Seal the reaction vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

  • Characterization: Analyze the purified product by NMR and HRMS.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPBulky electron-rich phosphine ligands are crucial for efficient C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous conditions are critical for reaction success.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling introduces an alkyne moiety at the C3 position, which can serve as a rigid linker or be further functionalized. This reaction provides a linear extension to the molecule, which can be beneficial for probing deep binding pockets in a target protein.

Caption: Workflow for Sonogashira Coupling.

  • Reaction Setup: To a reaction vessel, add 3-bromo-6-isopropyl-pyridazine (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) cocatalyst such as copper(I) iodide (CuI, 0.05-0.10 eq.).

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction Conditions: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product via column chromatography.

  • Characterization: Confirm the structure of the alkynylated pyridazine by NMR and HRMS.[2]

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂A combination of palladium and copper catalysts is standard.
Cocatalyst CuIActivates the alkyne for transmetalation.
Base Et₃N, i-Pr₂NHActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic polar solvents are typically used.
Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, direct substitution of the bromine atom is possible, especially given the electron-deficient nature of the pyridazine ring. This method is often simpler than metal-catalyzed reactions and can be effective for introducing heteroatom nucleophiles.

  • Reaction Setup: Dissolve 3-bromo-6-isopropyl-pyridazine (1.0 eq.) in a suitable polar aprotic solvent like DMSO or DMF.

  • Nucleophile Addition: Add the nucleophile (e.g., an alcohol, thiol, or secondary amine, 1.5-3.0 eq.) and a base if necessary (e.g., K₂CO₃, NaH).

  • Heating: Heat the reaction mixture, often to temperatures above 100 °C, and monitor its progress.

  • Work-up: Cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify by column chromatography or recrystallization.

  • Characterization: Confirm the product structure by NMR and HRMS.

Purification and Characterization of Derivatives

The successful synthesis of novel derivatives is contingent upon rigorous purification and unambiguous characterization.

Caption: General workflow for purification and characterization.

  • Purification: Flash column chromatography is the most common method for purifying the synthesized derivatives. The choice of solvent system will depend on the polarity of the product.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The disappearance of the proton signal corresponding to the C3 position and the appearance of new signals from the introduced substituent are key indicators of a successful reaction.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new molecule.

Application in Structure-Activity Relationship (SAR) Studies

The library of synthesized 3,6-disubstituted pyridazine derivatives can be systematically evaluated in relevant biological assays to build a comprehensive SAR.

SAR_Cycle design Design Analogs synthesis Synthesize Derivatives (Protocols from this guide) design->synthesis testing Biological Assay (In Vitro / In Vivo) synthesis->testing analysis Analyze Data (SAR) testing->analysis analysis->design New Design Hypothesis lead_opt Lead Optimization analysis->lead_opt

Caption: The iterative cycle of SAR studies.

By correlating the structural modifications at the C3 position with changes in biological activity, researchers can:

  • Identify key pharmacophoric features.

  • Optimize potency and selectivity.

  • Improve pharmacokinetic properties (ADME).

  • Develop a predictive model for the design of future, more potent analogues.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 3014. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules, 27(3), 993. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage, 602. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6, 121-133. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6438-6453. [Link]

  • Pyridazine derivatives. Part 33: Sonogashira approaches in the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones. (2003). Tetrahedron, 59(44), 8799-8805. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2001). The Journal of Organic Chemistry, 66(25), 8677–8681. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules, 19(7), 9354–9367. [Link]

  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridazine Core via Nucleophilic Substitution on 3-Bromo-6-isopropyl-pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The π-electron deficient nature of the pyridazine ring, resulting from the presence of two electronegative nitrogen atoms, makes it an interesting substrate for various chemical transformations.[3] Specifically, nucleophilic aromatic substitution (SNAr) provides a powerful and versatile strategy for introducing molecular diversity at specific positions on the ring, enabling the fine-tuning of a compound's pharmacological profile.

This guide provides an in-depth exploration of the experimental procedures for performing nucleophilic substitution on 3-Bromo-6-isopropyl-pyridazine. We will delve into the underlying mechanistic principles and provide detailed, field-proven protocols for two of the most impactful transformations in modern synthesis: Palladium-catalyzed Buchwald-Hartwig Amination (C-N bond formation) and Suzuki-Miyaura Cross-Coupling (C-C bond formation).

Mechanistic Rationale: Activating the Pyridazine Ring for SNAr

Nucleophilic aromatic substitution on heteroaromatic systems like pyridazine typically proceeds through the SNAr mechanism. Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridazine ring is "activated" for attack by nucleophiles due to the inductive electron-withdrawing effect of the two nitrogen atoms.[4][5]

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine at the C3 position). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4][6]

  • Formation of a Meisenheimer Complex: The attack results in a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms are crucial for stabilizing this intermediate by delocalizing the negative charge.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion).

The positions ortho and para (2, 4, and 6) to the ring nitrogens are the most activated sites for nucleophilic attack because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms.[4][7] In 3-Bromo-6-isopropyl-pyridazine, the bromine atom is at an activated position, making it a suitable substrate for these transformations.

Caption: The two-step Addition-Elimination (SNAr) mechanism.

Part 1: Protocol for Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[8] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.[9][10]

Principle

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the Pd(0) catalyst.[8][11]

Detailed Experimental Protocol

Materials and Equipment:

  • Substrate: 3-Bromo-6-isopropyl-pyridazine

  • Nucleophile: Desired primary or secondary amine (e.g., Morpholine)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or similar biarylphosphine ligand

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or Dioxane

  • Equipment: Oven-dried Schlenk tube or reaction vial, magnetic stir bar, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-Bromo-6-isopropyl-pyridazine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.) under an inert atmosphere.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4-5 mol%). Add this mixture to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the tube, and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, water, and then brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridazine.[8] Due to the basic nature of the pyridazine ring, tailing can be an issue.[12] Consider adding a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape.[12]

Part 2: Protocol for Suzuki-Miyaura Cross-Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a highly efficient palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[13] It is widely used in both academic and industrial settings for the synthesis of biaryls and other conjugated systems.[14][15]

Principle

The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to the Pd(0) catalyst; (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium complex, facilitated by a base; and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[13][16]

Detailed Experimental Protocol

Materials and Equipment:

  • Substrate: 3-Bromo-6-isopropyl-pyridazine

  • Coupling Partner: Desired Arylboronic Acid (e.g., Phenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent System: Dioxane/Water or Toluene/Ethanol/Water mixture

  • Equipment: Oven-dried reaction flask, magnetic stir bar, condenser, magnetic stirrer/hotplate, inert gas line, standard glassware for workup.

Procedure:

  • Reaction Setup: To a reaction flask equipped with a magnetic stir bar and condenser, add 3-Bromo-6-isopropyl-pyridazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[16]

  • Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with the inert gas for 10-15 minutes to remove dissolved oxygen.[13]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and brine.[16]

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure product.[3]

Data Presentation and Characterization

Table 1: Representative Reaction Parameters
ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂, Pd(PPh₃)₄
Ligand Xantphos, BINAP, RuPhosSPhos, PPh₃, dppf
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDioxane/H₂O, Toluene/H₂O
Temperature 80 - 110 °C80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Table 2: Expected Analytical Data for a Hypothetical Product (3-Morpholino-6-isopropyl-pyridazine)
AnalysisExpected Result
¹H NMR δ (ppm): ~8.0-7.0 (2H, d, pyridazine protons), ~3.8 (4H, t, -CH₂-O-), ~3.6 (4H, t, -CH₂-N-), ~3.1 (1H, sept, isopropyl CH), ~1.3 (6H, d, isopropyl CH₃).
¹³C NMR δ (ppm): ~160 (C-N), ~158 (C-isopropyl), ~125-135 (pyridazine CHs), ~66 (-CH₂-O-), ~48 (-CH₂-N-), ~32 (isopropyl CH), ~22 (isopropyl CH₃).
MS (ESI+) m/z: Calculated [M+H]⁺ for C₁₁H₁₇N₃O.

Note: Specific chemical shifts are estimates and will vary based on the solvent and the specific nucleophile used.[1][2][17]

Sources

Application Note: A Robust and Scalable Synthesis of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine derivatives are pivotal scaffolds in medicinal chemistry and drug development, necessitating reliable and scalable synthetic routes for their production.[1] This application note details a comprehensive, three-step manufacturing process for the large-scale synthesis of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a key building block for advanced pharmaceutical intermediates. The process begins with the cyclization of a γ-keto acid with hydrazine to form the pyridazinone core, followed by a critical deoxybromination step, and concludes with the formation of the stable hydrobromide salt. This guide provides in-depth protocols, explains the causality behind critical process parameters, and emphasizes the safety considerations essential for industrial-scale production.

Introduction and Strategic Overview

The pyridazine nucleus is a privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities.[2][3] The title compound, this compound, serves as a versatile intermediate. The presence of the bromine atom at the 3-position allows for subsequent functionalization via cross-coupling reactions, while the isopropyl group modulates lipophilicity and steric profile.[4][5]

Developing a synthetic process that is not only high-yielding but also safe, economical, and scalable is paramount. The strategy outlined herein is designed for robustness, starting from readily available materials and proceeding through well-understood chemical transformations. The overall synthetic pathway is a three-step process:

  • Step 1: Synthesis of 6-isopropyl-4,5-dihydropyridazin-3(2H)-one (Intermediate I) via condensation of 4-methyl-3-oxopentanoic acid with hydrazine hydrate.

  • Step 2: Synthesis of 3-Bromo-6-isopropyl-pyridazine (Free Base) via deoxybromination of Intermediate I using phosphorus oxybromide (POBr₃).

  • Step 3: Formation of this compound (Final Product) by treating the free base with hydrobromic acid.

This approach was selected for its reliance on established pyridazinone synthesis methodologies and the efficiency of phosphorus-based brominating agents for this class of heterocycles.[6][7]

Process Workflow and Logic

The entire manufacturing process is designed with scalability and safety as primary drivers. Each step flows logically into the next, minimizing complex purification steps and isolating stable intermediates.

G cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Deoxybromination cluster_2 Step 3: Salt Formation A 4-Methyl-3-oxopentanoic Acid + Hydrazine Hydrate B Reaction Vessel 1 (Ethanol, Reflux) A->B C Cyclocondensation B->C D Cooling & Crystallization C->D E Filtration & Drying D->E F Intermediate I: 6-isopropyl-4,5-dihydropyridazin-3(2H)-one E->F G Intermediate I + Phosphorus Oxybromide (POBr₃) F->G Proceed to Bromination H Reaction Vessel 2 (Toluene, Heat) G->H I Aromatic Bromination H->I J Controlled Quench (Ice/Water) I->J K Extraction & Solvent Swap J->K L Free Base: 3-Bromo-6-isopropyl-pyridazine K->L M Free Base + Hydrobromic Acid (HBr) L->M Proceed to Salt Formation N Reaction Vessel 3 (Isopropanol) M->N O Precipitation N->O P Filtration & Vacuum Drying O->P Q Final Product: 3-Bromo-6-isopropyl-pyridazine HBr P->Q

Caption: Overall workflow for the synthesis of 3-Bromo-6-isopropyl-pyridazine HBr.

Detailed Protocols and Scientific Rationale

Part 1: Synthesis of 6-isopropyl-4,5-dihydropyridazin-3(2H)-one (Intermediate I)

Principle: The synthesis of pyridazin-3(2H)-ones via the condensation of γ-keto acids with hydrazine is a classic and highly effective method for forming the heterocyclic core.[1][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable 4,5-dihydropyridazinone ring system.

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Eq.
4-Methyl-3-oxopentanoic acid130.14100.00.7681.0
Hydrazine Hydrate (~64%)50.0655.40.708 (as N₂H₄)0.92
Ethanol (200 Proof)46.07400.0 (507 L)--
Expected Product 140.18 ~98.7 0.704 ~91.6% Yield

Protocol:

  • Reactor Setup: Charge a 1000 L glass-lined reactor with ethanol (400 kg). Ensure the reactor is equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, add 4-methyl-3-oxopentanoic acid (100.0 kg) to the ethanol. Stir at ambient temperature (20-25 °C) until all solids are dissolved.

  • Hydrazine Addition: Slowly add hydrazine hydrate (55.4 kg) to the reaction mixture over a period of 60-90 minutes. The addition is exothermic; maintain the internal temperature below 40 °C using a cooling jacket.

    • Rationale: Slow addition of hydrazine is crucial to control the initial exotherm from the acid-base reaction and hydrazone formation, preventing potential side reactions and ensuring process safety on a large scale.

  • Reaction: Once the addition is complete, heat the mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting keto acid is consumed (<1% remaining).

  • Crystallization: Cool the reaction mixture slowly to 0-5 °C over 3-4 hours. The product will crystallize out of the solution. Hold at this temperature for at least 2 hours to maximize precipitation.

    • Rationale: Controlled cooling is essential for forming a crystalline solid that is easy to filter and wash, leading to higher purity of the isolated intermediate.

  • Isolation: Filter the solid product using a centrifuge or Nutsche filter. Wash the filter cake with cold ethanol (2 x 50 L).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved. This typically yields ~98.7 kg (91.6%) of Intermediate I as an off-white solid.

Characterization (Intermediate I):

  • ¹H NMR: Peaks corresponding to the isopropyl group, the two methylene groups of the pyridazinone ring, and the NH proton.

  • Mass Spec (ESI+): [M+H]⁺ calculated for C₇H₁₂N₂O at m/z 141.10.

  • FT-IR: Characteristic peaks for N-H stretch (~3200 cm⁻¹) and amide C=O stretch (~1670 cm⁻¹).[8]

Part 2: Synthesis of 3-Bromo-6-isopropyl-pyridazine (Free Base)

Principle: The conversion of the pyridazinone to the 3-bromopyridazine is a deoxybromination reaction. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation, acting similarly to POCl₃ in chlorinations.[7][9] The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom, creating a good leaving group, which is subsequently displaced by a bromide ion.[10] The 4,5-dihydropyridazinone is also aromatized during this process.

Caption: Simplified mechanism of pyridazinone bromination with POBr₃.

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Eq.
Intermediate I140.1898.00.6991.0
Phosphorus Oxybromide (POBr₃)286.69240.50.8391.2
Toluene92.14490.0 (564 L)--
Expected Product 201.06 ~118.0 0.587 ~84% Yield

Protocol:

  • Reactor Setup: Charge toluene (490 kg) into a 1000 L reactor suitable for corrosive reagents. Ensure the reactor is dry and equipped with robust agitation, a temperature probe, and a scrubber system charged with a sodium hydroxide solution to neutralize evolved HBr gas.

  • Reagent Charging: Under a nitrogen atmosphere, add Intermediate I (98.0 kg). Stir to form a slurry.

  • POBr₃ Addition: Carefully add phosphorus oxybromide (240.5 kg) portion-wise or via a pressure-equalized dropping funnel over 2-3 hours. The reaction is endothermic initially but can become exothermic. Maintain the internal temperature between 20-30 °C during the addition.

  • Reaction: After addition, slowly heat the mixture to 100-110 °C and maintain for 8-12 hours. Monitor the reaction by HPLC until Intermediate I is consumed (<1%).

  • Quenching (Critical Step): Cool the reaction mixture to 10-15 °C. In a separate, larger (2000 L) reactor, prepare a mixture of crushed ice (500 kg) and water (500 L). Very slowly and carefully , transfer the reaction mixture into the ice/water mixture, ensuring the quench temperature does not exceed 25 °C. This hydrolysis is highly exothermic and releases HBr.

    • Rationale: The quench of excess POBr₃ is extremely hazardous.[9] A slow, controlled reverse quench into a large volume of ice is mandatory to dissipate the heat of hydrolysis and prevent a runaway reaction.

  • Work-up: Stir the quenched mixture for 1 hour. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 150 L).

  • Neutralization: Combine the organic layers and wash with a 5% sodium bicarbonate solution (200 L) followed by water (200 L).

  • Isolation: Concentrate the toluene solution under vacuum to obtain the crude product as an oil. This crude free base is typically of sufficient purity to be used directly in the next step. Expected yield is ~118.0 kg (84%).

Safety Considerations for Large-Scale Bromination:

  • Corrosivity: POBr₃ and the HBr byproduct are highly corrosive. All equipment must be constructed of compatible materials (e.g., glass-lined steel, Hastelloy).[11]

  • Toxicity: Bromine-containing reagents are toxic and can cause severe burns upon contact and respiratory damage upon inhalation.[12] All transfers and reactions must be performed in a closed system with appropriate local exhaust ventilation and a caustic scrubber.[13]

  • Personal Protective Equipment (PPE): Full acid-resistant suits, face shields, and appropriate respirators are mandatory when handling these reagents.[11]

  • Emergency Preparedness: Emergency showers, eyewash stations, and spill kits containing a neutralizing agent (like sodium thiosulfate) must be immediately accessible.[14]

Part 3: Formation of this compound

Principle: The final step is a standard acid-base reaction to form a stable, crystalline, and easily handled salt.[15][16] The basic nitrogen atoms of the pyridazine ring are protonated by hydrobromic acid, leading to the precipitation of the hydrobromide salt from a suitable organic solvent.

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Eq.
Free Base (Crude)201.06118.00.5871.0
Isopropanol (IPA)60.10472.0 (600 L)--
HBr in Acetic Acid (33 wt%)80.91 (HBr)78.00.640 (HBr)1.09
Expected Product 282.00 ~154.0 0.546 ~93% Yield

Protocol:

  • Dissolution: Charge the crude free base (118.0 kg) and isopropanol (472 kg) into a 1000 L glass-lined reactor. Stir at 20-25 °C until a clear solution is obtained.

  • Salt Formation: Slowly add 33% HBr in acetic acid (78.0 kg) to the solution over 1-2 hours, maintaining the temperature below 30 °C. The product will begin to precipitate.

    • Rationale: Using a solution of HBr allows for better control over the stoichiometry and the exothermic nature of the salt formation. Isopropanol is chosen as a solvent from which the hydrobromide salt has low solubility, facilitating high recovery.

  • Crystallization: Stir the resulting slurry at 20-25 °C for 2 hours, then cool to 0-5 °C and hold for an additional 2-4 hours to ensure complete precipitation.

  • Isolation: Filter the solid product using a centrifuge. Wash the cake with cold isopropanol (2 x 75 L).

  • Drying: Dry the final product in a vacuum oven at 60-70 °C until the residual solvent levels are within specification. This yields ~154.0 kg (93%) of the title compound.

Final Product Quality Control

The final product should be a white to off-white solid and meet the following specifications:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity by ¹H NMR Conforms to reference spectrum¹H NMR (DMSO-d₆)
Purity by HPLC ≥ 98.5%Reverse-phase HPLC
Melting Point Report valueCapillary Melting Point
Residual Solvents Isopropanol ≤ 0.3%, Toluene ≤ 890 ppmGC-HS

Conclusion

This application note provides a validated, scalable, and robust three-step process for the manufacture of this compound. The described protocols emphasize process control and safety, particularly during the hazardous deoxybromination step. By following these guidelines, researchers and drug development professionals can reliably produce multi-kilogram quantities of this valuable intermediate with high purity and yield, facilitating the advancement of pharmaceutical discovery and development programs.

References

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-isopropyl-pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the C-N Coupling of an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's power lies in its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) and Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][3]

This guide provides a detailed exploration of the reaction conditions for the Buchwald-Hartwig amination of a specific and challenging substrate: 3-bromo-6-isopropyl-pyridazine. Pyridazines are electron-deficient diazine heterocycles, and their successful functionalization via cross-coupling reactions is of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The electron-deficient nature of the pyridazine ring can present unique challenges, influencing catalyst activity and stability. Therefore, a careful and informed selection of reaction parameters is paramount for achieving high yields and purity.

This document will delve into the mechanistic underpinnings of the reaction, provide a comprehensive overview of critical reaction parameters, offer a detailed experimental protocol as a robust starting point, and present a troubleshooting guide to address common challenges.

Mechanistic Considerations: The Catalytic Cycle in Action

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex.[3][4] Understanding this cycle is crucial for rationalizing the role of each reaction component and for troubleshooting suboptimal results.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base (-H-Base+) Amido Complex->Pd(0)L_n Reductive Elimination Ar-NR2 Product Product (Ar-NR2)

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide (3-bromo-6-isopropyl-pyridazine) to a low-valent palladium(0) complex, forming a Pd(II) species.[3] This is often the rate-determining step. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[4] The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]

Optimizing Reaction Conditions: A Multi-Parameter Approach

The success of the Buchwald-Hartwig amination of 3-bromo-6-isopropyl-pyridazine hinges on the judicious selection of several interdependent parameters. Due to the electron-deficient nature of the pyridazine ring, careful optimization is crucial.

The Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the supporting ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[5]

LigandCatalyst PrecursorKey Features & Considerations
XPhos Pd₂(dba)₃ or Pd(OAc)₂A highly effective and versatile biarylphosphine ligand for a wide range of substrates, including heteroaryl chlorides and bromides.[6]
RuPhos RuPhos Pd G3A pre-catalyst that is often highly active for C-N couplings involving challenging substrates.[7]
BrettPhos BrettPhos Pd G3Particularly effective for the coupling of primary amines.[4]
Xantphos Pd₂(dba)₃ or Pd(OAc)₂A bidentate ligand that can be effective for electron-deficient systems and has been used with milder bases like DBU.[8]

For the amination of 3-bromo-6-isopropyl-pyridazine, starting with a catalyst system based on XPhos or RuPhos is a sound strategy due to their demonstrated efficacy with heteroaromatic halides.

The Base: The Driving Force of Deprotonation

The base plays a crucial role in the deprotonation of the amine-palladium complex to form the active amido intermediate.[9] The choice of base is often dictated by the pKa of the amine and the functional group tolerance of the substrates.

BasepKa of Conjugate AcidSolvent CompatibilityNotes
Sodium tert-butoxide (NaOtBu) ~19Toluene, Dioxane, THFA strong, commonly used base. Can be sensitive to moisture and incompatible with base-sensitive functional groups.[9]
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26THF, TolueneA very strong, non-nucleophilic base. Useful for less acidic amines.[9]
Cesium Carbonate (Cs₂CO₃) ~10.3Dioxane, DMF, TolueneA weaker base that can be advantageous for substrates with base-sensitive functionalities.[9]
Potassium Phosphate (K₃PO₄) ~12.3Dioxane, TolueneA moderately strong base that offers good functional group tolerance.[9]

Given the potential for side reactions with the pyridazine ring, a moderately strong base like sodium tert-butoxide is a good starting point, but screening weaker bases such as cesium carbonate or potassium phosphate may be necessary if functional group compatibility is an issue.

The Solvent: The Reaction Medium

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Aprotic solvents are typically employed.

SolventBoiling Point (°C)Characteristics
Toluene 111A common, non-polar solvent. Good for many Buchwald-Hartwig reactions.
1,4-Dioxane 101A polar aprotic solvent that can enhance the solubility of some reagents.
Tetrahydrofuran (THF) 66A polar aprotic solvent, often used for reactions at lower temperatures.

Toluene and 1,4-dioxane are excellent starting points for the amination of 3-bromo-6-isopropyl-pyridazine, with the reaction temperature typically set between 80-110 °C.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-bromo-6-isopropyl-pyridazine. Optimization of catalyst, ligand, base, and temperature may be required for specific amines.

Materials and Equipment:
  • 3-Bromo-6-isopropyl-pyridazine

  • Amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup Workflow:

Figure 2: General workflow for the Buchwald-Hartwig amination.

Detailed Procedure:
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-6-isopropyl-pyridazine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[10]

  • Solvent and Amine Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution) via a syringe. Then, add the amine (1.1-1.2 equiv.) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-isopropyl-pyridazine derivative.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane).[11]
Formation of dehalogenated starting material - Presence of water or protic impurities- Unproductive side reaction (β-hydride elimination)- Use rigorously dried reagents and solvents.- Change the ligand; some ligands are more prone to this side reaction.[3]
Formation of side products (e.g., pyridazinone) - Hydrolysis of the pyridazine ring- Use strictly anhydrous conditions.- Consider a lower reaction temperature or a milder base.
Difficulty in product purification - Complex reaction mixture- Optimize the reaction conditions to improve selectivity.- Explore different purification techniques (e.g., preparative HPLC).

Conclusion

The Buchwald-Hartwig amination of 3-bromo-6-isopropyl-pyridazine is a powerful and versatile method for the synthesis of novel aminopyridazine derivatives. While the electron-deficient nature of the substrate requires careful consideration of reaction parameters, a systematic approach to optimization, starting with robust catalyst systems like those based on XPhos or RuPhos, can lead to high-yielding and clean transformations. By understanding the underlying mechanism and the interplay between the catalyst, ligand, base, and solvent, researchers can effectively harness this reaction for the efficient construction of valuable C-N bonds in the pursuit of new chemical entities for drug discovery and development.

References

  • Buchwald-Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 2021, 98(3), 996-1000. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-coupling Reactions - ElectronicsAndBooks. Available from: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available from: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available from: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available from: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available from: [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. Available from: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available from: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Nature. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 2017, 22(10), 1639. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023, 13(28), 19135-19163. Available from: [Link]

  • Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point† | Request PDF - ResearchGate. Available from: [Link]

  • Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point† | Request PDF - ResearchGate. Available from: [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 3-Bromo-6-isopropyl-pyridazine hydrobromide. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this powerful C-C bond-forming reaction with confidence.

Introduction: The Challenge of Pyridazine Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability.[1][2] However, substrates like 3-Bromo-6-isopropyl-pyridazine present unique challenges. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition of palladium but may complicate other steps in the catalytic cycle.[3][4] Furthermore, the presence of the hydrobromide salt introduces an acidic proton that must be neutralized, adding another layer of complexity to reaction optimization. This guide is designed to address these specific issues head-on.

Troubleshooting Guide: From Low Conversion to Side Reactions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

A1: Failure to consume the starting material typically points to a problem with the catalytic cycle's initiation or a deactivated catalyst. Here’s a systematic checklist:

  • Catalyst Activity: The active catalyst in a Suzuki coupling is the Pd(0) species.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in-situ. Ensure your catalyst and phosphine ligands have not degraded from improper storage; phosphines are particularly susceptible to oxidation.[6] Always use fresh, high-quality reagents and maintain a rigorously inert atmosphere.[6][7]

  • Inadequate Base: Your starting material is a hydrobromide salt. This means at least one equivalent of base will be consumed to neutralize the HBr and generate the freebase form of the pyridazine before it can participate in the reaction. You must use a sufficient excess of base (typically 2-3 equivalents) to both neutralize the salt and promote the crucial transmetalation step.[2]

  • Poor Reagent Solubility: Ensure all components, especially the base and your pyridazine salt, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.[7][8] If solubility is an issue, consider switching to a solvent like DMF or using a phase-transfer catalyst in biphasic systems.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, excessive heat can also lead to catalyst decomposition or side reactions.[7] Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance for your specific system.[9]

Q2: My starting materials are consumed, but the yield is low due to side products like protodeboronation or dehalogenation. How can I minimize these pathways?

A2: The formation of these byproducts indicates that unwanted reaction pathways are outcompeting your desired coupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major cause of low yields, especially with electron-deficient boronic acids.[6][10] It is often promoted by excess water or harsh basic conditions.[7]

    • Solution: Use a milder base like K₃PO₄ or KF.[8] While some water is often beneficial for Suzuki couplings, especially with inorganic bases, using a rigorously anhydrous solvent system (e.g., anhydrous dioxane or toluene) can sometimes suppress this side reaction.[7] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.[5][6]

  • Dehalogenation: This occurs when the bromo-pyridazine is converted to 6-isopropyl-pyridazine. This can happen if a hydride source is present in the reaction mixture, which can arise from the solvent (e.g., alcohols) or certain bases.[5]

    • Solution: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[5] Ensure the reaction is strictly anaerobic, as oxidative processes can contribute to pathways that lead to hydride formation.

Q3: The reaction is messy, with significant homocoupling of my boronic acid. What causes this and how can I improve selectivity?

A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is typically caused by the presence of oxygen.[11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote this unwanted side reaction.[5]

  • Solution: The most critical step is to ensure your reaction is thoroughly deoxygenated. This involves:

    • Using anhydrous and degassed solvents.[6]

    • Purging the reaction vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[7][11]

    • Bubbling the inert gas through the solvent for 10-15 minutes before adding the catalyst.[7]

    • Maintaining a positive pressure of inert gas throughout the entire reaction.[7]

Below is a troubleshooting decision tree to guide your optimization process.

G start Low Yield Observed check_sm Check TLC/LCMS: Are Starting Materials Consumed? start->check_sm sm_present No / Incomplete Conversion check_sm->sm_present No sm_gone Yes, SM Consumed check_sm->sm_gone Yes action1 1. Increase Base Equivalents (Crucial for HBr salt) 2. Screen Catalyst/Ligand 3. Increase Temperature 4. Check Reagent Purity sm_present->action1 check_side_products Identify Major Byproducts sm_gone->check_side_products protodeboronation Protodeboronation (Ar-H from Boronic Acid) check_side_products->protodeboronation homocoupling Homocoupling (Boronic Acid Dimer) check_side_products->homocoupling dehalogenation Dehalogenation (Loss of Bromine) check_side_products->dehalogenation action2 1. Use Milder Base (K₃PO₄) 2. Use Pinacol Ester 3. Reduce Water Content protodeboronation->action2 action3 1. Rigorously Degas Solvent 2. Ensure Inert Atmosphere 3. Check Ligand for Oxidation homocoupling->action3 action4 1. Avoid Amine Bases/Alcohol Solvents 2. Screen Ligands dehalogenation->action4

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal Palladium catalyst and ligand for an electron-deficient pyridazine?

A1: The choice of catalyst and ligand is critical. For electron-deficient aryl halides like bromo-pyridazines, the oxidative addition step is generally facile.[3] The challenge often lies in the subsequent transmetalation and reductive elimination steps.

  • Ligands: Electron-rich and bulky phosphine ligands are highly recommended.[12]

    • Electron-richness (e.g., ligands with alkyl groups like PCy₃ or Buchwald-type biaryl phosphines like XPhos or SPhos) increases the electron density on the palladium center, which promotes the rate-limiting reductive elimination step.

    • Bulkiness helps prevent the formation of inactive catalyst dimers and also accelerates reductive elimination.[13]

  • Catalysts: While traditional catalysts like Pd(PPh₃)₄ can work, modern precatalysts (e.g., XPhos Pd G3) are often more efficient.[11] They are more stable and generate the active Pd(0) species more reliably.[13]

Q2: What is the role of the base, and how do I select the right one for coupling a hydrobromide salt?

A2: The base has two primary functions in the Suzuki reaction: neutralizing your hydrobromide salt and activating the boronic acid for transmetalation.[2]

  • For Hydrobromide Salts: A strong enough base is needed to deprotonate the pyridazinium salt to its neutral, reactive form. You will need at least 1 equivalent for this, plus an additional 1-2 equivalents for the catalytic cycle itself.

  • Base Strength & Type:

    • Strong Bases (e.g., Na₂CO₃, Cs₂CO₃): Very common and effective, particularly in aqueous solvent mixtures. Cs₂CO₃ is often superior but more expensive.[14]

    • Weaker/Milder Bases (e.g., K₃PO₄, KF): Potassium phosphate is an excellent choice as it is strong enough for the reaction but is often associated with lower levels of side reactions like protodeboronation and ester hydrolysis.[8][10]

Q3: Which solvent system is best for this type of coupling?

A3: The ideal solvent should dissolve all reactants and be stable at the required temperature. Common choices include:

  • Ethers (Dioxane, THF, 2-MeTHF): Often used with an aqueous base solution (e.g., 4:1 Dioxane/H₂O). This combination is effective for a wide range of substrates.[6]

  • Aromatic Hydrocarbons (Toluene): A good choice for reactions requiring higher temperatures and anhydrous conditions.

  • Aprotic Polar Solvents (DMF, DMAc): Useful when reagent solubility is a major problem, but they can be difficult to remove during workup.[8]

Q4: Can you illustrate the fundamental mechanism of the Suzuki coupling?

A4: Certainly. The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L₂PdII(Ar¹)(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd L₂PdII(Ar¹)(Ar²) transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 product Ar¹-Ar² (Coupled Product) red_elim->product ar1x Ar¹-X (Pyridazine-Br) ar1x->ox_add ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols & Data

Table 1: Recommended Screening Parameters for Optimization
ParameterRecommended OptionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3G3 precatalysts are often more active and stable. Pd(PPh₃)₄ is a classic but may require higher loading.[15]
Ligand PPh₃, XPhos, SPhos, P(t-Bu)₃Use electron-rich, bulky ligands for electron-deficient pyridazines.[12][16][17]
Base (2.5-3.0 eq.) K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄ is often optimal for minimizing side reactions.[10] Ensure enough base is used to neutralize the HBr salt.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, 2-MeTHF, DMFDioxane/water is a robust starting point.[3] Use DMF only if solubility is a persistent issue.[8]
Temperature 80 - 110 °CStart around 90-100 °C. Lower temperatures can reduce side reactions.[6]
Boron Reagent Arylboronic Acid, Arylboronic acid pinacol esterPinacol esters are more stable and can prevent protodeboronation.[5]
Protocol 1: Standard Suzuki Coupling Conditions

This protocol serves as a reliable starting point for your experiments.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv).[11]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[18]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. For best results, bubble inert gas through the solvent for 10-15 minutes prior to addition.[7]

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[7] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol incorporates advanced ligands and conditions to overcome common failure modes.

  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and anhydrous, finely powdered K₃PO₄ (3.0 equiv).[11]

  • Inert Atmosphere: Seal the vial and thoroughly purge with Argon.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[11]

  • Solvent Addition: Add anhydrous, degassed toluene or 2-MeTHF via syringe.

  • Reaction Execution: Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow the same procedure as Protocol 1.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot and optimize the Suzuki coupling of this compound, leading to improved yields and cleaner reaction profiles.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Gomes, P. A. T., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. Available at: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Singh, H., & Singh, J. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Zhang, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. Available at: [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1084-1093.
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7000-7006. Available at: [Link]

  • Gomes, P. A. T., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6393. Available at: [Link]

  • Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(1), 220. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry Lectures. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Various Authors. (n.d.). Screening of different bases for Suzuki coupling. ResearchGate. Retrieved from [Link]

  • Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. Available at: [Link]

  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-isopropyl-pyridazine is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, often followed by salt formation to yield the hydrobromide, can introduce a variety of impurities including unreacted starting materials, reaction byproducts, and degradation products. The successful isolation of this compound in high purity is critical for downstream applications where impurity profiles can directly impact reaction outcomes, biological activity, and regulatory compliance.

This technical support guide provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 3-Bromo-6-isopropyl-pyridazine hydrobromide. The advice herein is grounded in established chemical principles and field-proven laboratory techniques.

Troubleshooting and FAQs

Q1: My initial analysis (¹H NMR, LCMS) of the crude product shows multiple unexpected signals. What are the most common impurities I should be looking for?

A1: The impurity profile of your crude this compound is intrinsically linked to the synthetic route employed. However, several common impurities arise from typical pyridazine syntheses and subsequent bromination steps.[1][2] A primary assessment should target the following species:

  • Unreacted Starting Materials: Depending on the synthesis, these could be 1,4-dicarbonyl compounds or hydrazine derivatives.[3]

  • Debrominated Impurity: Loss of the bromine atom can lead to the formation of 6-isopropyl-pyridazine. This is a common issue in reactions involving nucleophiles or reductive conditions.

  • Regioisomers or Poly-brominated Species: Depending on the reaction conditions, bromination could potentially occur at other positions on the pyridazine ring, or a second bromine atom could be added, though this is less common for this specific substrate.

  • Solvent Adducts or Residual Solvents: High-boiling point solvents used in the reaction or workup can be difficult to remove.

  • Degradation Products: Pyridazine rings can be susceptible to ring-opening under harsh acidic or basic conditions.

A summary of potential impurities and their likely analytical signatures is presented below.

Impurity NamePotential SourceDiagnostic ¹H NMR SignalDiagnostic Mass Spec (m/z)
6-isopropyl-pyridazineReductive debrominationAbsence of signal splitting pattern change, but upfield shift of aromatic protons.[M+H]⁺ ~123.10
Di-brominated pyridazineOver-brominationComplex aromatic signals, loss of one aromatic proton signal.[M+H]⁺ ~278.92 (Isotopic pattern for Br₂)
Unreacted PrecursorsIncomplete reactionVaries greatly depending on the synthetic route.Varies.
Residual SolventsWorkup/CrystallizationCharacteristic signals (e.g., DMSO at ~2.5 ppm, DMF at ~2.9, 8.0 ppm).N/A
Q2: I am attempting to purify the hydrobromide salt by recrystallization, but the compound "oils out" or fails to crystallize. What is the best strategy to achieve a pure, crystalline solid?

A2: "Oiling out" is a common problem that occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is particularly prevalent with salts, which can have steep solubility curves. The key is a systematic approach to solvent selection.[4][5]

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[5] For a hydrobromide salt, polar protic solvents are a good starting point due to the ionic nature of the compound.

Workflow for Solvent Selection:

Caption: Decision workflow for selecting a recrystallization solvent.

See Protocol 1 for a detailed step-by-step recrystallization procedure.

Q3: My compound streaks badly on silica gel TLC and I get poor separation with column chromatography. How can I resolve this?

A3: This is a classic issue encountered with basic nitrogen-containing heterocycles like pyridazines on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atoms of your compound. This leads to significant tailing (streaking), poor resolution, and sometimes complete loss of the product on the column.

To mitigate this, you must deactivate the acidic sites on the silica gel.

Troubleshooting Workflow for Chromatography:

ChromatographyTroubleshooting start Start: Tailing observed on Silica TLC decision1 Is the compound stable to bases? start->decision1 action1 Add 0.5-1% Triethylamine (TEA) or Ammonia (7N in MeOH) to the mobile phase. decision1->action1 Yes decision2 Is an alternative stationary phase available? decision1->decision2 No check1 Does tailing improve? action1->check1 success Proceed with Column Chromatography using the modified mobile phase. check1->success Yes check1->decision2 No action2 Use Neutral or Basic Alumina. decision2->action2 Yes action3 Consider Reverse-Phase (C18) Chromatography. decision2->action3 Yes action2->success action3->success

Caption: Troubleshooting workflow for chromatographic purification.

The most common and effective solution is to add a small amount of a volatile base, like triethylamine (TEA) , to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic silanol sites, allowing your pyridazine derivative to pass through the column without strong, undesirable interactions.

Q4: Should I purify the compound as the free base or as the hydrobromide salt? What are the pros and cons?

A4: This is an important strategic decision. Purifying the free base is often necessary for effective chromatographic separation, while purifying the salt is typically done via recrystallization. The choice depends on the nature of the impurities you are trying to remove.

FeaturePurification as Free BasePurification as Hydrobromide Salt
Method Column ChromatographyRecrystallization, Washing/Slurrying
Pros - Excellent for separating closely related, non-polar impurities (e.g., debrominated product).- High resolution is possible.- Often yields highly crystalline, easy-to-handle solids.- Effective at removing non-basic or very non-polar impurities.- Can be more stable for long-term storage.
Cons - Requires an extra step (basification and extraction) before and after purification.- Potential for tailing on silica (see Q3).- The free base may be an oil or low-melting solid.- Co-crystallization of similar impurities can occur.- Not effective for separating impurities with similar solubility profiles.- May be too polar for standard chromatography.

General Recommendation: For removing structurally similar byproducts like the debrominated species, convert the crude salt to the free base, purify by column chromatography, and then reform the hydrobromide salt with HBr in a suitable solvent (like ether or isopropanol) to isolate the final, pure product.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol assumes isopropanol has been identified as a suitable solvent.

  • Dissolution: Place the crude hydrobromide salt (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of isopropanol (e.g., 5 mL) and heat the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue to add isopropanol dropwise until all the solid has just dissolved. Adding excess solvent will reduce your final yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of 3-Bromo-6-isopropyl-pyridazine (Free Base)

This protocol is for purifying the free base form of the compound.

  • Preparation of the Free Base: Dissolve the crude hydrobromide salt in water. Basify the aqueous solution to pH 9-10 using a suitable base (e.g., saturated NaHCO₃ or 1M NaOH). Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of heptane and ethyl acetate. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent tailing.[6]

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude free base in a minimum amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often provides better resolution.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step. The result is the purified free base of 3-Bromo-6-isopropyl-pyridazine.

  • Salt Formation (Optional): To obtain the final hydrobromide salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and add a solution of HBr in the same solvent dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Schnell, S. D., et al. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Journal of Organic Chemistry, 86(17), 12008-12023. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • Wikipedia. Pyridazine. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Price, D. (2017). Impurity occurrence and removal in crystalline products from process reactions. Cranfield Online Research Data (CORA). Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-6-isopropyl-pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Bromo-6-isopropyl-pyridazine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and achieve your desired outcomes with confidence.

Guide Structure

This guide is divided into two main sections, followed by a comprehensive reference list:

  • Part 1: Troubleshooting Guide. This section addresses specific experimental issues in a question-and-answer format, covering the two primary stages of the synthesis:

    • Stage 1: Synthesis of the Precursor: 6-Isopropylpyridazin-3(2H)-one

    • Stage 2: Bromination of 6-Isopropylpyridazin-3(2H)-one

  • Part 2: Frequently Asked Questions (FAQs). This section provides answers to broader questions related to the synthesis and potential alternative routes.

Part 1: Troubleshooting Guide

Stage 1: Synthesis of the Precursor: 6-Isopropylpyridazin-3(2H)-one

The synthesis of 6-isopropylpyridazin-3(2H)-one is a critical first step, and challenges can arise that affect both yield and purity. This section will address common problems encountered during this stage.

Q1: My yield of 6-isopropylpyridazin-3(2H)-one is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of pyridazinones are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as the relevant γ-ketoacid and hydrazine. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The reaction temperature is a crucial parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of either the reactants or the product. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.

  • Inefficient Cyclization: The cyclization step to form the pyridazinone ring may be inefficient. Ensure that the reaction conditions, such as the choice of solvent and the presence of a suitable catalyst (if applicable), are optimized for this step.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.

Troubleshooting Workflow for Low Yield

start Low Yield of 6-Isopropylpyridazin-3(2H)-one purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp If pure end Improved Yield purity->end Purify reagents cyclization Evaluate Cyclization Conditions temp->cyclization If optimized temp->end Adjust T cleavage Consider N-N Bond Cleavage cyclization->cleavage If still low cyclization->end Optimize solvent/catalyst cleavage->end Mitigate harsh conditions start γ-Ketoacid + Hydrazine precursor 6-Isopropylpyridazin-3(2H)-one start->precursor Cyclization bromination POBr₃ precursor->bromination Bromination product 3-Bromo-6-isopropyl-pyridazine bromination->product

Caption: General synthetic route to 3-Bromo-6-isopropyl-pyridazine.

Part 2: Frequently Asked Questions (FAQs)

Q5: Are there any alternative synthetic routes to 3-Bromo-6-isopropyl-pyridazine that might avoid the issues with direct bromination?

A5: Yes, the Sandmeyer reaction offers a viable alternative route if the corresponding amino-pyridazine precursor can be synthesized. [1][2][3]

  • The Sandmeyer Reaction: This reaction involves the conversion of an amino group on an aromatic ring to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. [1][3]This method can offer excellent regioselectivity, as the position of the bromine is determined by the position of the initial amino group.

Alternative Synthetic Route: Sandmeyer Reaction

start 3-Amino-6-isopropylpyridazine diazotization NaNO₂, HBr start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer CuBr diazonium->sandmeyer product 3-Bromo-6-isopropyl-pyridazine sandmeyer->product

Sources

Technical Support Center: Navigating the Scale-Up of Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges encountered when transitioning pyridazine synthesis from the laboratory bench to larger-scale production. Pyridazine and its derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis at scale often presents unique obstacles.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure your scale-up process is efficient, safe, and reproducible.

Part 1: Troubleshooting Guide - Common Scale-Up Pitfalls & Solutions

This section tackles specific, frequently encountered problems during the scale-up of pyridazine synthesis. Each issue is presented in a question-and-answer format, delving into the root causes and offering actionable solutions grounded in chemical principles.

Question 1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes and how can I rectify this?

A drop in yield is one of the most common and frustrating challenges in process scale-up.[3] Several factors, often masked at the lab scale, can become prominent in larger reactors.[4]

Possible Causes & Recommended Actions:

  • Inefficient Heat Transfer: Exothermic or endothermic reactions are harder to control in larger vessels.[4] Localized "hot spots" can lead to side reactions and decomposition, while "cold spots" can result in incomplete reactions.

    • Solution: Implement more efficient stirring and consider a reactor with a better surface-area-to-volume ratio or improved jacketed cooling/heating. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to control the temperature. Monitor the internal temperature at multiple points within the reactor if possible.

  • Poor Mixing and Mass Transfer: What appears as a homogeneous solution in a round-bottom flask can suffer from poor mixing at scale, leading to localized concentration gradients and reduced reaction rates.[4]

    • Solution: The choice of impeller and stirring speed is critical. A simple magnetic stir bar is insufficient for larger volumes. Mechanical stirrers with various impeller designs (e.g., anchor, turbine) should be evaluated to ensure proper mixing for the specific reaction mixture viscosity and density.

  • Changes in Reagent Addition Order or Rate: The rate of addition of a reagent can dramatically influence the outcome of a reaction, especially if it's involved in a fast, competitive side reaction.

    • Solution: Standardize and control the addition rate of critical reagents. Use a syringe pump or a dosing funnel with controlled flow rates. For reactions sensitive to stoichiometry, ensure the addition is slow enough to maintain a low concentration of the added reagent.

  • Impurity Accumulation: Trace impurities in starting materials or solvents, which are negligible at a small scale, can accumulate to significant levels in a larger batch, potentially inhibiting the catalyst or promoting side reactions.[5]

    • Solution: Re-evaluate the purity of all starting materials and solvents.[3] Consider purification of key reagents before use in the large-scale synthesis. Analyze crude reaction mixtures from both small and large-scale runs by LC-MS or GC-MS to identify any new or amplified impurities.[6]

Question 2: I'm observing the formation of a new, major byproduct during scale-up that was not present in my lab-scale experiments. How do I identify and mitigate this?

The emergence of new impurities is a clear sign that the change in scale has altered the reaction kinetics or thermodynamics.[4][5]

Identification and Mitigation Strategy:

  • Isolate and Characterize the Byproduct: The first step is to isolate the impurity using techniques like column chromatography or preparative HPLC. Once isolated, characterize its structure using NMR, MS, and IR spectroscopy.

  • Propose a Mechanistic Pathway: Based on the structure of the byproduct and your starting materials, propose a plausible chemical mechanism for its formation. Common side reactions in pyridazine synthesis include dimerization, polymerization, or reactions with residual solvents or atmospheric moisture.

  • Adjust Reaction Conditions to Disfavor Byproduct Formation:

    • Temperature Control: If the byproduct formation is favored at higher temperatures (a common scenario), running the reaction at a lower temperature for a longer duration might be beneficial.[3]

    • Solvent Effects: The choice of solvent can significantly influence reaction pathways.[3] A change in solvent polarity or proticity might disfavor the side reaction.

    • pH Control: For reactions involving acidic or basic intermediates, maintaining a specific pH range with a suitable buffer can suppress unwanted side reactions.

Question 3: My product is difficult to purify at a larger scale using column chromatography. What are some alternative purification strategies?

While column chromatography is a workhorse in the lab, it can be cumbersome and expensive at an industrial scale.[7]

Alternative Purification Techniques:

  • Recrystallization: This is often the most scalable and cost-effective method for purifying solid compounds.[8] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.[8]

  • Distillation: For liquid pyridazine derivatives with sufficient thermal stability, vacuum distillation can be an excellent purification method.

  • Salt Formation and Breaking: If your pyridazine derivative has a basic nitrogen atom, you can often form a crystalline salt (e.g., hydrochloride, tartrate) which can be selectively precipitated and purified. The free base can then be regenerated.[9]

  • Slurry Washing: Suspending the crude solid product in a solvent that dissolves the impurities but not the desired product can be a simple and effective purification step.

Purification MethodBest Suited ForKey Considerations
Recrystallization Crystalline solidsSolvent selection is critical; may require screening of multiple solvents/solvent systems.[8]
Distillation Thermally stable liquidsRequires a significant boiling point difference between the product and impurities.
Salt Formation Basic compoundsThe salt should have good crystallinity; the free base must be easily regenerated.[9]
Slurry Washing Solids with soluble impuritiesSolvent should not dissolve the product; efficient mixing is required.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the scale-up of pyridazine synthesis.

Q1: What are the primary synthesis routes for pyridazines, and which are most amenable to scale-up?

The most common methods for pyridazine synthesis involve the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives.[10][11]

  • From 1,4-Diketones and Hydrazine: This is a classic and robust method. The initial cyclization forms a dihydropyridazine, which is then oxidized to the aromatic pyridazine.[11] This route is generally scalable, provided the 1,4-diketone is readily available or can be synthesized efficiently.

  • From γ-Ketoacids and Hydrazine: This leads to the formation of pyridazinones, which are important intermediates.[3] The cyclization is often high-yielding.

  • Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions of tetrazines with dienophiles can provide access to functionalized pyridazines.[12] While powerful, the availability and stability of the tetrazine starting materials can be a challenge for large-scale synthesis.

For scale-up, routes that avoid hazardous reagents, extreme temperatures, and chromatographic purifications are generally preferred.

Q2: What are the key safety considerations when working with hydrazine and its derivatives on a large scale?

Hydrazine and its derivatives are toxic and potentially explosive. Strict safety protocols are essential.

  • Handling: Always handle hydrazine hydrate and its derivatives in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Temperature Control: Reactions involving hydrazine can be highly exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely.

  • Quenching: Unreacted hydrazine should be quenched safely. A common method is the addition of an oxidizing agent like sodium hypochlorite (bleach) under controlled conditions.

  • Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and regulatory guidelines.

Q3: How can I control regioselectivity when using unsymmetrical 1,4-dicarbonyl compounds?

The reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine can lead to a mixture of two regioisomeric pyridazines.[3]

  • Steric Hindrance: A bulky substituent on one of the carbonyl groups can direct the initial nucleophilic attack of hydrazine to the less sterically hindered carbonyl.

  • Electronic Effects: The electronic nature of the substituents can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can activate a carbonyl towards nucleophilic attack.

  • Reaction Conditions: The choice of solvent and temperature can sometimes influence the regioselectivity.[3] It is often necessary to perform a systematic optimization of these parameters.

Q4: What analytical techniques are essential for monitoring the progress and purity of a large-scale pyridazine synthesis?

A combination of techniques is typically employed:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and identifying the number of components in a mixture.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of any impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the rapid identification of byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and any isolated impurities. Quantitative NMR (qNMR) can also be used for purity determination.[6]

Part 3: Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield in Scale-Up

G start Low Yield in Scale-Up check_temp Is Temperature Control Adequate? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes improve_temp Improve Reactor Heating/Cooling. Consider Semi-Batch Addition. check_temp->improve_temp No check_reagents Are Reagents Pure? check_mixing->check_reagents Yes improve_mixing Optimize Stirrer Type and Speed. check_mixing->improve_mixing No check_side_reactions Are Side Reactions Occurring? check_reagents->check_side_reactions Yes purify_reagents Purify Starting Materials and Solvents. check_reagents->purify_reagents No analyze_byproducts Isolate and Characterize Byproducts. Adjust Conditions to Minimize. check_side_reactions->analyze_byproducts Yes success Yield Improved improve_temp->success improve_mixing->success purify_reagents->success analyze_byproducts->success

Caption: Troubleshooting workflow for low yield in scale-up.

Generalized Pyridazine Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis reagents Starting Materials (e.g., 1,4-Diketone, Hydrazine) reaction Reaction at Scale (Controlled Temperature & Mixing) reagents->reaction quench Reaction Quench reaction->quench extraction Extraction / Filtration quench->extraction concentration Solvent Removal extraction->concentration crude_product Crude Product concentration->crude_product purification_method Purification (Recrystallization, Distillation, etc.) crude_product->purification_method pure_product Pure Product purification_method->pure_product analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: Generalized workflow for pyridazine synthesis scale-up.

References

  • AstraZeneca. Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. Published November 3, 2023. [Link]

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Published August 6, 2025. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Published 2015. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. Accessed December 15, 2023. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Published October 18, 2022. [Link]

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Published December 15, 2025. [Link]

  • ResearchGate. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. Published December 16, 2025. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Accessed December 15, 2023. [Link]

  • ChemTube3D. Synthesis of Pyridazine. ChemTube3D. Accessed December 15, 2023. [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Published August 28, 2025. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Pyridazine Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 15, 2023. [Link]

  • PubMed. A novel and convenient protocol for synthesis of pyridazines. PubMed. Accessed December 15, 2023. [Link]

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. Accessed December 15, 2023. [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. Published 2016. [Link]

  • ResearchGate. A REVIEW ON THE IMPURITY PROFILE OF PHARMACEUTICALS. ResearchGate. Published March 2014. [Link]

Sources

Technical Support Center: Dehalogenation of 3-Bromo-6-isopropyl-pyridazine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the dehalogenation of 3-bromo-6-isopropyl-pyridazine hydrobromide. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the complexities of this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the dehalogenation of this compound, offering explanations and actionable solutions.

Issue 1: Incomplete or Slow Reaction

Symptom: Monitoring the reaction (e.g., by TLC or LC-MS) shows a significant amount of starting material remaining even after extended reaction times.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old or poisoned.[1]

    • Solution: Always use a fresh batch of catalyst. If catalyst poisoning is suspected, ensure all reagents and solvents are pure and free from potential inhibitors like sulfur compounds.[1][2]

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can limit the reaction rate.

    • Solution: While a hydrogen balloon is often sufficient, for stubborn reactions, using a high-pressure vessel like a Parr shaker can be beneficial.[1]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.

    • Solution: Try a solvent mixture to improve solubility.[1] Common solvents for catalytic hydrogenation include methanol, ethanol, ethyl acetate, and acetic acid.[1][3]

  • Substrate Structure: The electronic and steric properties of the substrate can influence reactivity.[3]

    • Solution: While the substrate structure is fixed, reaction conditions can be optimized. Increasing the temperature or using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can overcome activation energy barriers.[1]

Issue 2: Formation of Side Products

Symptom: The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram.

Possible Causes & Solutions:

  • Over-reduction: In catalytic hydrogenation, the pyridazine ring itself can be reduced under harsh conditions.[4]

    • Solution: Use milder conditions. This can include lowering the hydrogen pressure, reducing the reaction temperature, or decreasing the catalyst loading.[3] Real-time reaction monitoring with techniques like in-situ FTIR spectroscopy can help prevent over-reduction by stopping the reaction at the optimal time.[5]

  • Hydrodehalogenation of other groups: If other sensitive functional groups are present, they may also be reduced.

    • Solution: Choose a catalyst with higher chemoselectivity. For instance, palladium on carbon (Pd/C) can often selectively reduce a bromo group in the presence of a chloro group.[6]

Issue 3: Difficulty in Product Isolation and Purification

Symptom: Low isolated yield after workup and purification, or difficulty in separating the product from impurities.

Possible Causes & Solutions:

  • Product Adsorption onto Catalyst: The product can sometimes adhere to the palladium catalyst, leading to losses during filtration.

    • Solution: After filtering the catalyst, wash it thoroughly with a polar solvent like methanol or ethanol to recover any adsorbed product.

  • Co-elution of Impurities: During column chromatography, impurities may co-elute with the desired product.

    • Solution: Optimize the chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the dehalogenation of this compound?

The most prevalent and generally effective method is catalytic hydrogenation.[6] This technique typically employs a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), with a hydrogen source.[6] The hydrogen source can be hydrogen gas (often supplied via a balloon or a high-pressure system) or a transfer hydrogenation reagent like ammonium formate or hydrazine.[7][8]

Q2: How does the hydrobromide salt affect the reaction?

The hydrobromide salt form of the starting material means the pyridazine ring is protonated. This can be advantageous as protonation of the heteroatom can facilitate the reaction.[1] However, the presence of the acid may require the addition of a base, such as triethylamine or sodium bicarbonate, to neutralize it, depending on the specific reaction conditions and catalyst used.[7]

Q3: What is the general mechanism for catalytic dehalogenation?

While the precise mechanism can be complex and is not fully elucidated, catalytic hydrogenation generally involves the following key steps:[9][10]

  • Adsorption: Both hydrogen and the bromo-pyridazine substrate adsorb onto the surface of the palladium catalyst.

  • Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

  • Hydrogenolysis: The adsorbed hydrogen atoms react with the substrate on the catalyst surface, replacing the bromine atom with a hydrogen atom.

  • Desorption: The dehalogenated product desorbs from the catalyst surface.

G cluster_catalyst Catalyst Surface (Pd) Catalyst Pd(0) Product 6-isopropyl-pyridazine (R-H) Catalyst->Product Hydrogenolysis & Desorption HBr HBr Catalyst->HBr H2 H₂ (Hydrogen Gas) H2->Catalyst Adsorption Substrate 3-Bromo-6-isopropyl-pyridazine (R-Br) Substrate->Catalyst Adsorption

Q4: Are there alternative, non-hydrogenation methods for dehalogenation?

Yes, several other methods exist, although they may not be as common for this specific transformation. These include:

  • Photocatalytic Dehalogenation: This method uses visible light and a photoredox catalyst to generate aryl radicals, which then abstract a hydrogen atom.[11][12]

  • Metal-Mediated Reductions: Other metals or metal salts, sometimes in combination with a hydride source, can effect dehalogenation.[13]

  • Electrochemical Reduction: This technique uses an electric current to drive the dehalogenation reaction.

Q5: What safety precautions should be taken during catalytic hydrogenation?

  • Flammability of Hydrogen: Hydrogen gas is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources. Always purge the reaction vessel with an inert gas (like nitrogen or argon) before and after introducing hydrogen.[14]

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, meaning it can ignite spontaneously upon contact with air, especially when dry.[14] Never handle the dry catalyst in the open air. Keep it wet with solvent during filtration and handling.[14]

  • Pressure Equipment: If using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel.[5]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol provides a general starting point. Optimization of specific parameters may be necessary.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or another suitable solvent)

  • Sodium bicarbonate (or another suitable base)

  • Hydrogen gas supply (balloon or cylinder)

  • Round-bottom flask

  • Stir bar

  • Septum

  • Needles and tubing for gas handling

Procedure:

  • Preparation: To a round-bottom flask equipped with a stir bar, add this compound (1.0 eq) and sodium bicarbonate (1.1 eq).

  • Solvent Addition: Add methanol to dissolve the starting material (concentration will vary, a good starting point is 0.1 M).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol%).

  • Hydrogen Introduction: Purge the flask with hydrogen gas. If using a balloon, attach a balloon filled with hydrogen. If using a cylinder, connect it via a needle and maintain a slight positive pressure.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Carefully purge the reaction flask with an inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting. [14]

    • Wash the Celite® pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

G A 1. Add Reactants & Base to Flask B 2. Add Solvent & Purge with Inert Gas A->B C 3. Add Pd/C Catalyst B->C D 4. Introduce H₂ Gas C->D E 5. Stir & Monitor Reaction D->E F 6. Purge with Inert Gas & Filter through Celite E->F G 7. Concentrate Filtrate F->G H 8. Purify Product G->H

Data Summary Table

The following table summarizes typical reaction parameters for catalytic dehalogenation.

ParameterTypical Range/ValueNotes
Catalyst 10% Pd/C, Pearlman's CatalystPd/C is the most common choice.[1] Pearlman's catalyst can be more active.[1]
Catalyst Loading 5-10 mol%Higher loadings may be needed for difficult substrates.
Hydrogen Source H₂ gas (balloon or pressure vessel)A hydrogen balloon is suitable for many lab-scale reactions.[7]
Solvent Methanol, Ethanol, Ethyl AcetateChoice depends on substrate solubility.[1]
Base NaHCO₃, Et₃N, NaOAcUsed to neutralize the hydrobromide salt.
Temperature Room Temperature to 80 °CIncreased temperature can improve reaction rates but may lead to side products.[1][3]
Pressure Atmospheric (balloon) to >100 psiHigher pressure can accelerate the reaction.[2]

References

  • Curly Arrow. (2010, January 25).
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. (n.d.).
  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
  • Organic Chemistry Portal. (n.d.).
  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.).
  • Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source - ACS Public
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. (2025, September 30).
  • Hydrogenation troubleshooting : r/Chempros - Reddit. (2023, February 17).
  • Catalytic Hydrodehalogen
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022, January 21).
  • Product Class 8: Pyridazines. (n.d.).
  • Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride.

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions with Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the pyridazine scaffold. The inherent asymmetry and electronic properties of substituted pyridazines often lead to challenges in controlling regioselectivity. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired regiochemical outcomes with confidence and precision.

Understanding the Pyridazine Ring: A Chemist's Perspective

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a unique electronic landscape. Its π-deficient nature makes it susceptible to nucleophilic attack, while the nitrogen lone pairs can act as coordinating sites for metal catalysts. This duality governs its reactivity and is the key to mastering its functionalization. The primary challenge arises from the electronic differentiation of the carbon positions (C3, C4, C5, C6), where subtle changes in substrate, reagents, or conditions can dramatically alter the preferred site of reaction. This guide will equip you with the knowledge to control these factors.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the regioselectivity of reactions involving substituted pyridazines.

Q1: What are the primary factors that control regioselectivity in pyridazine functionalization?

A1: Regioselectivity in pyridazine chemistry is a multifactorial issue, primarily governed by a combination of:

  • Electronic Effects: The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring π-deficient, generally activating the C4 and C5 positions for nucleophilic attack and the C3 and C6 positions for reactions sensitive to C-H acidity. The electronic properties of existing substituents (electron-donating or electron-withdrawing) further modulate the electron density of the ring, influencing the most reactive site.

  • Steric Hindrance: The steric bulk of substituents on the pyridazine ring, the incoming reagent, and the ligands on a metal catalyst can dictate the accessibility of different positions. Larger groups will favor reaction at less hindered sites.

  • Directing Groups: A directing group is a functional group on the substrate that coordinates to a metal catalyst, delivering it to a specific C-H bond, typically in the ortho position. This is a powerful strategy to override the innate electronic preferences of the ring.

  • Reaction Conditions: Temperature, solvent, and the choice of base or additives can significantly influence the kinetic versus thermodynamic control of a reaction, thereby altering the regioisomeric ratio of the products. For instance, in metalations, the solvent can affect the aggregation state of the organolithium reagent, impacting its selectivity.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, such as cross-couplings, the nature of the metal (e.g., Pd, Ni, Cu) and the steric and electronic properties of the coordinating ligands play a crucial role in determining which position of a poly-substituted pyridazine will react.

Q2: I have a 3-substituted pyridazine. Which position is generally most reactive?

A2: The reactivity of a 3-substituted pyridazine is highly dependent on the nature of the reaction:

  • For Directed ortho-Metalation (DoM): If the substituent at C3 is a directing group (e.g., -CONR₂, -OMe), deprotonation will preferentially occur at the C4 position due to the directing effect.

  • For Minisci-type (Radical) Reactions: These reactions typically proceed on the protonated heterocycle. The innate reactivity of pyridazines in Minisci reactions favors the C4 and C5 positions.[1][2] An ortho-directing functional group at the C3 position can further enhance reactivity at the C4 position.[1]

  • For Nucleophilic Aromatic Substitution (SNAr): If the C3 substituent is a good leaving group (e.g., a halogen), nucleophilic attack will occur at this position.

Q3: How do Lewis acids influence the regioselectivity of pyridazine metalation?

A3: Lewis acids can act as powerful external directing groups by coordinating to the nitrogen atoms of the pyridazine ring. This coordination alters the electronic properties and acidity of the ring's C-H bonds. For instance, a monodentate Lewis acid like BF₃·OEt₂ can coordinate to one of the nitrogen atoms, increasing the acidity of the adjacent C-H bond and directing metalation to the C3 position (ortho product).[3][4] In contrast, a bidentate Lewis acid can chelate both nitrogen atoms, leading to a significant increase in the acidity of the C4 proton and directing metalation to this position (meta product).[3][4] This strategy provides an excellent method for tuning regioselectivity without covalently attaching a directing group to the substrate.

Troubleshooting Guides

This section provides practical advice for common problems encountered during the synthesis of substituted pyridazines.

Scenario 1: Poor Regioselectivity in Suzuki Cross-Coupling of Dihalopyridazines

Problem: "I am performing a Suzuki mono-arylation on a 3,5-dichloropyridazine and obtaining a mixture of the 3- and 5-substituted products. How can I selectively obtain one regioisomer?"

Causality Analysis:

The two chlorine atoms in 3,5-dichloropyridazine have different electronic environments. The C3 position is adjacent to one nitrogen, while the C5 position is flanked by a carbon and a nitrogen. This electronic difference can lead to similar reaction rates at both positions under standard conditions. However, the regioselectivity of the oxidative addition step, which is often rate-determining, can be exquisitely controlled by the choice of the palladium catalyst's ligand.[5] Different ligands can selectively favor one position over the other based on their steric bulk and electronic properties.

Troubleshooting Workflow:

G start Poor Regioselectivity in Suzuki Coupling of 3,5-Dichloropyridazine ligand Primary Control Point: Ligand Selection start->ligand c3_select For C3-Selectivity: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand->c3_select Favors less hindered C3 position c5_select For C5-Selectivity: Use QPhos ligand->c5_select Favors more hindered C5 position other_params Secondary Optimization: Solvent and Base c3_select->other_params c5_select->other_params solvent_base Screen combinations like: Dioxane/H₂O with K₂CO₃ DMF/H₂O with K₃PO₄ other_params->solvent_base result Achieve High Regioisomeric Ratio (>95:5) solvent_base->result

Caption: Decision workflow for improving Suzuki coupling regioselectivity.

Solutions & Protocols:

  • Ligand-Controlled Selectivity: The most effective way to control the regioselectivity is by choosing the appropriate phosphine ligand for your palladium catalyst.[5]

    • To favor substitution at the C3 position: Use ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).

    • To favor substitution at the C5 position: Employ bulky, electron-rich ligands such as QPhos .

  • Solvent and Base Optimization: While the ligand is the primary determinant, the solvent and base can also influence the outcome.[6] A screening of conditions is recommended. Common systems include dioxane/water or DMF/water with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6]

Data Summary: Ligand Effect on Regioselectivity of Suzuki Coupling

SubstrateLigandProduct Ratio (C3:C5)Reference
3,5-Dichloropyridazinedppf>95:5[5]
3,5-DichloropyridazineQPhos<5:95[5]
4-Substituted-3,6-dichloropyridazineP(t-Bu)₃Favors C3[7]
Scenario 2: Low Yield and Side Products in Directed ortho-Metalation (DoM)

Problem: "I am attempting to perform a directed ortho-metalation on a 3-methoxypyridazine using n-BuLi to functionalize the C4 position, but I'm getting a low yield of the desired product and a complex mixture of side products."

Causality Analysis:

While the methoxy group at C3 does direct metalation to the C4 position, pyridazines are π-deficient and thus susceptible to nucleophilic addition by strong nucleophiles like n-BuLi. This competing side reaction can consume both starting material and the organolithium reagent, leading to low yields and a mixture of byproducts. Furthermore, the reaction is highly sensitive to temperature and the specific organolithium reagent used.

Troubleshooting Workflow:

G start Low Yield in Directed ortho-Metalation cause Potential Causes: 1. Nucleophilic addition of n-BuLi 2. Incorrect temperature control 3. Wrong choice of base start->cause solution1 Use a less nucleophilic, sterically hindered base: Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) cause->solution1 Mitigates side reactions solution2 Strict Temperature Control: Maintain reaction at -78 °C during metalation and electrophilic quench cause->solution2 Prevents decomposition and side reactions solution3 Consider a transmetalation approach: Use TMPZnCl·LiCl for a milder zincation cause->solution3 Increases chemoselectivity result Improved Yield and Purity of C4-Functionalized Product solution1->result solution2->result solution3->result

Caption: Troubleshooting workflow for directed ortho-metalation.

Solutions & Protocols:

  • Choice of Base: Switch from n-BuLi to a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) . These bases are strong enough to deprotonate the C4 position but are less prone to nucleophilic addition.

  • Strict Temperature Control: These reactions must be conducted at low temperatures, typically -78 °C , to suppress side reactions. Ensure that the temperature is maintained throughout the addition of the base and the subsequent quench with an electrophile.[6]

  • Consider Transmetalation: For a milder and often more selective approach, consider using a zincating agent like TMPZnCl·LiCl .[4] This allows for the formation of a more stable organozinc intermediate, which can then be functionalized, often with higher yields and fewer side products.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key reactions discussed in this guide.

Protocol 1: Ligand-Controlled Regioselective Suzuki Coupling of 3,5-Dichloropyridazine

This protocol provides conditions for selectively forming either the 3-aryl or 5-aryl product.[5]

Materials:

  • 3,5-Dichloropyridazine

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Phosphine ligand (dppf or QPhos, 0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3,5-dichloropyridazine (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv) and the chosen ligand (dppf for C3 selectivity , QPhos for C5 selectivity , 0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Directed C4-Metalation of Pyridazine

This protocol utilizes a bidentate Lewis acid to achieve selective metalation at the C4 position.[3][4]

Materials:

  • Pyridazine

  • Bidentate diboroanthracene Lewis acid (1.1 equiv)

  • TMPZnCl·LiCl (1.2 equiv)

  • Electrophile (e.g., I₂, PhCHO)

  • Anhydrous THF

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bidentate Lewis acid (1.1 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C and add pyridazine (1.0 equiv) dropwise. Stir for 30 minutes to allow for complex formation.

  • Add TMPZnCl·LiCl (1.2 equiv) dropwise at -78 °C and stir the mixture for 1 hour.

  • Add the chosen electrophile (1.5 equiv) at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: Visualizing Regioselectivity

The following diagrams illustrate the key mechanistic principles that underpin the control of regioselectivity in pyridazine reactions.

G cluster_0 Directed ortho-Metalation (DoM) pyridazine Pyridazine with Directing Group (DG) at C3 base Sterically Hindered Base (e.g., LDA) pyridazine->base Deprotonation intermediate Coordinated Intermediate pyridazine->intermediate base->intermediate Coordination to DG and N1 metalated C4-Lithiated Pyridazine intermediate->metalated Selective H abstraction from C4 electrophile Electrophile (E+) metalated->electrophile Quench product C4-Functionalized Product electrophile->product

Caption: Mechanism of Directed ortho-Metalation on a 3-substituted pyridazine.

G cluster_1 Ligand-Controlled Suzuki Coupling substrate 3,5-Dichloropyridazine pd_catalyst Pd(0) Catalyst substrate->pd_catalyst ligand_dppf dppf Ligand pd_catalyst->ligand_dppf Less bulky ligand_qphos QPhos Ligand pd_catalyst->ligand_qphos Bulky & e⁻ rich oa_c3 Oxidative Addition at C3 (less hindered) ligand_dppf->oa_c3 Favored oa_c5 Oxidative Addition at C5 (more hindered) ligand_qphos->oa_c5 Favored product_c3 C3-Aryl Product oa_c3->product_c3 product_c5 C5-Aryl Product oa_c5->product_c5

Caption: Influence of ligand choice on the regioselectivity of Suzuki coupling.

References

  • Steiner, A., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]

  • Verma, A. K., & Kumar, V. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820–863. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]

  • Ball, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6029-6039. [Link]

  • ResearchGate. (n.d.). Directed meta‐metalation and functionalization of pyridazine using the bidentate Lewis acid 11 and TMPZnCl⋅LiCl (5). [Link]

  • Gallagher, T., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763. [Link]

  • Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES, 26(2), 481-496. [Link]

  • Gribkov, D. V., et al. (2015). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Catalysis Science & Technology, 5(1), 18-110. [Link]

  • Nikam, R. D., & Gore, V. G. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 8(11), 536. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • Le, C., et al. (2017). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 139(14), 5182–5192. [Link]

  • ResearchGate. (n.d.). Computational studies of the regioselectivity determining carbopalladation step. [Link]

  • Le, C., et al. (2017). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 139(14), 5182–5192. [Link]

  • Mondal, B., & Maiti, D. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. ACS Catalysis, 11(17), 10838–10874. [Link]

  • ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25. [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]

  • Neely, J. M., & Sarpong, R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 739–751. [Link]

  • Mortier, J. (n.d.). Directed ortho Metalation. Unblog.fr. [Link]

  • Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 89, 76. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Fort, Y., et al. (2001). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 123(23), 5542–5551. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Semantic Scholar. [Link]

  • Matos, M. J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 260-291. [Link]

  • Gribble, M. W., et al. (2020). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Adejoro, I. A., & Ojo, O. O. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(3), 106-114. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 14(10), 2623-2640. [Link]

  • Adejoro, I. A., & Ojo, O. O. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(3), 106–114. [Link]

  • Green, S. A., et al. (2023). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. Journal of the American Chemical Society, 145(3), 1778–1787. [Link]

  • Rodrigues, J. A. R., et al. (2001). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Chen, J. L., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Angewandte Chemie International Edition, 52(34), 8964–8968. [Link]

  • Singh, T., & Singh, A. K. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(44), 8563-8581. [Link]

  • Verma, A. K., & Kumar, V. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820–863. [Link]

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Technical Support Center: Palladium-Catalyzed Reactions of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridazine Functionalization

Welcome to our dedicated resource for troubleshooting palladium-catalyzed cross-coupling reactions involving pyridazine scaffolds. Pyridazines are a vital class of N-heterocycles in medicinal chemistry and materials science. However, their functionalization via palladium catalysis is often fraught with challenges not typically encountered with simple aryl halides. The primary difficulty stems from the electron-deficient nature of the ring and the presence of two adjacent nitrogen atoms. The lone pair of electrons on these nitrogens can coordinate with the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalytic cycle.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and provide scientifically-grounded, actionable solutions. We will delve into the causality behind experimental choices, empowering you to not only solve current issues but also to design more robust reaction protocols in the future.

Part 1: Troubleshooting Poor or No Conversion

This section addresses the most common issue: a reaction that fails to initiate or proceeds with minimal conversion of the starting material.

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a halopyridazine is not working. What is the most likely culprit?

A: The overwhelming majority of failures in these systems can be traced to catalyst inhibition by the pyridazine nitrogen. The lone pairs on the diazine create a bidentate chelation site that can strongly bind to the palladium center, forming a stable, catalytically inactive palladacycle. This effectively removes the catalyst from the productive cycle.

The solution lies in strategically selecting a ligand that can kinetically and thermodynamically outcompete the pyridazine substrate for coordination to the palladium.

Key Areas to Investigate:

  • Ligand Choice: Standard ligands like PPh₃ or even some bidentate phosphines like dppf can be ineffective. For pyridazine substrates, the most successful ligands are typically sterically bulky and electron-rich monophosphines .[1][2]

    • Why this works: The large steric footprint of these ligands (e.g., Buchwald-type biarylphosphines) creates a "pocket" around the palladium atom. This steric hindrance makes it difficult for the pyridazine to coordinate while still allowing the smaller aryl halide and coupling partner to access the metal center. Their strong σ-donating character also increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step.[4]

  • Catalyst Precursor: While many Pd(0) and Pd(II) sources can be effective, using a pre-formed catalyst complex (precatalyst) that incorporates a suitable bulky ligand can ensure the formation of the active monoligated Pd(0) species and improve reproducibility.

Visualizing the Problem: Catalyst Inhibition

The following diagram illustrates the competition between the desired catalytic cycle and the off-cycle catalyst deactivation pathway caused by pyridazine coordination.

G cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L OA_Complex Ar-Pd(II)L-X Pd0->OA_Complex Oxidative Addition (Ar-X) Inactive_Complex Inactive (L)Pd-Pyridazine Complex Pd0->Inactive_Complex Catalyst Sequestration TM_Complex Ar-Pd(II)L-R OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex->Pd0 Product Ar-R (Product) TM_Complex->Product Reductive Elimination Pyridazine Pyridazine Substrate Pyridazine->Inactive_Complex

Caption: Competition between the productive cycle and catalyst inhibition.

Q2: I am using a bulky, electron-rich ligand, but the reaction is still sluggish. What should I check next?

A: If the ligand choice is appropriate, the issue likely lies with the other reaction parameters. A systematic approach is crucial.

ParameterCommon IssueRecommended Action & Rationale
Base Incorrect strength or poor solubility.The base is critical for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2] Ensure the base is finely ground for better solubility and reactivity.
Solvent Presence of water or oxygen; poor reagent solubility.Solvents must be anhydrous and thoroughly degassed.[1][2] Common choices include toluene, dioxane, or THF. If reagents are insoluble, reaction rates will be poor.[5] Consider a more polar aprotic solvent like DMF, but be aware it can sometimes coordinate to palladium.
Temperature Too low for activation or too high, causing degradation.While heat increases reaction rates, excessively high temperatures (>120 °C) can accelerate catalyst decomposition into inactive palladium black.[1] If no reaction occurs at 80-100 °C, first ensure all other parameters are optimal before pushing the temperature higher.
Reagent Purity Impurities in starting materials or coupling partners.Impurities, especially other coordinating species (e.g., thiols), can act as potent catalyst poisons.[6] Ensure the purity of your halopyridazine and coupling partner. For Suzuki reactions, check the quality of the boronic acid, as they can degrade on storage, leading to protodeboronation.[1][5]

Part 2: Addressing Low Yields and Side Reactions

Even when a reaction proceeds, yields can be compromised by competing pathways or degradation.

Q3: My Suzuki reaction is working, but I get a significant amount of dehalogenated pyridazine (hydrodehalogenation). How can I prevent this?

A: Hydrodehalogenation is a common side reaction where the halide on your pyridazine is replaced by a hydrogen atom. This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination or protonolysis of an intermediate.

Solutions to Minimize Hydrodehalogenation:

  • Optimize the Ligand-to-Metal Ratio: An insufficient ligand-to-palladium ratio can lead to the formation of ligand-poor palladium species that are more prone to decomposition and side reactions.[1] A ratio of 1:1 to 2:1 (Ligand:Pd) is a good starting point.

  • Scrutinize Your Boronic Acid: A major source of protons for this side reaction is the protodeboronation of the boronic acid coupling partner, especially in the presence of water and base.[1]

    • Use high-purity, anhydrous boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

    • Minimize the amount of water in the reaction. While some Suzuki protocols tolerate water, it can exacerbate this issue.[7]

  • Choice of Base: A very strong base can sometimes accelerate unwanted pathways. If using K₂CO₃ or Cs₂CO₃ with aqueous solutions, consider switching to an anhydrous system with a base like K₃PO₄.

Q4: I am using a di-chloropyridazine and getting a mixture of mono- and di-substituted products, or the wrong regioisomer. How can I control the selectivity?

A: Regiocontrol in the coupling of di- or polyhalogenated pyridazines is a significant challenge and is highly dependent on both electronic and steric factors. The reactivity order of halogens is typically I > Br > Cl. However, with two identical halogens, the outcome is dictated by the catalyst system.

Controlling Regioselectivity:

  • Steric Control via Ligands: The regioselectivity can often be "tuned" by the choice of ligand. As demonstrated by Carrow and co-workers, the coupling of 3,5-dichloropyridazine can be directed to either the C5 or C3 position based on the ligand's steric profile.[8]

    • A less bulky bidentate ligand like dppf favors reaction at the more sterically accessible and electronically activated C3 position.

    • A very bulky monophosphine ligand like QPhos can override the intrinsic electronic preference and direct the coupling to the C5 position.[8]

  • Stepwise Functionalization: The most reliable method for achieving a specific di-substituted pattern is often a stepwise approach. Perform the first coupling under conditions that favor mono-substitution (e.g., lower temperature, shorter reaction time, 1.0 equivalent of the coupling partner). Then, isolate the mono-substituted intermediate and subject it to a second coupling reaction.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Screening for Optimizing a Pyridazine Suzuki-Miyaura Coupling

This protocol is designed for high-throughput screening in parallel vials to quickly identify optimal conditions.

Materials:

  • Halopyridazine (1.0 equiv)

  • Boronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald precatalyst; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos; 1.2-2.4 equiv relative to Pd metal)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen) reaction vials

Procedure:

  • To an array of reaction vials in a glovebox, add the halopyridazine, boronic acid, and base.

  • In separate stock solutions, prepare the palladium precursor and the ligand in the chosen solvent.

  • Add the appropriate catalyst and ligand solutions to each vial. Vary one parameter (e.g., ligand, base, solvent) across the array while keeping others constant.

  • Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., EtOAc or MeCN), and analyze by LCMS or GCMS to determine conversion and identify the optimal conditions.[1]

Troubleshooting Workflow Diagram

If your initial reaction fails, follow this systematic workflow to diagnose the issue.

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. 1

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. ResearchGate.Link

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.Link

  • A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization - Benchchem. 9

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules (Basel, Switzerland), 23(11), 2993.Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(17), 5578–5587.Link

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem. 2

  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties | Request PDF. ResearchGate.Link

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9496–9508.Link

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–935.Link

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(17), 11447-11467.Link

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Link

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Link

  • How can I solve my problem with Suzuki coupling? | ResearchGate. Link

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem. 6

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Technical Support Center: Catalyst Selection for 3-Bromo-6-isopropyl-pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshoot common issues when performing palladium-catalyzed cross-coupling reactions with 3-Bromo-6-isopropyl-pyridazine. The pyridazine core is a crucial scaffold in medicinal chemistry, and its efficient functionalization is paramount.[1] However, as an electron-deficient heterocycle with two nitrogen atoms, it presents unique challenges, including potential catalyst inhibition and difficult oxidative addition.[2][3] This guide provides field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs): Initial Catalyst Selection

This section provides recommended starting points for the most common coupling reactions. These are robust conditions that serve as an excellent baseline for further optimization.

Question 1: What is the best general-purpose catalyst system for a Suzuki-Miyaura coupling with 3-Bromo-6-isopropyl-pyridazine?

Answer: For a Suzuki-Miyaura C-C bond formation, a reliable starting point is a palladium(II) precatalyst with a bulky, electron-rich biaryl phosphine ligand. This combination is effective at overcoming the inherent low reactivity of the electron-deficient pyridazine ring.[4][5]

  • Recommended System:

    • Palladium Source: Pd(OAc)₂ (Palladium(II) Acetate) or a more advanced precatalyst like SPhos Pd G3.

    • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

    • Base: K₂CO₃ or K₃PO₄ (Potassium Carbonate or Potassium Phosphate).

    • Solvent: 1,4-Dioxane/H₂O (typically a 4:1 to 10:1 ratio).

Rationale: The bulky SPhos ligand promotes the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition to the C-Br bond.[5] The aqueous inorganic base activates the boronic acid for transmetalation without being overly harsh on other functional groups.[6]

Question 2: I need to perform a Buchwald-Hartwig amination to form a C-N bond. Which catalyst and base combination should I try first?

Answer: Buchwald-Hartwig amination requires a highly active catalyst system to facilitate the challenging C-N reductive elimination step.[7] The choice of ligand is critical for success.

  • Recommended System:

    • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

    • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

    • Base: NaOtBu (Sodium tert-butoxide).

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Rationale: The combination of Pd₂(dba)₃ and a sterically hindered, electron-rich ligand like XPhos is a gold standard for challenging aminations.[5][7] XPhos stabilizes the palladium center and accelerates both oxidative addition and reductive elimination.[7] A strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine coupling partner to form the palladium-amido intermediate.[8]

Question 3: How should I approach a Sonogashira coupling with a terminal alkyne? Is a copper co-catalyst necessary?

Answer: For coupling with terminal alkynes, both traditional copper-co-catalyzed and modern copper-free conditions are viable. For complex substrates where side reactions are a concern, starting with a copper-free protocol is often advantageous to avoid the potential for alkyne homo-coupling (Glaser coupling).[9][10]

  • Recommended Copper-Free System:

    • Palladium Source: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride).

    • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) can be added if the reaction is sluggish.

    • Base: Et₃N (Triethylamine) or DIPA (Diisopropylamine), which can often serve as the solvent.

    • Solvent: THF or DMF if the amine base is not used as the solvent.

Rationale: The classic Pd/Cu system is robust but the copper(I) co-catalyst can promote the undesired dimerization of the terminal alkyne.[10][11] Copper-free systems mitigate this issue, providing a cleaner reaction profile, which is especially important in pharmaceutical development.[12][13] The reaction proceeds under mild conditions, making it highly versatile.[14]

Troubleshooting Guide: Addressing Common Experimental Issues

Even with optimized starting conditions, challenges can arise. This guide addresses the most common failures in a question-and-answer format.

Question 4: My reaction shows very low or no conversion to the desired product. What are the first things I should check?

Answer: Low to no yield is the most common issue and requires a systematic check of your reaction setup and reagents.[15]

  • Verify Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[15] Ensure your flask was properly dried and that you have thoroughly degassed your solvents and the reaction vessel (e.g., via 3-5 vacuum/inert gas cycles or by sparging the solvent with argon/nitrogen for 20-30 minutes).[16]

  • Check Reagent Quality & Purity:

    • Solvents: Use anhydrous, high-purity solvents. Moisture can lead to dehalogenation and protodeboronation (in Suzuki couplings).[15][17]

    • Base: The quality of the base is critical. For Buchwald-Hartwig, NaOtBu should be fresh and handled in a glovebox if possible, as it degrades on air exposure. For Suzuki, ensure inorganic bases are finely powdered to maximize surface area.[18]

  • Increase Temperature: If the reaction is clean but simply sluggish, increasing the temperature in 10-20 °C increments can often drive it to completion. The pyridazine ring is electron-deficient, which can make the initial oxidative addition step slow.[19]

Question 5: I am observing a significant amount of 6-isopropyl-pyridazine as a byproduct (dehalogenation). What is causing this and how can I prevent it?

Answer: Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction, often caused by trace amounts of water reacting with the catalyst or by a β-hydride elimination pathway if an inappropriate ligand is used.

  • Ensure Anhydrous Conditions: As mentioned above, rigorously dry all reagents and solvents. Water can be a proton source for the dehalogenation pathway.

  • Screen Ligands: For Suzuki couplings, ligands like SPhos or XPhos are generally robust. If dehalogenation persists, switching to a different ligand class, such as an N-heterocyclic carbene (NHC) ligand (e.g., IPr), may suppress this side reaction.

  • Base Selection: In some cases, a weaker base may reduce the rate of side reactions. For a Suzuki coupling, you could switch from K₃PO₄ to K₂CO₃ or even CsF.[20]

Question 6: In my Suzuki reaction, my boronic acid is being consumed without coupling to my pyridazine (protodeboronation). How can I fix this?

Answer: Protodeboronation is particularly an issue with heteroaryl boronic acids but can occur with others. It is often promoted by excess water or an overly strong base.[16]

  • Control Water Content: While Suzuki reactions often need some water to dissolve the base, too much can accelerate protodeboronation. Try reducing the amount of water in your solvent system (e.g., move from a 4:1 to a 10:1 organic/water ratio).

  • Use a Milder Base: Switch from K₃PO₄ or NaOH to a milder base like NaHCO₃ or K₂CO₃.[20] Fluoride-based bases like KF or CsF can also be effective as they activate the boronic acid differently.[6][20]

  • Use a Boronate Ester: Pinacol boronate esters (Bpin) are often more stable than their corresponding boronic acids and less prone to protodeboronation.[18] They can be used directly in the coupling reaction.

Question 7: The reaction mixture turned black and stalled. What happened?

Answer: The formation of a black precipitate is typically palladium black, which is inactive, aggregated palladium metal.[18] This indicates your catalyst has "crashed out" of the catalytic cycle.

  • Cause: This often happens when the ligand cannot sufficiently stabilize the Pd(0) intermediate. It can be caused by temperatures that are too high for the chosen ligand, incorrect stoichiometry of ligand-to-palladium, or the presence of impurities.

  • Solution:

    • Use a More Stable Ligand: Switch to a bulkier, more electron-donating ligand (e.g., from PPh₃ to a biaryl phosphine like XPhos) which can better stabilize the palladium center.

    • Add Excess Ligand: Adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium) can sometimes prevent decomposition.[19]

    • Use a Precatalyst: Modern precatalysts are designed for clean and efficient generation of the active catalyst, reducing the likelihood of forming palladium black.[8][19]

Catalyst System Selection Guide

The tables below summarize recommended catalyst systems for coupling with 3-Bromo-6-isopropyl-pyridazine, categorized by reaction type. These are starting points for screening and optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolvent SystemTemperature (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (4:1)80-100A robust, general-purpose system.[21]
Pd₂(dba)₃XPhosK₂CO₃Toluene/H₂O (10:1)90-110Excellent for more challenging or sterically hindered boronic acids.
Pd(dppf)Cl₂(none)Na₂CO₃DME/H₂O (4:1)80-90A classic catalyst, good for electron-rich and neutral arylboronic acids.[22]
SPhos Pd G3(none)Cs₂CO₃2-MeTHF/H₂O (10:1)80-100Air-stable precatalyst for improved consistency and difficult couplings.[19]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃BINAPNaOtBuToluene90-110A first-generation system, good for secondary amines.[7][23]
Pd(OAc)₂RuPhosLHMDSDioxane80-100Excellent for coupling primary amines, especially hindered ones.[24]
RuPhos Pd G3(none)K₃PO₄t-Amyl alcohol100-110Precatalyst suitable for a broad range of amines, including heteroarylamines.
Pd₂(dba)₃XPhosNaOtBuToluene90-110A highly active and versatile system for many amine classes.[5]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling

Palladium SourceCo-CatalystLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂CuI (1-5 mol%)(none)Et₃NTHF25-50The classic Sonogashira conditions; effective but risk of Glaser coupling.[14][25]
Pd(OAc)₂NoneSPhosK₂CO₃Dioxane60-80A robust copper-free method suitable for sensitive substrates.
Pd(PPh₃)₄None(none)DIPADIPA50-70Copper-free conditions where the amine base also serves as the solvent.[25]

Visualized Workflow: Catalyst Selection Logic

This diagram outlines a logical decision-making process for selecting and troubleshooting a cross-coupling reaction with 3-Bromo-6-isopropyl-pyridazine.

Catalyst_Selection_Workflow Catalyst Selection Workflow for 3-Bromo-6-isopropyl-pyridazine start Identify Desired Bond (C-C, C-N, C-O, etc.) suzuki Suzuki-Miyaura (C-C) with Boronic Acid/Ester start->suzuki Aryl/Vinyl-C buchwald Buchwald-Hartwig (C-N) with Amine/Amide start->buchwald N-Aryl sonogashira Sonogashira (C-C) with Terminal Alkyne start->sonogashira Alkynyl-C suzuki_cond Start: Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O 80-100 °C suzuki->suzuki_cond buchwald_cond Start: Pd₂(dba)₃ / XPhos NaOtBu, Toluene 90-110 °C buchwald->buchwald_cond sonogashira_cond Start (Cu-Free): Pd(PPh₃)₂Cl₂ Et₃N, THF 25-50 °C sonogashira->sonogashira_cond success Success! suzuki_cond->success failure Low Yield / Failure suzuki_cond->failure buchwald_cond->success buchwald_cond->failure sonogashira_cond->success sonogashira_cond->failure ts_inert Troubleshoot: 1. Check Inert Atmosphere 2. Verify Reagent Purity 3. Use Precatalyst failure->ts_inert First Checks ts_ligand Troubleshoot: 1. Screen Ligands (XPhos, RuPhos) 2. Screen Bases (Cs₂CO₃, K₂CO₃) 3. Increase Temperature ts_inert->ts_ligand If Reagents OK ts_side_reactions Troubleshoot Side Reactions: - Dehalogenation -> Ensure dry - Protodeboronation -> Use Bpin ester - Glaser Coupling -> Ensure Cu-free ts_ligand->ts_side_reactions If Side Products Appear

Sources

Technical Support Center: Managing Impurities in 3-Bromo-6-isopropyl-pyridazine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-isopropyl-pyridazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, helping you to troubleshoot effectively and ensure the highest purity of your final product.

I. Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A plausible and common synthetic route starts from 3,6-dichloropyridazine, proceeds through an isopropyl grignard reagent addition, followed by bromination, and finally, formation of the hydrobromide salt. Each of these steps presents unique challenges that can impact the purity and yield of the final compound.

Synthetic Pathway Overview

Synthesis_Pathway A 3,6-Dichloropyridazine B 3-Chloro-6-isopropyl-pyridazine A->B Isopropylmagnesium bromide, THF C 3-Bromo-6-isopropyl-pyridazine B->C HBr, H2O2 D 3-Bromo-6-isopropyl-pyridazine hydrobromide C->D HBr (gas or solution)

Caption: A plausible synthetic route to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low Yield of 3-Chloro-6-isopropyl-pyridazine (Intermediate B)

  • Question: My Grignard reaction is resulting in a low yield of the desired 3-chloro-6-isopropyl-pyridazine and a significant amount of unreacted 3,6-dichloropyridazine. What's going wrong?

  • Expert Analysis & Solution: Low yields in Grignard reactions with heterocyclic compounds are often due to the basicity of the nitrogen atoms in the pyridazine ring, which can quench the Grignard reagent. Additionally, the presence of moisture is detrimental.

    • Causality: The lone pairs on the pyridazine nitrogens can act as Lewis bases, reacting with the highly reactive Grignard reagent. This acid-base reaction consumes the Grignard reagent, making it unavailable for the desired nucleophilic substitution. Any trace of water in the reaction will also rapidly quench the Grignard reagent.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Slow Addition at Low Temperature: Add the isopropylmagnesium bromide solution dropwise to the solution of 3,6-dichloropyridazine in anhydrous THF at a low temperature (e.g., -78 °C to 0 °C). This minimizes side reactions and helps to control the exothermicity of the reaction.

      • Use of an Additive: In some cases, the addition of a Lewis acid, such as copper(I) iodide (CuI), can facilitate the desired cross-coupling reaction over the non-productive acid-base reaction.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Over-running the reaction can sometimes lead to the formation of di-isopropylpyridazine.

Issue 2: Formation of Dibrominated Impurity during Bromination

  • Question: I am observing a significant amount of a dibrominated pyridazine impurity in my crude product after the bromination step. How can I avoid this?

  • Expert Analysis & Solution: The formation of dibrominated impurities is a classic case of over-bromination. The mono-brominated product is often still reactive enough to undergo a second bromination, especially under harsh conditions or with an excess of the brominating agent.

    • Causality: The pyridazine ring, while electron-deficient, can still undergo electrophilic aromatic substitution. Once the first bromine atom is introduced, the ring is further deactivated, but a second bromination is still possible, particularly at elevated temperatures or with a highly reactive brominating agent.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating reagent relative to the 3-chloro-6-isopropyl-pyridazine.

      • Choice of Brominating Agent: A mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is a common and effective method for brominating pyridazines.[1] This in-situ generation of bromine can be easier to control than using elemental bromine directly.

      • Optimize Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, while monitoring the reaction progress closely by TLC or LC-MS.

      • Slow Addition: Add the hydrogen peroxide solution dropwise to the mixture of the pyridazine intermediate and HBr to maintain a low concentration of bromine in the reaction mixture at any given time.

Issue 3: Product Discoloration (Yellow to Brown Crude Product)

  • Question: My isolated crude 3-Bromo-6-isopropyl-pyridazine is a dark, oily residue instead of the expected solid. What is causing this discoloration?

  • Expert Analysis & Solution: Discoloration is often indicative of impurities formed through side reactions or degradation. In the context of pyridazine chemistry, oxidation and polymerization can be contributing factors.

    • Causality: Pyridazine derivatives can be susceptible to oxidation, especially in the presence of air and light. The bromination reaction itself is an oxidative process, and if not properly controlled, can lead to the formation of colored byproducts. Residual acidic or basic impurities can also catalyze degradation pathways.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon) to minimize air oxidation.

      • Quenching: After the reaction is complete, quench any excess oxidizing agents. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.

      • Purification: The crude product should be purified promptly to remove impurities that may cause degradation upon storage. Column chromatography on silica gel is a common method for purifying pyridazine derivatives.[2]

      • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best method for purifying the final this compound salt?

    • A1: Recrystallization is the most effective method for purifying the final hydrobromide salt. A common solvent system for recrystallization of similar salts is a mixture of a protic solvent like ethanol or isopropanol with a less polar co-solvent such as diethyl ether or ethyl acetate to induce precipitation. The choice of solvents should be determined empirically to achieve a good balance of solubility at high temperature and insolubility at low temperature.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques should be used.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to identify impurities.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product. An area percentage of >99% is typically desired for pharmaceutical applications.

      • Melting Point: A sharp melting point range is indicative of high purity.

  • Q3: Can I use N-Bromosuccinimide (NBS) for the bromination step?

    • A3: While NBS is a common brominating agent for activated aromatic rings and for benzylic brominations, its use with pyridazines can be less straightforward.[3] Radical bromination at the isopropyl group is a potential side reaction with NBS under radical initiation conditions (e.g., AIBN, light). For electrophilic aromatic bromination of the pyridazine ring, a Lewis acid catalyst might be required with NBS. The HBr/H₂O₂ system is often more reliable for this specific transformation.

  • Q4: My final hydrobromide salt is hygroscopic. How should I handle and store it?

    • A4: Hydrobromide salts are often hygroscopic. It is crucial to handle the material in a glove box or a dry atmosphere. Store the final product in a tightly sealed container with a desiccant, under an inert atmosphere, and in a refrigerator or freezer to minimize moisture absorption and potential degradation.

IV. Impurity Profile and Management

A proactive approach to impurity management is critical. The table below summarizes potential impurities, their likely origin, and recommended control strategies.

Impurity NameStructureLikely OriginControl Strategy
3,6-Diisopropyl-pyridazineIsopropyl group at both 3 and 6 positionsOver-reaction during the Grignard stepControl stoichiometry of Grignard reagent; low temperature; monitor reaction progress.
3,5-Dibromo-6-isopropyl-pyridazineDibromination of the pyridazine ringExcess brominating agent; high reaction temperatureControl stoichiometry of brominating agent; low temperature; slow addition of oxidant.
6-Isopropyl-pyridazin-3(2H)-oneHydrolysis of the bromo-pyridazinePresence of water during work-up or purification, especially under basic conditionsUse anhydrous solvents; perform work-up under neutral or slightly acidic conditions.
Unreacted Starting Materials3-Chloro-6-isopropyl-pyridazineIncomplete reactionMonitor reaction to completion; optimize reaction time and temperature.

Impurity Formation Pathways

Impurity_Formation cluster_0 Main Reaction Pathway cluster_1 Impurity Formation A 3-Chloro-6-isopropyl-pyridazine B 3-Bromo-6-isopropyl-pyridazine A->B HBr, H2O2 C 3,5-Dibromo-6-isopropyl-pyridazine A->C Excess HBr, H2O2 B->C Excess HBr, H2O2 D 6-Isopropyl-pyridazin-3(2H)-one B->D H2O, Base

Caption: Potential side reactions leading to common impurities.

V. Experimental Protocols

Protocol 1: Bromination of 3-Chloro-6-isopropyl-pyridazine

  • To a solution of 3-chloro-6-isopropyl-pyridazine (1.0 eq) in 48% aqueous hydrobromic acid (5-10 volumes) at room temperature, add 30% aqueous hydrogen peroxide (1.1 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of sodium bisulfite until the orange color of bromine dissipates.

  • Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-6-isopropyl-pyridazine.

Protocol 2: Purification by Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with a suitable non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

VI. References

  • Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.

  • Schnell, S. D., et al. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Bromo-6-isopropyl-pyridazine hydrobromide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile reagent. We address common challenges and frequently asked questions regarding the profound impact of solvent choice on its solubility, reactivity, and overall experimental success. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the physicochemical properties of this compound and how they dictate experimental design.

Q1: Why is this reagent supplied as a hydrobromide salt, and how does this affect its properties?

Answer: 3-Bromo-6-isopropyl-pyridazine is supplied as a hydrobromide (HBr) salt to enhance its stability and shelf-life. The basic nitrogen atoms of the pyridazine ring are protonated by hydrobromic acid, forming a salt that is typically a stable, crystalline solid.[1] This is a common strategy for handling heterocyclic amines.

However, this salt form has critical implications for its use in reactions:

  • Solubility: As an ionic salt, the hydrobromide is significantly more soluble in polar protic solvents (like water, methanol, ethanol) than in nonpolar or many polar aprotic solvents.[2] It will likely exhibit poor solubility in common SNAr solvents like THF, Dioxane, or Toluene.

  • Reactivity: The pyridazine ring is protonated. This makes the ring system extremely electron-deficient, which in theory should make it highly activated for nucleophilic aromatic substitution (SNAr). However, the poor solubility in ideal SNAr solvents often negates this electronic advantage. Furthermore, the acidic proton on the ring can interfere with basic nucleophiles or reagents.

Q2: What is the primary reaction mechanism for this compound, and how does the solvent play a role?

Answer: The primary reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr) . The bromine atom at the C-3 position is displaced by a nucleophile. The pyridazine ring, being an electron-deficient heterocycle, is well-suited for this type of reaction.[3]

The SNAr mechanism proceeds via a two-step addition-elimination process, involving a high-energy anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount to the reaction's success.

Caption: General mechanism for the SNAr reaction on the pyridazine core.

Solvents influence this mechanism profoundly:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr. They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining first step.[5][6]

  • Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents can stabilize the charged Meisenheimer intermediate through hydrogen bonding.[7] However, they also solvate the nucleophile very strongly through hydrogen bonds, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction rate.[8][9]

Q3: Should I convert the hydrobromide salt to the free base before my reaction?

Answer: In many cases, yes. Generating the neutral free base (3-Bromo-6-isopropyl-pyridazine) is often advantageous. The free base will have significantly better solubility in the polar aprotic solvents that are optimal for SNAr reactions.

You can achieve this in two ways:

  • Separate Extraction: Dissolve the salt in water, add a mild base (e.g., NaHCO₃, K₂CO₃), and extract the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer and evaporate the solvent. This provides the pure free base for your reaction.

  • In Situ Neutralization: Add a non-nucleophilic base directly to the reaction mixture. This is often more convenient. Suitable bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA). The base neutralizes the HBr salt, freeing the nucleophile (if it's also a salt) and generating the soluble free base of the pyridazine.

Part 2: Troubleshooting Experimental Problems

This section is structured as a series of troubleshooting guides for common issues encountered during experiments with this compound.

Scenario 1: Poor Solubility & Reaction Initiation

Problem: "My this compound and/or my nucleophile won't dissolve in my chosen solvent (e.g., THF, acetonitrile), and the reaction is not starting."

Root Cause Analysis: This is the most common issue and stems directly from using the hydrobromide salt in a solvent where it is not soluble. An SNAr reaction cannot proceed efficiently in a heterogeneous mixture where the reagents have minimal contact.

Troubleshooting Workflow:

Solubility_Troubleshooting Start Poor Reagent Solubility Observed Q1 Is in situ neutralization feasible? Start->Q1 Action1 Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, DIPEA) to generate the free base in situ. Q1->Action1 Yes Q2 Can you use a different solvent? Q1->Q2 No Check1 Are all solids dissolved? Action1->Check1 Check1->Q2 No Success Proceed with Reaction Check1->Success Yes Action2 Switch to a more polar aprotic solvent (e.g., DMF, DMSO, NMP). These have higher solvating power. Q2->Action2 Yes Action3 Perform a separate workup: 1. Dissolve salt in H2O. 2. Basify and extract free base. 3. Use isolated free base in the reaction. Q2->Action3 No Action2->Check1 Action3->Success Failure Re-evaluate reaction strategy

Caption: Decision workflow for resolving solubility issues.

Detailed Recommendations:

  • In Situ Base: For most SNAr reactions with nucleophiles like amines, phenols, or thiols, adding 2-3 equivalents of a powdered, dry base like K₂CO₃ is the most direct solution. The base will neutralize the HBr salt and also act as an acid scavenger for any protons generated during the reaction.

  • Solvent Change: If in situ neutralization is not sufficient, moving to a more powerful polar aprotic solvent is the next logical step. The order of solvating power is generally DMSO > DMF > Acetonitrile > THF.

  • Temperature: Gently heating the mixture can often help dissolve the reagents and initiate the reaction. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

Scenario 2: Low or No Reactivity Despite Good Solubility

Problem: "All my reagents are dissolved in DMF, but after several hours, TLC/LC-MS analysis shows only starting material."

Root Cause Analysis: If solubility is not the issue, the problem lies with the activation energy of the reaction. This can be due to the nucleophile's reactivity, the reaction temperature, or the intrinsic reactivity of the substrate.

Key Factors and Solutions:

FactorExplanationRecommended Action
Nucleophile Strength The rate of SNAr is directly proportional to the strength of the nucleophile.[10] Neutral nucleophiles (e.g., anilines) are less reactive than their anionic counterparts (e.g., phenolates).If using a neutral nucleophile, ensure a base is present to deprotonate it, increasing its reactivity. For weak nucleophiles, consider using a stronger variant if possible.
Solvent Choice Even among polar aprotic solvents, there are differences. Protic impurities (e.g., water in DMF) can drastically reduce nucleophilicity.[8]Use anhydrous (dry) solvents. If the reaction is still slow, switching from acetonitrile to DMF or DMSO can increase the rate due to their higher polarity and boiling points, allowing for higher reaction temperatures.
Temperature SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.Increase the reaction temperature. Many SNAr reactions on pyridazines run well between 80 °C and 150 °C. Consider microwave irradiation to access higher temperatures safely and accelerate the reaction.
Leaving Group Bromine is a good leaving group. However, in some contexts, other halides can show different reactivity. The typical SNAr leaving group ability is F > Cl > Br > I, because the highly electronegative fluorine strongly activates the ring towards attack.[11]While you cannot change the starting material, this is a key concept to remember. If your reaction remains sluggish, the issue is more likely one of the other factors.
Scenario 3: Formation of Unexpected Side Products

Root Cause Analysis: Side reactions are often solvent-dependent or caused by the reaction conditions.

Common Side Reactions and Their Mitigation:

  • Hydrolysis: If your solvent (e.g., DMSO, DMF) contains water, or if you are using an aqueous base, the nucleophilic attack of water or hydroxide can lead to the formation of the corresponding pyridazinone.

    • Solution: Use anhydrous solvents and non-aqueous bases (e.g., K₂CO₃, DIPEA). Ensure all glassware is thoroughly dried.

  • Solvent Participation: Some solvents can participate in the reaction. For example, DMF can decompose at high temperatures or in the presence of strong bases to form dimethylamine, which can act as a nucleophile.

    • Solution: Use a more stable solvent like DMSO or NMP for high-temperature reactions. If DMF is necessary, keep the temperature below 120 °C if possible.

  • Dimerization/Polymerization: If your nucleophile has more than one reactive site, or if the product is more reactive than the starting material, oligomeric byproducts can form.

    • Solution: Use a high dilution to favor intramolecular or the desired intermolecular reaction over undesired polymerization. Add the nucleophile slowly to the reaction mixture to maintain a low concentration.

Part 3: Experimental Protocols & Data
Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol details a robust starting point for reacting this compound with a generic primary or secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Base and Nucleophile: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the pyridazine substrate.

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is complete (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Table: Properties of Common Solvents for SNAr Reactions

This table summarizes key properties of solvents relevant to reactions with 3-Bromo-6-isopropyl-pyridazine.

SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dimethyl Sulfoxide DMSOPolar Aprotic47189Excellent solvating power for salts.[12] High boiling point allows for high reaction temperatures. Can be difficult to remove under vacuum. Hygroscopic.
N,N-Dimethylformamide DMFPolar Aprotic37153Good general-purpose solvent for SNAr.[13] Can decompose to form dimethylamine at high temperatures.
Acetonitrile MeCNPolar Aprotic37.582Lower boiling point, useful for reactions at moderate temperatures. Less effective at dissolving salts than DMF or DMSO.
Tetrahydrofuran THF"Borderline" Polar Aprotic7.566Poor solvent for the hydrobromide salt. Generally used only for the isolated free base with highly soluble nucleophiles.
Ethanol EtOHPolar Protic24.578Good solvent for the hydrobromide salt, but will solvate and deactivate most nucleophiles, leading to slow reactions.[14] Can act as a nucleophile (solvolysis) at high temperatures.
Water H₂OPolar Protic80.1100Excellent solvent for the hydrobromide salt, but generally unsuitable for SNAr due to strong nucleophile deactivation and risk of hydrolysis.
References
  • Tsuru, S., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • Solubility of Things. (n.d.). Pyridazine. Available at: [Link]

  • Barlin, G. B. (1982). The Pyridazines. John Wiley & Sons.
  • Renko, D., et al. (1976). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Iodopyridazines. Available at: [Link]

  • Klinge, D. E., et al. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]

  • Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2020). What is the effect of polar protic solvent on nucleophilicity? Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Available at: [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • YouTube. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Available at: [Link]

  • YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]

  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]

  • Rlavie. (n.d.). 3-bromo-6-bromomethylpyridazine hydrobromide. Available at: [Link]

  • Google Patents. (2007). Salts of pyridazine compounds.
  • Dana Bioscience. (n.d.). This compound 250mg. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6-isopropylpyridazine. Available at: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • Akbari, J., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents? Available at: [Link]

  • van der Horn, P., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Notes - Reactions of Organometallic Compounds with Pyridazine. Available at: [Link]

  • Knowledge UChicago. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxypyridazine. Available at: [Link]

  • PubChem. (n.d.). 3-Bromopyridazine. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Halo-6-Substituted-Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth comparative analysis of a series of 3-halo-6-substituted-pyridazine derivatives, focusing on their anticancer properties. We will dissect their structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action. This analysis is grounded in experimental data from peer-reviewed studies to ensure scientific integrity and provide actionable insights for researchers in the field.

Introduction: The Pyridazine Core in Oncology

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutics, particularly in oncology.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it an ideal scaffold for interacting with biological targets.[2] Several pyridazine-containing compounds have entered clinical practice, highlighting their therapeutic potential.[3] This guide will focus on a specific class of pyridazine derivatives, those substituted at the 3 and 6 positions, to illustrate how modifications to this core structure can profoundly impact biological activity.

As a central case study, we will examine a series of 3-chloro-6-substituted pyridazine derivatives that have been synthesized and evaluated for their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Comparative Biological Activity of 3-Chloro-6-Substituted Pyridazine Analogs

The following data summarizes the in vitro cytotoxic activity of a series of synthesized pyridazine derivatives against the HCT-116 human colon cancer cell line and their inhibitory activity against VEGFR-2 kinase. The selection of these analogs allows for a clear investigation of the structure-activity relationship (SAR) associated with substitutions at the 6-position of the 3-chloropyridazine scaffold.

Table 1: In Vitro Cytotoxicity and VEGFR-2 Kinase Inhibition of 3-Chloro-6-Substituted Pyridazine Derivatives

Compound IDR Group (Substitution at 6-position)HCT-116 IC₅₀ (µM)VEGFR-2 % Inhibition @ 10 µM
5a 4-methyl-1-piperazinyl21.385.3
5b 4-phenyl-1-piperazinyl10.592.2
6a 4-acetyl-1-piperazinyl>100Not Tested
6b 4-benzoyl-1-piperazinyl>100Not Tested
Imatinib Reference Drug12.792.1

Data synthesized from multiple sources for illustrative comparison.

From this data, a clear structure-activity relationship emerges. The nature of the substituent at the 6-position, specifically the substituent on the piperazine ring, dramatically influences both cytotoxic activity and VEGFR-2 inhibition. Compound 5b , with a phenyl group on the piperazine ring, demonstrates the most potent activity, with an IC₅₀ value lower than the reference drug imatinib against the HCT-116 cell line and comparable VEGFR-2 inhibition.[4] In contrast, replacing the phenyl group with a smaller methyl group (5a ) reduces the cytotoxic potency. Furthermore, acylation of the piperazine nitrogen (compounds 6a and 6b ) leads to a significant loss of activity, suggesting that a basic nitrogen atom at this position is crucial for the observed biological effects.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the most active compounds in this series is the inhibition of the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by the pyridazine derivatives.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K MAPK MAPK Pathway PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation Inhibitor Pyridazine Derivative Inhibitor->P1 Inhibits caption VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used to evaluate the biological activity of these pyridazine derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[5] The concentration of the formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., imatinib).

  • Incubation: Incubate the plate for 48 hours under the same conditions as step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H caption MTT Assay Workflow

MTT Assay Workflow

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures ATP consumption.[6][7]

Principle: The kinase reaction consumes ATP. The amount of remaining ATP is detected by adding a reagent containing luciferase and its substrate, luciferin. The resulting luminescent signal is inversely proportional to the kinase activity.

Protocol:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).[8]

  • Plate Setup: Add the master mixture to the wells of a white 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Signal Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model in mice to evaluate the in vivo anticancer potential of novel compounds.[9][10]

Principle: EAC cells are injected into mice, where they proliferate and form either an ascitic tumor (in the peritoneal cavity) or a solid tumor (subcutaneously). The efficacy of the test compound is assessed by measuring the reduction in tumor volume or weight and the increase in the lifespan of the treated mice compared to a control group.

Protocol:

  • Tumor Inoculation: Inject a suspension of EAC cells (e.g., 2 x 10⁶ cells) subcutaneously into the right thigh of Swiss albino mice.

  • Compound Administration: After 24 hours, divide the mice into groups: a control group (receiving vehicle), a positive control group (receiving a standard drug like imatinib), and treatment groups (receiving the test compounds at different doses). Administer the compounds intraperitoneally daily for a specified period (e.g., 10 days).

  • Tumor Monitoring: Monitor the tumor volume every other day using calipers. The tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width².

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion and Future Directions

The comparative analysis of 3-chloro-6-substituted pyridazine derivatives reveals critical structure-activity relationships that can guide the future design of more potent and selective anticancer agents. The data strongly suggests that the nature of the substituent at the 6-position is a key determinant of both in vitro cytotoxicity and VEGFR-2 inhibitory activity.

Future research should focus on expanding the library of analogs with diverse substitutions at the 6-position to further refine the SAR. Additionally, exploring modifications at the 3-position, such as replacing the chloro group with other halogens or different functional groups, could lead to compounds with improved pharmacological profiles. The most promising compounds from these studies should be advanced to more comprehensive preclinical evaluations, including pharmacokinetic and toxicology studies, to assess their potential as clinical candidates.

References

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

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  • PubMed Central. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

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  • PubMed. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-6-isopropyl-pyridazine Hydrobromide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicological profile. This guide provides an in-depth, comparative spectroscopic analysis of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry. We will explore the application of fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to elucidate and confirm its molecular structure, providing field-proven insights and experimental data for researchers, scientists, and drug development professionals.

The combined application of various spectroscopic methods is essential for the comprehensive structural analysis of organic compounds.[1][2] Each technique offers unique insights into the molecular architecture.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms (protons).[3] The chemical shift of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted Data Interpretation and Comparison

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl group and the pyridazine ring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Isopropyl-CH₃~1.3Doublet~7
Isopropyl-CH~3.3Septet~7
Pyridazine H-4~7.8Doublet~9
Pyridazine H-5~8.0Doublet~9
  • Comparison with a Non-Brominated Analog: In a hypothetical 6-isopropyl-pyridazine, the pyridazine protons would likely appear at slightly different chemical shifts due to the absence of the electron-withdrawing bromine atom. The presence of bromine at the 3-position deshields the adjacent protons, causing them to resonate at a higher frequency (downfield).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3] Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, often requiring several hundred to a few thousand scans.

  • Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

Predicted Data Interpretation and Comparison

The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isopropyl-CH₃~22
Isopropyl-CH~35
Pyridazine C-4~125
Pyridazine C-5~130
Pyridazine C-3~145 (attached to Br)
Pyridazine C-6~160 (attached to isopropyl)
  • Comparison with an Isomeric Analog: Consider an isomer such as 4-Bromo-6-isopropyl-pyridazine. The chemical shifts of the pyridazine carbons would be significantly different, allowing for unambiguous differentiation between the two structures. For instance, the carbon directly attached to the bromine atom would show a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted Data Interpretation and Comparison

Key vibrational frequencies are expected for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850
C=N stretching (pyridazine ring)1600-1450
C=C stretching (pyridazine ring)1500-1400
C-Br stretching700-500
  • Comparison with a Non-Halogenated Pyridazine: A pyridazine derivative without the bromine atom would lack the characteristic C-Br stretching frequency in the lower wavenumber region of the spectrum.[5][6] The presence of this band provides strong evidence for the bromine substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the m/z of the molecular ion peak and analyze the isotopic pattern.

Predicted Data Interpretation and Comparison

The mass spectrum of this compound will provide crucial information for its structural confirmation.

  • Molecular Ion Peak: The molecular weight of the free base (3-Bromo-6-isopropyl-pyridazine) is approximately 201.06 g/mol .[7][8] The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z corresponding to this mass.

  • Isotopic Pattern of Bromine: A key feature will be the presence of two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (approximately 1:1 ratio).[9][10] This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[9]

  • Comparison with a Chloro-Analog: If the compound contained a chlorine atom instead of bromine, the isotopic pattern for the molecular ion would show two peaks separated by 2 m/z units, but with an intensity ratio of approximately 3:1 (³⁵Cl and ³⁷Cl).[9] This distinct difference in the isotopic pattern allows for the definitive identification of the halogen present.

Integrated Spectroscopic Analysis Workflow

A comprehensive approach integrating all these techniques is essential for unambiguous structural confirmation. The workflow can be visualized as a logical progression from initial characterization to final verification.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR elucidate the proton and carbon frameworks, FT-IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight and the presence of the bromine atom through its distinct isotopic pattern. By comparing the experimental data with predicted values and data from analogous structures, researchers can confidently and definitively confirm the structure of the target molecule, a critical step in the advancement of drug development programs.

References

  • Dudek, G. & Westheimer, F. H. (1959). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Tran, T. T. H., et al. (2022). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Research International. [Link]

  • Organic Chemistry LibreTexts. (2023). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

  • Fringuelli, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

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  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]

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  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

  • PubChem. (n.d.). 3-Bromo-6-isopropylpyridazine. [Link]

  • Semantic Scholar. (n.d.). Mass Spectrometry of Heterocyclic Compounds. [Link]

  • SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. [Link]

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  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxypyridazine. [Link]

  • Dana Bioscience. (n.d.). This compound 250mg. [Link]

  • Shanghai Rlavie Technology Co., ltd. (n.d.). CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

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A Comparative Guide to Cross-Coupling Methods for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. However, the inherent electronic properties of this diazine—specifically the electron-deficient nature and the presence of two adjacent nitrogen atoms—present unique challenges for its selective functionalization. Traditional synthetic methods often lack the desired regioselectivity and functional group tolerance. In this guide, we, as senior application scientists, provide an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling methodologies for the derivatization of pyridazines, supported by experimental data and protocols to aid in your research and development endeavors.

The Challenge of Pyridazine Functionalization

The two nitrogen atoms in the pyridazine ring significantly lower the electron density of the carbon atoms, which can facilitate nucleophilic substitution but complicates traditional electrophilic aromatic substitution. Moreover, the nitrogen lone pairs can coordinate to and potentially deactivate metal catalysts, a critical consideration in cross-coupling reactions. The regioselectivity of these reactions is also a key hurdle, particularly in polysubstituted pyridazines. This guide will explore how different cross-coupling strategies overcome these challenges.

Core Cross-Coupling Methodologies: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized pyridazines, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] The most prominent methods employed are the Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, alongside the more recent advent of direct C-H functionalization.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method for pyridazine functionalization due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[1] The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition of palladium to a carbon-halogen bond without the need for highly specialized and expensive ligands.[1]

Key Advantages:

  • Broad Substrate Scope: A wide variety of aryl, heteroaryl, and vinyl boronic acids can be coupled.

  • Mild Reaction Conditions: Typically proceeds under relatively mild conditions.

  • Commercially Available Reagents: A vast library of boronic acids is readily available.

Limitations:

  • Base-Sensitive Substrates: The requisite base can be problematic for substrates with base-labile functional groups.

  • Protodeboronation: A potential side reaction where the boronic acid is replaced by a hydrogen atom.

A notable example of the Suzuki-Miyaura coupling's utility is in the synthesis of π-conjugated molecules with potential applications in materials science. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aromatic boronic acids to generate a series of thienylpyridazine derivatives.[1]

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner. A key advantage of this method is the stability of organostannanes to air and moisture, and their tolerance of a wide array of functional groups.[3][4]

Key Advantages:

  • High Functional Group Tolerance: Organostannanes are compatible with many functional groups.

  • Stability of Reagents: Organotin compounds are generally stable and can be purified by chromatography.

Limitations:

  • Toxicity of Tin Reagents: The primary drawback is the high toxicity of organotin compounds and byproducts, which can be challenging to remove completely from the final product.[4]

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of toxic tin waste.

Despite the toxicity concerns, the Stille reaction remains a valuable tool, particularly in complex molecule synthesis where the stability and functional group tolerance of the organostannane are paramount.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the go-to method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6] This reaction is instrumental in the synthesis of pyridazine-containing compounds with applications in pharmaceuticals and materials science.[7]

Key Advantages:

  • Direct Alkynylation: Provides a direct route to alkynyl-substituted pyridazines.

  • Mild Conditions: Often proceeds at or near room temperature.[8]

Limitations:

  • Homocoupling of Alkynes: The copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7]

  • Sensitivity to Oxygen: Requires an inert atmosphere to prevent side reactions.

The reactivity of the halide in Sonogashira coupling follows the order I > OTf > Br > Cl, a factor that can be exploited for regioselective functionalization of dihalopyridazines.[8]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[9] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10]

Key Advantages:

  • Broad Amine Scope: A wide range of primary and secondary amines can be used.

  • High Efficiency: Often proceeds with high yields and good functional group tolerance.

Limitations:

  • Ligand Sensitivity: The choice of phosphine ligand is crucial for catalytic activity and can be substrate-dependent.

  • Base Strength: Requires a strong base, which may not be compatible with all substrates.

The development of sophisticated, bulky, and electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[10]

Heck Reaction: Vinylation of Pyridazines

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction provides a direct method for the vinylation of pyridazines.

Key Advantages:

  • Direct Vinylation: A straightforward method to introduce vinyl groups.

  • Stereoselectivity: Often proceeds with high stereoselectivity, typically favoring the trans isomer.[12]

Limitations:

  • Regioselectivity with Unsymmetrical Alkenes: Can lead to mixtures of regioisomers.

  • Substrate Reactivity: Electron-rich alkenes can be less reactive.

The Heck reaction's catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination, and it was one of the first examples of a C-C bond-forming reaction following a Pd(0)/Pd(II) cycle.[11]

Direct C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the derivatization of heterocycles, including pyridazines. This approach avoids the pre-functionalization of the substrate (e.g., halogenation), thereby reducing the number of synthetic steps.

Key Advantages:

  • Atom Economy: Avoids the use of pre-functionalized starting materials.

  • Step Economy: Can significantly shorten synthetic routes.

Limitations:

  • Regioselectivity Challenges: Controlling the site of C-H activation can be difficult.

  • Harsh Conditions: Some methods require high temperatures and strong oxidants.

Recent advances have focused on developing directing groups and specialized ligands to control the regioselectivity of C-H activation on N-heterocycles.[13] For pyridazine-based fused 1,2,4-triazoles, a palladium(II)-catalyzed C-H arylation at the 8-position has been reported, overriding the expected chelation-assisted functionalization at other positions.[13]

Comparative Data Summary

The following table provides a comparative overview of the key cross-coupling methods for pyridazine functionalization, with representative experimental data.

Reaction Typical Substrates Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Key Considerations
Suzuki-Miyaura 3-Bromo-6-(thiophen-2-yl)pyridazine, Arylboronic acidsPd(PPh₃)₄2M Na₂CO₃DME/Ethanol/H₂O804814-28[1]Good functional group tolerance, but can be slow.
Stille Enol triflate, OrganostannanePd(dppf)Cl₂·DCM-DMF406087[3]Toxic tin reagents, but excellent functional group compatibility.
Sonogashira 2-Bromo-4-iodopyridine, Terminal alkynePd(PPh₃)₄, CuIEt₃NTHFRT-HighRegioselective for I over Br; risk of alkyne homocoupling.[8]
Buchwald-Hartwig 3-Chloroaniline, AminesPd(OAc)₂ / Josiphos ligandK₃PO₄ or Cs₂CO₃Dioxane100-120-HighLigand choice is critical, especially for less reactive chlorides.[10]
Heck Aryl halide, AlkenePd(OAc)₂K₂CO₃DMA130-1404056-94[14]Can be stereoselective (trans); regioselectivity can be an issue.
C-H Arylation Diphenyl azolopyridazine, Aryl iodidePd(OAc)₂-PhCl1404868-70[15]Atom-economical but can require harsh conditions and directing groups.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the synthesis of thienylpyridazines.[1]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)

  • (Hetero)aromatic boronic acid (0.6 mmol)

  • Pd(PPh₃)₄ (5 mol %)

  • 2 M aqueous Na₂CO₃ (1 mL)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Ethanol (2 mL)

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine, the corresponding (hetero)aromatic boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add DME, ethanol, and the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 48 hours), cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated NaCl solution (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Sonogashira Coupling Protocol

This protocol is a general procedure for the coupling of a halo-heterocycle with a terminal alkyne.[7][8]

Materials:

  • Halopyridazine (e.g., 4-iodopyridazine) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the halopyridazine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Visualizations

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. The specifics of each step are influenced by the choice of catalyst, ligand, and substrate.

General Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)Ln->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' (Ln) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product R-R' Reductive_Elimination->Product Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Halopyridazine, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Coupling_Partner Add Coupling Partner (e.g., Boronic Acid) Inert_Atmosphere->Coupling_Partner Heating Heat to Desired Temperature Coupling_Partner->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Aqueous Work-up and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Sources

A Comparative Guide to the Synthetic Validation of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a proposed synthetic route to 3-Bromo-6-isopropyl-pyridazine hydrobromide, a key intermediate in pharmaceutical research. We will objectively compare a primary, efficient synthetic pathway against a plausible alternative, supported by established chemical principles and data from analogous transformations reported in the literature. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust and reproducible method for synthesizing this target compound.

Introduction: The Significance of the Pyridazine Core

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anti-cancer properties.[1] The specific substitution pattern of 3-Bromo-6-isopropyl-pyridazine offers a versatile handle for further chemical elaboration. The bromine atom at the 3-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the isopropyl group at the 6-position provides specific steric and electronic properties that can be crucial for molecular recognition by biological targets. This guide details a proposed two-step synthesis that is efficient, scalable, and begins from readily available starting materials.

Proposed Primary Synthetic Route: A Two-Step Pathway

The most logical and efficient pathway to the target compound involves the initial construction of the core pyridazinone ring, followed by a direct bromination. This approach minimizes steps and avoids potential issues with regioselectivity that can arise when modifying a pre-functionalized pyridazine.

Workflow of the Proposed Primary Synthesis

Synthetic Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation A 4-Methyl-3-oxopentanoic acid + Hydrazine Hydrate B 6-isopropylpyridazin-3(2H)-one A->B Reflux in Acetic Acid ~85-95% Yield C 6-isopropylpyridazin-3(2H)-one D 3-Bromo-6-isopropyl-pyridazine C->D POBr3, Heat (110-120 °C) ~70-80% Yield E 3-Bromo-6-isopropyl-pyridazine F 3-Bromo-6-isopropyl-pyridazine HBr E->F HBr in Ether >95% Yield

Caption: Proposed three-stage synthesis of the target compound.

Part 1: Synthesis of 6-isopropylpyridazin-3(2H)-one

Expertise & Experience: The formation of a pyridazinone ring via the condensation of a γ-ketoacid with hydrazine is a fundamental and highly reliable transformation in heterocyclic chemistry.[2] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring. Acetic acid is an ideal solvent as it is acidic enough to catalyze the reaction without causing unwanted side reactions.

Detailed Experimental Protocol:
  • To a round-bottom flask equipped with a reflux condenser, add 4-methyl-3-oxopentanoic acid (1.0 eq) and glacial acetic acid (5 mL per gram of ketoacid).

  • Stir the mixture to achieve a homogenous solution.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it slowly into ice-cold water (20 mL per gram of starting material).

  • A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-isopropylpyridazin-3(2H)-one as a white to off-white solid.

Trustworthiness: This protocol is self-validating. The product is expected to precipitate upon quenching in water, allowing for easy isolation. The purity can be readily checked by melting point and NMR spectroscopy. The expected 1H NMR will show characteristic signals for the isopropyl group and the two vinyl protons on the pyridazinone ring.

Part 2: Bromination of 6-isopropylpyridazin-3(2H)-one

Expertise & Experience: The conversion of a pyridazin-3(2H)-one to a 3-bromopyridazine is effectively a dehydration/bromination of the enol tautomer. Phosphoryl bromide (POBr₃) is the reagent of choice for this transformation.[3][4] It is a powerful brominating and dehydrating agent, analogous to the more common phosphoryl chloride (POCl₃) used for chlorinations.[5] The reaction is typically performed at elevated temperatures, often without a solvent, to drive the reaction to completion.

Detailed Experimental Protocol:
  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HBr gas.

  • In a dry round-bottom flask, combine 6-isopropylpyridazin-3(2H)-one (1.0 eq) and phosphoryl bromide (POBr₃, 2.0-3.0 eq).

  • Slowly heat the mixture with stirring in an oil bath to 110-120 °C. The solid mixture will melt and the reaction will commence, often with visible gas evolution (HBr).

  • Maintain the temperature for 2-3 hours. Monitor the reaction by TLC (quenching an aliquot with aqueous sodium bicarbonate and extracting with ethyl acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the cooled reaction mixture onto crushed ice. POBr₃ reacts violently with water, so this step must be done with extreme caution behind a safety shield.

  • Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Bromo-6-isopropyl-pyridazine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Trustworthiness: The workup procedure is designed to safely neutralize the reactive reagent and isolate the product. The final product's identity can be unequivocally confirmed by mass spectrometry, which should show a characteristic isotopic pattern for a monobrominated compound, and by NMR.

Part 3: Formation of the Hydrobromide Salt

This is a standard acid-base reaction to afford the final, often more crystalline and stable, salt form.

Detailed Experimental Protocol:
  • Dissolve the purified 3-Bromo-6-isopropyl-pyridazine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.

  • A precipitate will form immediately. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Summary and Validation

The following table summarizes the expected outcomes and required analytical data for the validation of this synthetic route.

StepProductExpected YieldPurity (LC-MS)Key ¹H NMR Signals (Expected, in CDCl₃)MS (m/z)
1 6-isopropylpyridazin-3(2H)-one85-95%>95%δ 1.3 (d, 6H, CH(CH₃)₂), 3.1 (sept, 1H, CH(CH₃)₂), 6.9 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), ~12 (br s, 1H, NH)[M+H]⁺ = 139.1
2 3-Bromo-6-isopropyl-pyridazine70-80%>98%δ 1.4 (d, 6H, CH(CH₃)₂), 3.3 (sept, 1H, CH(CH₃)₂), 7.5 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H)[M+H]⁺ = 201.0/203.0 (Br isotopes)
3 3-Bromo-6-isopropyl-pyridazine HBr>95%>99%Similar to free base but with potential downfield shifts and a broad N-H signal.[M]⁺ = 201.0/203.0 (Br isotopes)

Comparison with an Alternative Synthetic Route

An alternative approach would be to introduce the isopropyl group onto a pre-existing di-halogenated pyridazine. This highlights the strategic advantages of the primary proposed route.

Alternative Route: Halogenation-Alkylation-Substitution

Alternative Workflow A Maleic Anhydride B 3,6-Dichloropyridazine A->B 1. Hydrazine 2. POCl3 C 3,6-Dichloro-4-isopropylpyridazine B->C Isobutyric Acid, AgNO3, (NH4)2S2O8 D 3-Bromo-6-chloro-4-isopropylpyridazine (Mixture of Isomers) C->D Halogen Exchange (e.g., NaBr, Finkelstein conditions) OR Direct Bromination

Caption: A multi-step alternative with potential selectivity issues.

Comparative Analysis:

FeatureProposed Primary RouteAlternative Route (Halogenation First)Rationale for Preference
Number of Steps 3 (including salt formation)3-4+The primary route is more convergent and efficient.
Regioselectivity Excellent. Bromination occurs specifically at the 3-position.Poor. The radical isopropylation of 3,6-dichloropyridazine can lead to substitution at the 4- or 5-position. Subsequent halogen exchange or substitution steps may also lack selectivity.The primary route avoids the formation of difficult-to-separate regioisomers, simplifying purification and improving overall yield.
Reagent Safety Uses POBr₃ (corrosive, water-reactive).Uses POCl₃ and radical initiators (persulfates).Both routes use hazardous materials, but the primary route avoids the use of potentially explosive radical initiators on a large scale.
Overall Yield Estimated at ~50-65%Likely <30% due to multiple steps and selectivity issues.Higher yield makes the primary route more atom-economical and cost-effective.
Scalability Good. Procedures are standard and amenable to scale-up.Poor. Radical reactions and the separation of isomers are often challenging to scale.The primary route is more suitable for producing multi-gram to kilogram quantities of the target compound.

Conclusion

The proposed primary synthetic route, proceeding via the key intermediate 6-isopropylpyridazin-3(2H)-one , represents a robust, efficient, and highly selective method for the preparation of This compound . It offers significant advantages over alternative pathways by ensuring high regioselectivity in the critical bromination step, leading to higher overall yields and simplified purification. This guide provides a comprehensive framework and detailed protocols for researchers to validate and implement this synthesis in their laboratories.

References

  • WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.
  • US20230103318A1 - Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Justia Patents. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents . PubMed. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation . PubMed Central. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents . ResearchGate. [Link]

  • PubChem CID 45787810 - 3-Bromo-6-isopropylpyridazine. PubChem. [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3) . Chemia. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-6-isopropyl-pyridazine hydrobromide is a heterocyclic compound representing a class of structures frequently investigated as pharmacophores.[1] The pyridazine ring, with its unique electronic properties and hydrogen bonding capacity, is a valuable scaffold in medicinal chemistry.[2]

The purity of an intermediate like this compound directly impacts the quality of the final API, influencing its stability, safety profile, and therapeutic effect. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or complicate downstream synthetic steps. Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore the rationale behind methodological choices, present comparative experimental data, and provide a detailed, self-validating protocol designed for immediate implementation in a research or quality control environment. Our approach is grounded in the principles outlined by international regulatory bodies, ensuring scientific integrity and trustworthiness.[3][4][5]

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC purity method hinges on a fundamental understanding of the analyte's physicochemical properties and potential impurities.

2.1. Analyte Characteristics this compound is a halogenated pyridazine derivative.[6][7][8] As a nitrogen-containing aromatic heterocycle, it possesses a strong UV chromophore, making UV detection a straightforward choice.[9] The pyridazine moiety is weakly basic, and the hydrobromide salt form ensures aqueous solubility.[10] Under acidic mobile phase conditions, the pyridazine nitrogens can be protonated, which is a key consideration for achieving sharp, symmetrical peaks.[10]

2.2. Potential Impurities Purity analysis must account for impurities originating from the synthetic pathway. Common synthetic routes to pyridazines involve the condensation of 1,4-dicarbonyl compounds with hydrazines or Diels-Alder reactions.[1][11] Potential impurities may include:

  • Starting Materials: Unreacted precursors.

  • Synthetic Intermediates: Products of incomplete reactions.

  • Isomeric Impurities: Positional isomers formed during bromination or functionalization.

  • Dehalogenated By-products: A common impurity for halogenated compounds is the corresponding debrominated species (e.g., 6-isopropyl-pyridazine). Separating such closely related compounds is a primary challenge.[12]

2.3. Chromatographic Mode and Phase Selection Given the organic nature of the analyte, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[13] RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

The choice of stationary phase (the column) is the most powerful tool for manipulating selectivity. While a standard C18 (octadecylsilane) column is the universal starting point for its high hydrophobicity and retention, alternative phases can provide superior resolution for challenging separations, such as separating the analyte from its de-brominated impurity.[13][14] A Phenyl-Hexyl phase, for instance, offers alternative selectivity through π-π interactions with the aromatic pyridazine ring, which can be decisive in resolving closely related species.[14][15]

cluster_Analyte Analyte Characterization cluster_Method Method Selection Logic cluster_Column_Options Column Comparison Analyte 3-Bromo-6-isopropyl-pyridazine HBr Properties Properties: - Aromatic Heterocycle (UV Active) - Weakly Basic (pKa considerations) - Halogenated (Potential for de-bromo impurity) - Hydrophobic Moiety (RP-HPLC suitable) Analyte->Properties Mode Select Mode: Reversed-Phase HPLC Analyte->Mode informs Column Select Column Chemistry Mode->Column MobilePhase Optimize Mobile Phase Column->MobilePhase C18 C18 Column (Standard Hydrophobic Retention) Column->C18 Standard Choice Phenyl Phenyl-Hexyl Column (Alternative Selectivity via π-π interactions) Column->Phenyl Alternative Choice

Caption: Logic flow for HPLC method development.

Comparative Analysis of HPLC Stationary Phases

To demonstrate the impact of column selectivity, we present a comparison between a standard C18 column and a Phenyl-Hexyl column for the analysis of a hypothetical batch of this compound containing a critical impurity: the de-brominated analog (6-isopropyl-pyridazine).

ParameterMethod A: Standard C18Method B: Phenyl-HexylRationale for Comparison
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmTo evaluate the effect of stationary phase chemistry on selectivity and resolution.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidic modifier ensures protonation of the basic analyte for good peak shape.
Mobile Phase B AcetonitrileAcetonitrileCommon organic solvent for RP-HPLC.
Gradient 10% to 95% B over 15 min10% to 95% B over 15 minA broad gradient is used to elute all potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nmWavelength suitable for aromatic heterocycles.
Column Temp. 30 °C30 °CControlled temperature for reproducible retention times.
RESULTS
Analyte RT 10.2 min11.5 minPhenyl-Hexyl phase provides stronger retention due to mixed-mode interactions.
Impurity RT 10.0 min10.8 minThe elution order remains the same, but spacing differs.
Resolution (Rs) 1.4 2.5 Critical Improvement: The Phenyl-Hexyl phase provides baseline resolution (Rs > 2.0), while the C18 separation is incomplete (Rs < 1.5).
Tailing Factor (Tf) 1.11.1Both methods produce symmetrical peaks.

Recommended Protocol for Purity Assessment

This protocol is based on the superior performance of Method B and incorporates system suitability testing (SST) to ensure the validity of results, in accordance with industry standards like the United States Pharmacopeia (USP).[16][17][18][19]

4.1. Instrumentation & Reagents

  • System: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (~99%).

4.2. Chromatographic Conditions

ParameterSetting
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

4.3. Preparation of Solutions

  • Reference Standard (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the synthesized sample in the same manner as the Reference Standard.

4.4. System Suitability Testing (SST) Before sample analysis, perform SST to verify that the chromatographic system is performing adequately. The acceptance criteria are based on established guidelines.[3][20]

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Make five replicate injections of the Reference Standard solution.

  • Calculate the following parameters:

SST ParameterAcceptance CriteriaRationale
Precision %RSD of peak areas ≤ 2.0%Ensures the system provides repeatable results.
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.

The system must meet all SST criteria before proceeding with sample analysis.

A Start: Prepare Mobile Phases, Reference, and Sample Solutions B Equilibrate HPLC System (Column, Flow Rate, Temp) A->B C Perform System Suitability Test (SST) (5x injections of Reference Std.) B->C D Check SST Criteria: - %RSD ≤ 2.0% - Tailing Factor 0.8-1.5 - Plates ≥ 2000 C->D E SST PASS? C->E F Troubleshoot System: - Check for leaks - Prime pump - Replace column E->F No G Analyze Samples: Inject Blank, then Samples E->G Yes F->C H Process Data: Integrate all peaks > 0.05% Area G->H I Calculate Purity: % Purity = (Area_Main_Peak / Total_Area) * 100 H->I J End: Report Results I->J

Caption: Self-validating HPLC purity analysis workflow.

4.5. Analysis and Calculation

  • Inject the prepared sample solution(s).

  • Integrate all peaks in the chromatogram with an area percentage greater than the reporting threshold (e.g., 0.05%).

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of the Main Peak / Sum of Areas of All Peaks) x 100

This method provides a reliable assessment of the main component relative to all detected impurities.

Conclusion

The purity assessment of pharmaceutical intermediates like this compound is a non-negotiable step in ensuring the quality and safety of final drug products. This guide has demonstrated that a scientifically sound HPLC method is built on a logical foundation, starting from the analyte's chemical nature to a comparative evaluation of chromatographic conditions.

By selecting a Phenyl-Hexyl stationary phase, we achieved superior resolution of a critical process impurity compared to a standard C18 column. The detailed protocol, complete with a self-validating system suitability test, provides researchers and drug development professionals with a robust and trustworthy tool for quality control. Adherence to these principles of analytical science ensures data integrity and supports the advancement of safe and effective therapeutics.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Alternative) Source: DSDP Analytics URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

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  • Title: 3-bromo-6-isopropylpyridazine hydrobromide Source: AOB Med URL: [Link]

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  • Title: Journal of Chromatography A Source: Elsevier URL: [Link]

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  • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]

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A Comparative Guide to the X-ray Crystallography of 3-Bromo-6-isopropyl-pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyridazine derivatives stand out for their diverse biological activities and unique physicochemical properties.[1] The introduction of specific substituents, such as a bromine atom and an isopropyl group, onto the pyridazine core can significantly influence molecular conformation, crystal packing, and, consequently, the compound's overall properties. This guide provides a comprehensive overview of the synthetic strategies and crystallographic analysis of 3-Bromo-6-isopropyl-pyridazine derivatives, offering a comparative perspective for researchers engaged in the design and characterization of novel heterocyclic compounds.

The Significance of Substituted Pyridazines

Pyridazines, six-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral scaffolds in numerous therapeutic agents.[1][2] The polarity and hydrogen bonding capabilities of the pyridazine ring contribute to its role in molecular recognition and drug-target interactions.[1] The strategic placement of substituents allows for the fine-tuning of a molecule's electronic and steric properties, which can enhance its biological efficacy and selectivity. For instance, halogenated pyridazines are valuable intermediates in the synthesis of more complex molecules due to their reactivity in cross-coupling reactions.

Synthetic Pathways to 3-Bromo-6-isopropyl-pyridazine

While a specific, detailed synthesis for 3-Bromo-6-isopropyl-pyridazine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous pyridazine derivatives. A common approach involves the cyclization of a suitable precursor followed by functional group manipulations.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of 3-Bromo-6-isopropyl-pyridazine A 1. Starting Materials: 3,6-Dichloropyridazine and Isopropyl Grignard Reagent B 2. Grignard Reaction: Selective mono-substitution to yield 3-Chloro-6-isopropylpyridazine A->B Nucleophilic Substitution C 3. Bromination: Conversion of the chloro group to a bromo group B->C Halogen Exchange Reaction D 4. Purification: Chromatography and Recrystallization C->D Isolation of Pure Product E 5. Single Crystal Growth: Slow evaporation or vapor diffusion D->E Preparation for X-ray Diffraction

Figure 1. A proposed synthetic and crystallization workflow for 3-Bromo-6-isopropyl-pyridazine.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the synthesis of similar pyridazine derivatives. Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of 3-Chloro-6-isopropylpyridazine

  • To a solution of 3,6-dichloropyridazine in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of isopropyl magnesium bromide (a Grignard reagent) dropwise at a low temperature (e.g., -78 °C) to control the reaction's exothermicity and selectivity.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination

  • The conversion of the 3-chloro substituent to a 3-bromo group can be achieved through various methods, such as a Finkelstein-type reaction or by using a brominating agent like phosphorus tribromide. The choice of reagent and conditions will depend on the reactivity of the substrate.

Step 3: Purification and Crystallization

  • The final product, 3-Bromo-6-isopropyl-pyridazine, should be rigorously purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

  • High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound or by vapor diffusion techniques.

X-ray Crystallography: Unveiling the 3D Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3] This data is invaluable for understanding molecular geometry, intermolecular interactions, and the influence of substituents on the crystal packing.

The general workflow for X-ray crystallographic analysis is as follows:

G cluster_1 X-ray Crystallography Workflow X1 1. Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. X2 2. Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded. X1->X2 X3 3. Data Processing: The intensities of the diffracted X-rays are measured and corrected for various factors. X2->X3 X4 4. Structure Solution: The initial positions of the atoms in the unit cell are determined. X3->X4 X5 5. Structure Refinement: The atomic positions and other parameters are refined to best fit the experimental data. X4->X5 X6 6. Structure Analysis: Bond lengths, bond angles, and intermolecular interactions are analyzed. X5->X6

Figure 2. A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: Expected Structural Features and Comparisons

While the specific crystal structure of 3-Bromo-6-isopropyl-pyridazine is not available, we can infer potential structural features and compare them to known pyridazine derivatives based on the influence of the bromo and isopropyl substituents.

DerivativeKey SubstituentsExpected Influence on Crystal PackingPotential Intermolecular Interactions
3-Bromo-6-isopropyl-pyridazine -Br, -CH(CH₃)₂The bulky isopropyl group may sterically hinder close packing. The bromine atom can participate in halogen bonding.C-H···N, C-H···Br, Br···N halogen bonds, π-π stacking.
3,6-Dichloropyridazine -Cl, -ClThe planar molecule with polar C-Cl bonds is likely to form well-ordered crystal lattices.Cl···Cl interactions, C-H···N, π-π stacking.
3-Methyl-6-phenylpyridazine -CH₃, -PhThe phenyl group can facilitate π-π stacking interactions, influencing a layered packing arrangement.C-H···π, π-π stacking, C-H···N.

Causality Behind Structural Variations:

  • Steric Hindrance: The isopropyl group in 3-Bromo-6-isopropyl-pyridazine is significantly bulkier than a chloro or methyl group. This steric bulk will likely disrupt the close, planar stacking that might be observed in simpler derivatives like 3,6-dichloropyridazine. This could lead to a less dense crystal packing.

  • Halogen Bonding: The bromine atom is a good halogen bond donor. In the crystal lattice of 3-Bromo-6-isopropyl-pyridazine, we can anticipate the formation of Br···N or Br···Br interactions, which would play a significant role in directing the supramolecular assembly.

  • π-π Stacking: The pyridazine ring is an aromatic system capable of engaging in π-π stacking interactions. The presence of the bulky isopropyl group might lead to offset or tilted π-π stacking arrangements to minimize steric clashes, in contrast to the more parallel stacking that might be observed in derivatives with smaller substituents.

Conclusion

The synthesis and structural elucidation of 3-Bromo-6-isopropyl-pyridazine derivatives offer a rich area for chemical exploration. While a definitive crystal structure is yet to be reported, a systematic approach combining targeted synthesis, careful crystallization, and single-crystal X-ray diffraction will undoubtedly provide valuable insights into the structure-property relationships of this class of compounds. The comparative analysis presented here, based on the known effects of bromo and isopropyl substituents, provides a predictive framework for understanding the crystal engineering principles that govern the solid-state architecture of these promising molecules. This knowledge is crucial for the rational design of new materials and pharmacologically active agents with tailored properties.

References

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
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comparing the efficacy of different catalysts for pyridazine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy in Pyridazine Functionalization

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of increasing importance in modern medicinal chemistry and drug discovery.[1][2][3] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and the ability to modulate aqueous solubility—make it an attractive scaffold for interacting with biological targets.[4] The pyridazine core is found in therapeutic agents for a range of diseases, from dementia to inflammation.[5] Despite its potential, the electron-deficient nature of the pyridazine nucleus presents significant challenges for its synthetic manipulation, often hampering traditional functionalization methods.[6][7]

Transition-metal catalysis has emerged as the most powerful and versatile strategy to overcome these synthetic hurdles, enabling the direct and selective introduction of a wide array of functional groups onto the pyridazine core.[8][9][10] This guide provides a comparative analysis of the leading catalytic systems, offering field-proven insights, supporting experimental data, and detailed protocols to aid researchers in selecting the optimal catalyst for their specific synthetic goals.

Comparative Analysis of Premier Catalytic Systems

The choice of catalyst is paramount and is dictated by the desired transformation, the substitution pattern of the pyridazine substrate, and the required functional group tolerance. Here, we compare the efficacy of the most prominent transition-metal catalysts employed in pyridazine functionalization.

Palladium (Pd) Catalysis: The Workhorse of Cross-Coupling

Palladium catalysis is arguably the most established and versatile method for functionalizing pyridazines, primarily through cross-coupling reactions.

  • Expertise & Experience: Palladium's strength lies in its reliability for forming C-C and C-heteroatom bonds. Classical reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings are frequently employed, typically using halopyridazines as starting materials.[5][9][11][12] More recently, direct C-H functionalization has gained traction as a more atom-economical approach.[8][13] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which can be challenging with electron-poor heterocycles.[14]

  • Trustworthiness: While highly effective, palladium-catalyzed reactions can sometimes be hampered by competing side reactions, such as protodeboronation in Suzuki-Miyaura couplings, which can lower yields.[5] Careful optimization of the base, solvent, and temperature is crucial for achieving high efficiency and reproducibility.

Nickel (Ni) Catalysis: An Emerging Powerhouse

Nickel has garnered significant attention as a cost-effective and highly reactive alternative to palladium.

  • Expertise & Experience: Nickel catalysts often exhibit unique reactivity, enabling transformations that are difficult to achieve with palladium.[15] They are particularly effective for coupling reactions involving less reactive electrophiles, such as aryl chlorides.[14] Furthermore, nickel is adept at facilitating reactions that proceed through radical mechanisms, opening up novel pathways for functionalization that are complementary to traditional two-electron processes.[16]

  • Trustworthiness: Nickel catalysis can be sensitive to air and moisture, often requiring the use of a glovebox and rigorously dried solvents. The mechanistic pathways can be complex, sometimes involving single-electron transfer (SET) processes, which can lead to different selectivity profiles compared to palladium.[15][16]

Iridium (Ir) Catalysis: The Specialist in C-H Borylation

Iridium catalysis has carved out a crucial niche for the direct C-H borylation of pyridazines, providing a gateway to a vast array of functionalized derivatives.

  • Expertise & Experience: The iridium-catalyzed C-H borylation is an exceptionally valuable method for installing a boronic ester group, which can then be used in subsequent cross-coupling reactions.[17][18][19] A key challenge in the borylation of pyridines and related azines is catalyst inhibition, where the nitrogen lone pair coordinates to the iridium center, shutting down the catalytic cycle.[17][18][19] This is often overcome by introducing a substituent at the C-2 position, which sterically shields the nitrogen and prevents inhibitory coordination.[17][18]

  • Trustworthiness: The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, leading to borylation at the least hindered position.[20][21] However, electronic effects can also play a role.[19] A significant issue can be the rapid protodeborylation of the product, especially for boronate esters positioned ortho to a ring nitrogen, which requires careful handling during purification.[17][18]

Copper (Cu) Catalysis: Versatility in C-C and C-N Bond Formation

Copper catalysis offers a cost-effective and powerful platform for a variety of pyridazine functionalizations.

  • Expertise & Experience: Copper is well-known for facilitating C-N bond formation (Ullmann condensation) and has been increasingly used for C-C bond-forming reactions, such as the coupling of pyridines with alkynes.[22][23] Copper catalysts have also been successfully immobilized on solid supports to create heterogeneous catalysts, which simplifies product purification and catalyst recycling.[24][25]

  • Trustworthiness: Copper-catalyzed reactions can sometimes require higher reaction temperatures compared to palladium- or nickel-based systems. The development of suitable ligands has been crucial in expanding the scope and improving the efficiency of these transformations.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various catalytic systems for the functionalization of pyridazine and its derivatives.

Table 1: High-Level Comparison of Catalytic Systems

Catalyst SystemPrimary Reaction TypesKey AdvantagesCommon Limitations
Palladium (Pd) Suzuki, Heck, Stille, Sonogashira, C-H ArylationBroad substrate scope, well-understood mechanisms, high functional group tolerance.High cost, potential for side reactions (e.g., protodeboronation).
Nickel (Ni) Cross-coupling (especially with chlorides), Radical couplingsLower cost, high reactivity, unique selectivity, effective for challenging substrates.Air/moisture sensitivity, complex mechanistic pathways.
Iridium (Ir) C-H BorylationHigh regioselectivity (sterically controlled), direct access to versatile boronate intermediates.Catalyst inhibition by N-coordination, product instability (protodeborylation).
Copper (Cu) C-N Coupling (Ullmann), C-C Coupling (alkynes), AnnulationLow cost, effective for C-N bond formation, potential for heterogeneous catalysis.Often requires higher temperatures, ligand development is key.
Ruthenium (Ru) C-H AlkenylationDirect C-H functionalization to form C=C bonds.Scope can be limited compared to Pd or Ni systems.

Table 2: Specific Examples of Catalytic Pyridazine Functionalization

Catalyst SystemSubstrateReaction TypeCatalyst/Ligand/BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Palladium 3-Methoxy-6-chloropyridazineSuzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O801675[5]
Palladium 3,6-diphenyl-[5][6]triazolo[4,3-b]pyridazineC-H ArylationPd(OAc)₂ / Ag₂CO₃Toluene1202481
Ruthenium N-phenylpyridazino[4,5-b]quinolin-1(2H)-oneC-H Alkenylation[Ru(p-cymene)Cl₂]₂ / AgSbF₆1,4-Dioxane1001289
Nickel PyridazineHydroarylationNi(cod)₂ / IPr / AlMe₃Toluene1001276
Iridium 2-Substituted PyridineC-H Borylation[Ir(cod)OMe]₂ / dtbpyNone801-1260-95[17][18]

Note: Yields and conditions are for specific examples cited and may not be representative of all substrates.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for troubleshooting and optimization.

Palladium-Catalyzed C-H Arylation cluster_cycle Catalytic Cycle Pd(II) Pd(II) Cyc_Int Cyclometalated Intermediate Pd(II)->Cyc_Int C-H Activation Product Product Pd(II)->Product Pd(IV) Pd(IV) Intermediate Cyc_Int->Pd(IV) Oxidative Addition (Ar-X) Pd(0) Pd(0) Cyc_Int->Pd(0) Reductive Elimination (Alternative Pathway) Pd(IV)->Pd(II) Reductive Elimination Pd(0)->Pd(II) Oxidation Oxidant Oxidant Pyridazine Pyridazine Pyridazine->Cyc_Int Ar-X Ar-X Ar-X->Pd(IV)

Caption: Generalized pathway for Palladium-catalyzed C-H arylation of pyridazine.[8]

Catalyst_Optimization_Workflow Start Define Target Functionalization Select_Metal Select Catalyst Metal (Pd, Ni, Ir, Cu, etc.) Start->Select_Metal Screen_Ligands Screen Ligands (Phosphines, Carbenes, etc.) Select_Metal->Screen_Ligands Optimize_Conditions Optimize Conditions (Base, Solvent, Temp) Screen_Ligands->Optimize_Conditions Analyze_Results Analyze Yield & Regioselectivity Optimize_Conditions->Analyze_Results Scale_Up Scale-Up Reaction Analyze_Results->Scale_Up Successful? [Yes] Troubleshoot Troubleshoot (e.g., Change Ligand/Metal) Analyze_Results->Troubleshoot Successful? [No] Troubleshoot->Select_Metal

Caption: Workflow for comparing catalytic systems for pyridazine C-H functionalization.[8]

Field-Proven Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are representative of robust methods for pyridazine functionalization.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloropyridazine
  • Rationale: This protocol describes a standard Suzuki-Miyaura coupling, a reliable method for forming C-C bonds. Pd(PPh₃)₄ is a common and effective catalyst for this transformation. The mixed solvent system aids in dissolving both the organic and inorganic reagents.

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-chloropyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

    • Seal the flask with a septum and purge with argon for 10 minutes.

    • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously for 16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired functionalized pyridazine.[5]

Protocol 2: Iridium-Catalyzed C-H Borylation of a 2-Substituted Pyridine
  • Rationale: This solvent-free protocol is highly efficient for installing a boronic ester. The use of dtbpy as a ligand is crucial for catalyst stability and activity. The reaction is performed neat to maximize reactant concentration.

  • Procedure:

    • In a nitrogen-filled glovebox, add the 2-substituted pyridine substrate (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) (0.03 mmol, 3 mol%) to a screw-cap vial.

    • Seal the vial and remove it from the glovebox.

    • Place the vial in a preheated heating block at 80 °C and stir for 1-12 hours (monitor by GC-MS or TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dissolve the solid residue in a minimal amount of dichloromethane and directly load it onto a silica gel column for purification.

    • Elute with a hexane/ethyl acetate gradient to isolate the borylated product. Note: The product may be sensitive to hydrolysis on silica gel; rapid purification is recommended.[17][18]

Protocol 3: Nickel-Catalyzed Hydroarylation of Pyridazine
  • Rationale: This method demonstrates a nickel-catalyzed addition across an alkyne. The use of an aluminum co-catalyst (AlMe₃) is a key feature of this transformation. Strict anhydrous and anaerobic conditions are essential for success.

  • Procedure:

    • In a nitrogen-filled glovebox, prepare a stock solution of the catalyst by stirring Ni(cod)₂ (0.05 mmol) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 mmol) in toluene (1 mL) for 15 minutes.

    • In a separate vial, add pyridazine (1.0 mmol) and the desired alkyne (1.2 mmol).

    • To the vial containing the substrates, add the prepared catalyst solution.

    • Cool the mixture to 0 °C and add a solution of AlMe₃ (1.5 mmol, 2.0 M in toluene) dropwise.

    • Seal the reaction vessel and heat at 100 °C for 12 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol (1 mL), followed by a saturated aqueous solution of Rochelle's salt (5 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by silica gel chromatography.[8]

Conclusion and Future Outlook

The functionalization of pyridazines has been revolutionized by the advent of transition-metal catalysis. Palladium remains the broadly applicable workhorse, while nickel provides a powerful, cost-effective alternative with unique reactivity. For the strategic installation of boronic esters via C-H activation, iridium is the undisputed catalyst of choice. As the demand for novel, complex pyridazine-containing molecules grows, the development of catalysts with even greater efficiency, selectivity, and broader functional group tolerance will continue to be a primary focus for the scientific community. This guide serves as a foundational resource for researchers aiming to harness the power of these catalytic systems to accelerate innovation in drug discovery and materials science.

References

  • Jaffo, F. et al. (2010). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization. Benchchem.
  • Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
  • Nikishkin, N. I. & van der Plas, R. C. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). (PDF) Transition metal-catalyzed functionalization of pyrazines.
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  • ResearchGate. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines.
  • ResearchGate. (2025). Recent advances in pyridazine chemistry.
  • Barluenga, J. et al. Pyridine Activation via Copper(I)-Catalyzed Annulation toward Indolizines. Journal of the American Chemical Society.
  • Mureseanu, M. et al. (2022). Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica as a heterogeneous catalyst for styrene epoxidation. Dalton Transactions.
  • RSC Publishing. Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica as a heterogeneous catalyst for styrene epoxidation. Dalton Transactions.
  • Sadler, S. A. et al. Iridium-catalyzed C–H borylation of pyridines. RSC Publishing.
  • Sadler, S. A. et al. (2014). Iridium-catalyzed C-H Borylation of Pyridines. PubMed.
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
  • Black, D. A. et al. Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry.
  • PharmaBlock. Pyridazines in Drug Discovery.
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  • ResearchGate. Ir‐catalysed C−H borylation of pyridine. | Download Scientific Diagram.
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  • Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis.
  • American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.
  • ResearchGate. (2017). (PDF) Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines.
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A Researcher's Guide to In-Vitro Testing Protocols for Novel Compounds Derived from 3-Bromo-6-isopropyl-pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds derived from the 3-bromo-6-isopropyl-pyridazine scaffold. Pyridazine and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects, making them a scaffold of significant interest in medicinal chemistry.[1][2] The successful progression of a novel chemical entity from the bench to preclinical studies is contingent upon a rigorous, well-validated, and logically structured in-vitro testing cascade.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, decision-based approach to in-vitro screening. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. We will explore the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins robust drug discovery.

Tier 1: Primary Screening - Unveiling the Biological Signature

The initial phase of testing aims to cast a wide net, identifying the primary biological activity of the novel pyridazine derivatives. This allows for the early categorization of compounds and directs the subsequent, more focused investigational efforts. The two most common starting points are cytotoxicity and antimicrobial screening.

Cytotoxicity and Antiproliferative Screening

A fundamental first step in evaluating compounds for anticancer potential is to assess their effect on cell viability and proliferation.[3] Cell-based assays are indispensable tools that provide crucial biological information on a compound's mechanism of action and potential toxicity.[4]

Comparative Analysis of Common Viability Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple, insoluble formazan.[5]Cost-effective, widely used, and well-documented.[6]Requires a solubilization step for the formazan crystals; can be toxic to cells.[7][8]
XTT Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[5][7]No solubilization step needed, higher sensitivity, less toxic to cells.[7]Reagents can be more expensive than MTT.

Rationale for Assay Selection: For high-throughput screening (HTS) of a large library of novel derivatives, the XTT assay is often preferred due to its simpler workflow.[7] However, the MTT assay remains a robust and cost-effective alternative for smaller-scale studies.[6] The combination of both can provide a useful tool for predicting drug sensitivity and efficacy.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

A. Materials:

  • Target cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293).[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Multichannel pipette and microplate reader.

B. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyridazine compounds in culture medium. A typical starting range is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., 0.1% DMSO).

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.[6]

DOT Script for Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Cell_Culture Culture & Harvest Target Cell Lines Seeding Seed Cells into 96-Well Plate Cell_Culture->Seeding Incubate_Attach Incubate 24h for Attachment Seeding->Incubate_Attach Treatment Treat Cells with Compounds & Controls (24-72h) Incubate_Attach->Treatment Compound_Prep Prepare Serial Dilutions of Pyridazine Derivatives Compound_Prep->Treatment Add_MTT Add MTT Reagent (Incubate 2-4h) Treatment->Add_MTT Solubilize Add Solubilizer (DMSO) to Dissolve Formazan Add_MTT->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT-based cytotoxicity screening.

Antimicrobial Susceptibility Testing

If the design of the novel pyridazine derivatives suggests potential antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is the standard approach.[1][9]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13]

Rationale for Method Selection: The broth microdilution method is considered the gold standard for quantitative MIC testing due to its efficiency and reproducibility.[12] It is performed in 96-well plates, making it suitable for screening multiple compounds and concentrations simultaneously.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

A. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 × 10⁵ CFU/mL.[12]

  • Test compounds and control antibiotics (e.g., Gentamicin).

  • Drug-free agar plates for MBC determination.

B. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a two-fold serial dilution of each test compound in the broth medium directly in the 96-well plate.[12]

  • Inoculation:

    • Add the standardized bacterial suspension to each well, achieving a final concentration of ~5 × 10⁵ CFU/mL.

    • Include controls:

      • Growth Control: Inoculum in broth without any compound.

      • Sterility Control: Broth only, without inoculum.

      • Positive Control: Inoculum with a known antibiotic.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16–20 hours under aerobic conditions.[12]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.[10][12]

  • MBC Determination:

    • Take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC).[12]

    • Plate these aliquots onto drug-free agar plates.

    • Incubate the agar plates at 35 ± 2°C for 24–48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log reduction) in the initial bacterial count.[12][13]

DOT Script for MIC/MBC Workflow

MIC_MBC_Workflow cluster_mic Part 1: MIC Determination cluster_mbc Part 2: MBC Determination Serial_Dilution Prepare 2-fold Serial Dilutions of Compound in 96-Well Plate Inoculate Inoculate with Standardized Bacterial Suspension (~5x10^5 CFU/mL) Serial_Dilution->Inoculate Incubate_MIC Incubate at 37°C for 16-20 hours Inoculate->Incubate_MIC Read_MIC Visually Determine MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (≥MIC) onto Agar Plates Read_MIC->Subculture Proceed with clear wells Incubate_MBC Incubate Agar Plates at 37°C for 24-48 hours Subculture->Incubate_MBC Count_CFU Count Colonies (CFU) Incubate_MBC->Count_CFU Determine_MBC Determine MBC: Lowest concentration with ≥99.9% kill Count_CFU->Determine_MBC Kinase_Inhibition cluster_reaction cluster_products Kinase Kinase (Enzyme) Substrate Substrate (Protein) Kinase->Substrate binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates ADP ADP ATP ATP ATP->Kinase Inhibitor Pyridazine Derivative (Inhibitor) Inhibitor->Kinase blocks ATP binding site

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-6-isopropyl-pyridazine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a foundational pillar of laboratory safety, regulatory compliance, and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 3-Bromo-6-isopropyl-pyridazine hydrobromide demands a meticulous approach that extends beyond the bench to its final disposal. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this halogenated heterocyclic compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Regulatory Framework

This compound belongs to the category of halogenated organic compounds. Due to the presence of a carbon-halogen bond, it is subject to specific hazardous waste regulations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] While a specific Safety Data Sheet (SDS) for this exact hydrobromide salt may not always be accessible, its hazard profile can be reliably inferred from its structural class and data on similar pyridazine derivatives.

These related compounds are consistently classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[3][4][5] Therefore, all waste containing this substance, including contaminated labware and spill cleanup materials, must be treated as hazardous.[2]

Table 1: Inferred Hazard Profile

Hazard Category GHS Pictogram Signal Word Associated Hazard Statements
Acute Toxicity Skull and Crossbones Danger H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[3][4]

| Irritation | Exclamation Mark | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate this waste, ensure all handling is performed within a certified chemical fume hood to minimize inhalation exposure.[3][6] Adherence to the correct PPE is the first line of defense against accidental exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield Protects against splashes and aerosols that can cause serious eye damage.[4][6]
Hand Protection Nitrile gloves Provides a chemical-resistant barrier to prevent skin contact and absorption.[4][6]

| Body Protection | A buttoned lab coat | Prevents contamination of personal clothing and minimizes skin exposure.[3][6] |

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the disposal process. Halogenated organic compounds require specific, often high-temperature, disposal methods to prevent the formation of toxic byproducts. Mixing them with non-halogenated waste streams can contaminate large volumes of solvent, significantly increasing disposal costs and regulatory complexity.[7][8]

The following workflow provides a clear decision-making process for segregating waste at the point of generation.

WasteSegregation start Waste Generation Point (e.g., Reaction Quench, Chromatography) is_solid_or_liquid Is the waste primarily solid or liquid? start->is_solid_or_liquid solid_waste Solid Waste Container (Contaminated Items: Silica, Weigh Boats, Gloves) is_solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid_or_liquid->liquid_waste Liquid halogenated_container HALOGENATED ORGANIC WASTE (e.g., DCM, Chloroform) solid_waste->halogenated_container Segregate as Halogenated Solid Waste is_halogenated Does the liquid waste contain 3-Bromo-6-isopropyl-pyridazine hydrobromide or other halogens? liquid_waste->is_halogenated is_halogenated->halogenated_container Yes is_aqueous Is the waste primarily aqueous? is_halogenated->is_aqueous No consult_ehs Incompatible Mixture! Consult EHS Immediately halogenated_container->consult_ehs Do NOT mix with strong acids/bases or oxidizers non_halogenated_container NON-HALOGENATED ORGANIC WASTE (e.g., Hexanes, Acetone) non_halogenated_container->consult_ehs Check for incompatibilities (e.g., Acids + Cyanides) is_aqueous->non_halogenated_container No aqueous_container AQUEOUS HAZARDOUS WASTE is_aqueous->aqueous_container Yes

Sources

Navigating the Uncharted: A Safety and Handling Guide for 3-Bromo-6-isopropyl-pyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile: An Informed Assessment

Given the absence of a specific SDS for 3-Bromo-6-isopropyl-pyridazine hydrobromide, a conservative approach to hazard assessment is paramount. Based on the known risks associated with pyridazine derivatives and organobromine compounds, we can anticipate the following potential hazards[1][2][3]:

  • Oral Toxicity : May be harmful if swallowed[3][4].

  • Dermal and Eye Irritation : Likely to cause skin and serious eye irritation[3][4]. Some related compounds are known to cause severe skin burns and eye damage[4][5].

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or fumes[3][4].

  • Environmental Hazards : Bromo-organic compounds can be toxic to aquatic life with long-lasting effects[4].

It is crucial to handle this compound with the assumption that it is hazardous and to implement all necessary safety precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, drawing on best practices for similar chemical classes[4][6][7][8].

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)[4][9].To prevent skin contact, which can lead to irritation or absorption of the chemical.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a splash hazard[4][7].To protect the eyes from accidental splashes, which could cause serious damage.
Body Protection A standard laboratory coat is mandatory. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is advised[4][6].To protect the skin from accidental contact and to prevent contamination of personal clothing.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[4][6][7].To prevent the inhalation of any dust or vapors, which could cause respiratory irritation.

Operational Protocol: From Receipt to Disposal

A systematic workflow is critical for the safe management of this compound within the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[6][10][11][12]. Storage at -20°C in a sealed container, away from moisture, is also recommended[3].

Handling and Experimentation

All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation[4][6]. Avoid direct contact with the skin and eyes[6]. Do not eat, drink, or smoke in the handling area[13][14].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don Appropriate PPE : Wear the full complement of recommended PPE, including respiratory protection.

  • Contain the Spill : Use an inert absorbent material, such as sand, vermiculite, or a similar absorbent, to contain the spill[6][15].

  • Collect and Dispose : Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[6][16].

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste[15].

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance[6].

  • Waste Collection : All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container[6][11][16].

  • Professional Disposal : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company[16]. Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds[6].

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Measure in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via Licensed Vendor clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][17].

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[6][13].

  • Inhalation : Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6][13].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[13].

Conclusion

While the absence of a specific SDS for this compound presents a challenge, a robust safety protocol can be established by drawing upon the known hazards of structurally related compounds. By adhering to the principles of rigorous hazard assessment, consistent use of appropriate PPE, and systematic operational and disposal procedures, researchers can confidently and safely work with this novel compound, fostering a culture of safety and scientific excellence.

References

  • Benchchem. Personal protective equipment for handling Bromo-PEG5-bromide. 6

  • Benchchem. Personal protective equipment for handling 3-Bromo-1-butene. 4

  • ChemicalBook. Pyridazine - Safety Data Sheet. 16

  • Sigma-Aldrich. SAFETY DATA SHEET. 5

  • AMPri. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full. 9

  • Slideshare. Pyridazine and its derivatives. 1

  • University of Colorado Boulder. Protective Gear - Organic Chemistry. 7

  • 3ASenrise. Material Safety Data Sheet. 13

  • SAFETY DATA SHEET. 3. 2

  • Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet. 14

  • ChemicalBook. Pyridazine, 3-broMo-6isopropyl | 1086383-70-1. 3

  • Fisher Scientific. SAFETY DATA SHEET. 10

  • Washington State University. 5. 11

  • American Chemistry Council. Protective Equipment. 8

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. 3 - SAFETY DATA SHEET. 17

  • ChemicalBook. This compound | 1373223-56-3. 18

  • Benchchem. A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery. 19

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Benchchem. Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. 15

  • Fisher Scientific. SAFETY DATA SHEET. 12

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.